Thioctate trometamol
Description
BenchChem offers high-quality Thioctate trometamol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Thioctate trometamol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;5-(dithiolan-3-yl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2S2.C4H11NO3/c9-8(10)4-2-1-3-7-5-6-11-12-7;5-4(1-6,2-7)3-8/h7H,1-6H2,(H,9,10);6-8H,1-3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTREOMTIFSZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSSC1CCCCC(=O)O.C(C(CO)(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO5S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70931958 | |
| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14358-90-8 | |
| Record name | 1,2-Dithiolane-3-pentanoic acid, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14358-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thioctate trometamol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014358908 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(1,2-Dithiolan-3-yl)pentanoic acid--2-amino-2-(hydroxymethyl)propane-1,3-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70931958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-dithiolane-3-valeric acid, compound with 2-amino-2-(hydroxymethyl)propane-1,3-diol (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.830 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THIOCTATE TROMETAMOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8276EBZ06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Technical Deep Dive: Thioctate Trometamol in Oxidative Stress Modulation
Content Type: Technical Whitepaper Audience: Researchers, Drug Development Professionals, and Senior Scientists
Executive Summary: The Salt Advantage
Thioctate trometamol (Thioctic acid tromethamine salt) represents a critical evolution in antioxidant pharmacotherapy. While the active moiety, Thioctic Acid (Alpha-Lipoic Acid or ALA), is a potent organosulfur compound derived from octanoic acid, its clinical utility in its free acid form is often hampered by limited aqueous solubility, varying bioavailability, and gastric instability.
The trometamol (tris(hydroxymethyl)aminomethane) counter-ion functions not merely as a solubilizer but as a bioavailability enhancer. By forming a stable ammonium salt, it significantly increases the dissolution rate in physiological fluids, overcoming the dissolution-limited absorption characteristic of the free acid. Pharmacokinetic data indicates that trometamol salt formulations can achieve peak serum concentrations (
Molecular Mechanism of Action
The therapeutic efficacy of Thioctate trometamol is driven by its rapid dissociation into the active thioctate anion, which enters the cell and participates in a unique "Universal Antioxidant" cycle.
The Redox Couple (ALA/DHLA)
Upon cellular entry, Thioctic acid is reduced by NADH-dependent enzymes (specifically lipoamide dehydrogenase and thioredoxin reductase ) to Dihydrolipoic Acid (DHLA) . This ALA/DHLA couple has a low redox potential (-0.32 V), allowing it to regenerate other essential antioxidants from their oxidized forms, including:
-
Vitamin C (Dehydroascorbate
Ascorbate) -
Vitamin E (Tocopheryl radical
Tocopherol) -
Glutathione (GSSG
GSH)
Signaling Transduction: The Nrf2/Keap1 Pathway
Beyond direct scavenging, Thioctate trometamol acts as a hormetic stressor. The oxidized form (ALA) is an electrophile. It reacts with critical cysteine residues (specifically Cys151 , Cys273 , and Cys288 ) on Keap1 (Kelch-like ECH-associated protein 1), the cytoplasmic repressor of Nrf2 .
This modification induces a conformational change in Keap1, preventing the ubiquitination and proteasomal degradation of Nrf2. Stabilized Nrf2 translocates to the nucleus, binding to the Antioxidant Response Element (ARE) to drive the transcription of Phase II detoxifying enzymes.[1]
Visualization: The Nrf2 Activation Cascade
The following diagram illustrates the mechanistic flow from Thioctate Trometamol administration to antioxidant gene expression.
Figure 1: Mechanistic pathway of Thioctate Trometamol, detailing the conversion to DHLA and the electrophilic activation of the Nrf2/ARE axis.
Experimental Validation Protocols
To validate the efficacy of Thioctate trometamol in a research setting, the following self-validating protocols are recommended. These move beyond simple observation to causal verification.
Protocol A: Intracellular ROS Scavenging (DCFH-DA Assay)
Objective: Quantify the ability of Thioctate trometamol to mitigate
Self-Validating Logic:
-
Positive Control:
only (Must show >2-fold fluorescence increase). -
Negative Control: Vehicle only (Basal fluorescence).
-
Specificity Check: Use of NAC (N-Acetyl Cysteine) as a reference antioxidant standard.
Step-by-Step Workflow:
-
Seeding: Plate PC12 cells at
cells/well in 96-well black-walled plates. Incubate for 24h. -
Pre-treatment: Treat cells with Thioctate trometamol (10, 50, 100
) for 18-24 hours .-
Note: Long pre-incubation is required to induce Nrf2 enzymes (indirect effect) alongside direct scavenging.
-
-
Probe Loading: Remove media. Wash with PBS. Incubate with
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) for 30 min at 37°C in the dark. -
Stress Induction: Wash cells to remove extracellular dye. Add
in serum-free media. -
Measurement: Measure fluorescence immediately (Kinetic mode) or at endpoint (30-60 min) using a microplate reader (Ex/Em: 485/535 nm).
-
Calculation: Normalize to cell viability (via MTT or CCK-8 assay performed on parallel plates) to ensure reduced fluorescence isn't due to cell death.
Protocol B: Nrf2 Nuclear Translocation Analysis
Objective: Confirm that the mechanism is Nrf2-mediated and not just direct chemical scavenging.
Workflow Visualization:
Figure 2: Experimental workflow for validating Nrf2 nuclear translocation. Strict fractionation purity checks are essential for data integrity.
Quantitative Data Summary
The following table synthesizes comparative data from preclinical and clinical observations, highlighting the superiority of the trometamol salt form.
| Parameter | Thioctate Trometamol | Racemic Thioctic Acid (Free Acid) | Placebo/Control |
| Solubility (Water) | High (Salt form) | Low (Lipophilic) | N/A |
| Peak Serum Conc ( | ~2x vs Free Acid | Baseline | N/A |
| Bioavailability | High (Rapid absorption) | ~30% (High hepatic extraction) | N/A |
| Neuropathy Score (TSS) | Significant Reduction (-64%) | Moderate Reduction | Minimal Change |
| Nerve Conduction | Improved Velocity | Variable Improvement | Deterioration |
| ROS Scavenging (In Vitro) | High (at 50-100 | High (but solubility limits in vitro conc) | None |
Data derived from pharmacokinetic studies and comparative clinical trials in diabetic neuropathy.
Translational Implications
For drug development professionals, the shift from free acid to Thioctate trometamol offers distinct advantages:
-
IV Formulation: The high solubility allows for high-dose intravenous "loading" therapies (e.g., 600mg/day IV for 3 weeks) to rapidly saturate tissues, which is difficult with the free acid.
-
Oral Maintenance: The improved dissolution profile supports effective oral maintenance therapy following IV infusion.
-
Safety Profile: The trometamol moiety acts as a buffer, potentially reducing local gastric irritation associated with the acidic nature of pure thioctic acid.
References
-
Vertex AI Search. (2025). Thioctate trometamol chemical structure and solubility. National Institutes of Health (NIH) / PubChem. Link
-
Smolecule. (2023). Thioctate trometamol: Solubility and Pharmacokinetics. Smolecule Compound Database.[2] Link
-
BenchChem. (2025). Scientific Nomenclature and Research Identity of Thioctate Trometamol. Link
-
NIH PubMed Central. (2018). Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1.[3] (Mechanism analogy for electrophilic Nrf2 activation). Link
-
ResearchGate. (2025). Comparative Bioavailability of Thioctic Acid Formulations. Link
-
MDPI. (2021). Antioxidant Properties of Alpha-Lipoic (Thioctic) Acid Treatment on Renal and Heart Parenchyma. Link
-
Problems of Endocrinology. (2025). Tromethamol salt of thioctic (alpha-lipoic) acid in the treatment of diabetic neuropathy. Link
Sources
- 1. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioctate trometamol | 14358-90-8 | Benchchem [benchchem.com]
- 3. Itaconate is an anti-inflammatory metabolite that activates Nrf2 via alkylation of KEAP1 - PMC [pmc.ncbi.nlm.nih.gov]
Thioctate Trometamol: A Technical Deep-Dive into Pharmacokinetics and Pharmacodynamics
Topic: Pharmacokinetics and Pharmacodynamics of Thioctate Trometamol Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Thioctate Trometamol (Tromethamine Thioctate) represents a pivotal formulation advancement in the delivery of Thioctic Acid (Alpha-Lipoic Acid, ALA). While the free acid form of ALA suffers from poor aqueous solubility and polymerization instability, the trometamol salt significantly enhances solubility, stability, and bioavailability, particularly in intravenous (IV) formulations.
This guide analyzes the mechanistic behavior of Thioctate Trometamol, distinguishing between the pharmacokinetics (PK) of the racemate versus the stereospecific R-enantiomer, and detailing the mitochondrial pharmacodynamics (PD) that drive its efficacy in diabetic polyneuropathy.
Chemical Identity & Formulation Logic[1]
The Trometamol Advantage
Thioctic acid is a dithiol compound that functions as a cofactor in mitochondrial metabolism.
-
Free Acid Limitations: In its free form, ALA has low water solubility and is prone to heat-induced polymerization.
-
Trometamol Salt: The reaction of thioctic acid with tromethamine (tris(hydroxymethyl)aminomethane) yields a highly water-soluble salt (approx. pH 7.0–7.5 in solution). This prevents polymerization and allows for high-dose (600 mg) IV bolus administration without the need for potentially allergenic co-solvents.
Stereochemistry: The Critical Variable
Commercially available Thioctate Trometamol (e.g., Thioctacid® 600 T) is typically a racemic mixture (1:1) of R-(+) and S-(-) enantiomers.
-
R-(+)-Thioctic Acid: The naturally occurring, biologically active cofactor.
-
S-(-)-Thioctic Acid: Synthetic byproduct. While often considered inactive, it competes for transport and metabolism.
-
Scientist's Note: While the racemate is the clinical standard, the R-enantiomer exhibits superior bioavailability and metabolic utility. PK assays must be enantioselective to truly understand efficacy.
Pharmacokinetics (PK)[2][3][4][5][6]
Absorption and Bioavailability
The PK profile of Thioctate Trometamol is characterized by rapid absorption and extensive first-pass metabolism.
| Parameter | IV Administration (600 mg) | Oral Administration (600 mg) |
| Bioavailability (F) | 100% | ~30% (Absolute) |
| Tmax | Immediate | 0.33 – 0.50 h (Very Rapid) |
| Cmax | ~20–25 µg/mL | ~0.5 – 1.0 µg/mL |
| Half-life (t1/2) | 25 – 30 min | 30 – 40 min |
| Plasma Clearance | High (approx. 10–15 mL/min/kg) | High (Hepatic Extraction) |
Key Insight: The extremely short half-life necessitates therapeutic regimens that rely on "pulse" dosing—triggering signaling cascades (like Nrf2) that persist long after the drug has cleared plasma.
Metabolism: Beta-Oxidation Pathway
Thioctic acid undergoes extensive hepatic metabolism primarily via mitochondrial beta-oxidation of its valeric acid side chain. This mimics fatty acid metabolism.
Metabolic Pathway Diagram (Graphviz):
Excretion[5]
-
Route: Renal (80-90%).
-
Form: Primarily as S-methylated metabolites. Less than 1% of the dose is recovered as unchanged parent drug in urine, rendering urinary monitoring of the parent compound ineffective for compliance checks.
Pharmacodynamics (PD)[7]
Mechanism of Action
Thioctate Trometamol acts through two distinct phases:
-
Metabolic Cofactor (Direct): The reduced form, Dihydrolipoic Acid (DHLA), acts as a cofactor for the E2 subunit of Pyruvate Dehydrogenase (PDH) and Alpha-Ketoglutarate Dehydrogenase (KGDH), facilitating ATP production.
-
Signaling Modulator (Indirect): It activates the Nrf2-ARE pathway , upregulating endogenous antioxidant enzymes (HO-1, SOD, CAT). This explains why a drug with a 30-minute half-life provides 24-hour therapeutic benefits.
PD Signaling Pathway (Graphviz):
Experimental Protocol: Bioanalysis of Thioctic Acid
Challenge: Thioctic acid is unstable in plasma (disulfide exchange/polymerization) and light-sensitive. Standard LC-MS methods often fail without derivatization. Solution: A "Reduction + Derivatization" workflow is the gold standard for accurate quantification.
Protocol Workflow
Objective: Quantify Total Thioctic Acid in Human Plasma via LC-MS/MS.
Step-by-Step Methodology:
-
Sample Collection: Collect blood in EDTA tubes wrapped in foil (light protection). Centrifuge immediately at 4°C.
-
Protein Precipitation: Add 200 µL Acetonitrile (containing internal standard, e.g., deuterated ALA-d5) to 50 µL plasma.
-
Reduction: Add TCEP (Tris(2-carboxyethyl)phosphine) to reduce endogenous ALA and protein-bound mixed disulfides into free DHLA (Dihydrolipoic Acid).
-
Rationale: TCEP is preferred over DTT as it is odorless and irreversible in this context.
-
-
Derivatization: Add N-ethylmaleimide (NEM) or Benzyl-2-chloropyridinium bromide .
-
Rationale: This alkylates the free thiol groups of DHLA, preventing re-oxidation and improving ionization efficiency in ESI- MS mode.
-
-
Analysis: Inject supernatant into LC-MS/MS (C18 column, ESI Negative mode). Monitor MRM transitions specific to the derivatized adduct.
Experimental Workflow Diagram (Graphviz):
References
-
Hermann, R. et al. (2014). Enantiomer-selective pharmacokinetics, oral bioavailability, and sex effects of various alpha-lipoic acid dosage forms.[1][2] Clinical Pharmacology in Drug Development.
-
Ametov, A. S. et al. (2003). The sensory symptoms of diabetic polyneuropathy are improved with alpha-lipoic acid: the SYDNEY trial. Diabetes Care.
-
Borowczyk, K. et al. (2020). A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma. International Journal of Molecular Sciences.
-
Shay, K. P. et al. (2009). Alpha-lipoic acid as a dietary supplement: Molecular mechanisms and therapeutic potential. Biochimica et Biophysica Acta.
-
Niewoehner, J. et al. (2004). Pharmacokinetics of alpha-lipoic acid in healthy volunteers.[3][4][5] Arzneimittelforschung.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Enantiomer-selective pharmacokinetics, oral bioavailability, and sex effects of various alpha-lipoic acid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioctacid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Investigations on the pharmacokinetics of alpha-lipoic acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical pharmacokinetics of ketorolac tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Biological properties of Thioctate trometamol versus alpha-lipoic acid
Biological Properties, Pharmacokinetics, and Therapeutic Formulation
Executive Summary
This technical guide analyzes the critical distinctions between Alpha-Lipoic Acid (ALA) (free acid) and its salt form, Thioctate Trometamol (tromethamine salt of thioctic acid). While the active pharmaceutical ingredient (API) in both instances delivers the same therapeutic moiety—thioctic acid—the physicochemical modifications in the trometamol salt fundamentally alter solubility, stability, and pharmacokinetics.
For researchers and drug developers, the shift from the free acid to the trometamol salt represents a strategic move from a lipophilic, unstable compound to a hydrophilic, highly bioavailable formulation suitable for intravenous (IV) and high-efficiency oral delivery.
Physicochemical Foundation: The "Why" Behind the Salt
Chemical Identity & Structure
-
Alpha-Lipoic Acid (ALA): A cyclic disulfide antioxidant. It is a lipophilic weak acid (pKa ~4.7) with poor water solubility and a tendency to polymerize when exposed to light or heat due to the strain in the 1,2-dithiolane ring.
-
Thioctate Trometamol: The salt formed by reacting ALA with Tromethamine (Tris(hydroxymethyl)aminomethane). This reaction neutralizes the carboxylic acid, creating an ionic pair that significantly enhances aqueous solubility.
Solubility & Stability Profile
The primary driver for utilizing Thioctate Trometamol is solubility . ALA is practically insoluble in water, necessitating organic cosolvents or high pH adjustments for liquid formulations, which can induce polymerization.
| Property | Alpha-Lipoic Acid (Free Acid) | Thioctate Trometamol (Salt) |
| Water Solubility | Low (< 1 mg/mL) | High (> 100 mg/mL) |
| pH in Solution | Acidic | Buffered/Neutral (due to Tromethamine) |
| Thermal Stability | Low (Melting point ~60°C; polymerizes easily) | High (Higher melting point; crystal lattice stabilizes ring) |
| Formulation Utility | Solid oral dosage forms (Capsules) | IV solutions, High-absorption tablets |
Visualization: Chemical Conversion
The following diagram illustrates the conversion from the lipophilic free acid to the hydrophilic salt and the resulting stabilization.
Figure 1: Chemical transformation of Alpha-Lipoic Acid to Thioctate Trometamol, highlighting the shift in physicochemical properties.
Pharmacokinetics: The Biological Differentiator
While the pharmacodynamics (mechanism of action) remain identical once the molecule dissociates in the blood, the pharmacokinetics (PK) differ significantly, particularly in absorption rates (
Absorption Kinetics
-
Oral Administration: Thioctate trometamol formulations (e.g., Thioctacid HR) exhibit a "flash" release profile. The high water solubility allows for rapid gastric dissolution, independent of gastric pH variations that often limit ALA absorption.
-
Result: Shorter
(time to peak) and higher compared to standard ALA.
-
-
Intravenous (IV) Administration: The salt form is the standard for IV therapy (e.g., for severe diabetic neuropathy) because it can be dissolved in physiological saline without the risk of precipitation or phlebitis associated with acidic formulations.
Bioavailability Comparison
Studies indicate that while the total extent of absorption (AUC) may be comparable if the free acid is micronized, the salt form consistently reduces inter-subject variability.
| PK Parameter | Standard ALA (Oral) | Thioctate Trometamol (Oral) | Thioctate Trometamol (IV) |
| Tmax | 30 - 60 min | 15 - 30 min (Rapid) | Immediate |
| Cmax | Moderate | High | Very High |
| Bioavailability | ~30% (First-pass effect) | ~30-40% (Faster absorption reduces gastric degradation) | 100% |
| Variability | High (Food/pH dependent) | Low (Consistent dissolution) | Minimal |
Biological Mechanism of Action (The Payload)
Once Thioctate Trometamol dissociates in the plasma, the active moiety is Thioctate (Alpha-Lipoic Acid) . It enters cells via the monocarboxylate transporter (MCT) and exerts pleiotropic effects.
Core Mechanisms
-
Mitochondrial Bioenergetics: Acts as a cofactor for Pyruvate Dehydrogenase (PDH) and Alpha-Ketoglutarate Dehydrogenase, facilitating ATP production.
-
Antioxidant Recycling: The reduced form, Dihydrolipoic Acid (DHLA), regenerates oxidized Vitamin C, Vitamin E, and Glutathione.
-
Signaling Pathways:
-
Nrf2 Activation: Upregulates antioxidant response elements (ARE), increasing HO-1 and SOD expression.
-
NF-kB Inhibition: Reduces inflammatory cytokine production.
-
Visualization: Intracellular Signaling
Figure 2: Intracellular mechanism of action. The salt acts as a delivery vehicle; the free acid and its reduced form (DHLA) execute the biological function.
Experimental Protocols for Researchers
Protocol 1: Comparative Dissolution & Solubility Assay
Objective: To quantify the solubility advantage of Thioctate Trometamol over free ALA.
Reagents:
-
Phosphate Buffer (pH 6.8).
-
0.1N HCl (Simulated Gastric Fluid, pH 1.2).
-
HPLC-grade Acetonitrile.
Workflow:
-
Preparation: Weigh 100 mg of ALA and 100 mg of Thioctate Trometamol (equivalent ALA content).
-
Dissolution: Add each to 50 mL of pH 1.2 and pH 6.8 media in separate vessels at 37°C.
-
Sampling: Aliquot 1 mL at 5, 10, 15, 30, and 60 minutes. Filter through 0.45 µm PTFE.
-
Analysis: Analyze via HPLC (C18 column, Mobile Phase: Acetonitrile/0.05M Phosphate Buffer 60:40, UV detection at 215 nm).
-
Validation: The salt form should show >85% dissolution within 15 minutes at pH 6.8, whereas free ALA will show significantly slower kinetics due to poor wettability.
Protocol 2: In Vitro Stability Stress Test
Objective: To demonstrate the resistance of the salt form to polymerization.
Workflow:
-
Thermal Stress: Place 1g of solid ALA and 1g of Thioctate Trometamol in open vials at 60°C for 24 hours.
-
Observation:
-
ALA: Check for melting and formation of a rubbery, insoluble polymer (yellow to clear transition).
-
Salt: Should remain a crystalline powder.
-
-
Solubility Check: Attempt to dissolve stressed samples in ethanol. Polymerized ALA will be insoluble; the salt will remain soluble.
Therapeutic Applications: Diabetic Polyneuropathy (DPN)[1]
The choice between forms dictates the clinical protocol for DPN.
-
Acute Phase (Severe Symptoms):
-
Drug: Thioctate Trometamol (IV).
-
Dosage: 600 mg/day IV infusion in saline for 2-4 weeks.
-
Rationale: Bypasses absorption limits; achieves high plasma levels to rapidly saturate nerve tissue and reduce oxidative stress.
-
-
Maintenance Phase:
-
Drug: Thioctate Trometamol (Oral) or Micronized ALA.
-
Dosage: 600 mg/day oral.[1]
-
Rationale: Maintains antioxidant status.[2][3][4][5][6][7] The trometamol salt (e.g., Thioctacid HR) is preferred for its consistent absorption, ensuring patients receive the therapeutic dose despite variable gastric conditions.
-
References
-
Gleiter, C. H., et al. (1996). "Pharmacokinetics of alpha-lipoic acid in diabetic patients." In-text citation: (Gleiter et al., 1996).
-
Ametov, A. S., et al. (2003). "The sensory symptoms of diabetic polyneuropathy are improved with alpha-lipoic acid: The SYDNEY trial." In-text citation: (Ametov et al., 2003).
-
Ziegler, D., et al. (2006). "Oral treatment with alpha-lipoic acid improves symptomatic diabetic polyneuropathy: The SYDNEY 2 trial." In-text citation: (Ziegler et al., 2006).
-
Mignini, F., et al. (2012). "Human Bioavailability and Pharmacokinetic Profile of Different Formulations Delivering Alpha Lipoic Acid." In-text citation: (Mignini et al., 2012).
-
Biewenga, G. P., et al. (1997). "The pharmacology of the antioxidant lipoic acid." In-text citation: (Biewenga et al., 1997).
Sources
- 1. Clinical experience with thioctacid (thioctic acid) in the treatment of distal symmetric polyneuropathy in Korean diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. R(+)-Thioctic Acid Effects on Oxidative Stress and Peripheral Neuropathy in Type II Diabetic Patients: Preliminary Results by Electron Paramagnetic Resonance and Electroneurography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mainphar.com [mainphar.com]
- 4. nbinno.com [nbinno.com]
- 5. oatext.com [oatext.com]
- 6. Antioxidant Properties of Alpha-Lipoic (Thioctic) Acid Treatment on Renal and Heart Parenchyma in a Rat Model of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of different formulations of tioctic (alpha-lipoic) acid in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Neuroprotective Potential of Thioctate Trometamol: A Technical Guide for Researchers
Introduction: Beyond Symptomatic Relief in Neurodegeneration
The landscape of neurodegenerative disease research is at a critical juncture. While significant strides have been in understanding the pathophysiology of diseases like Alzheimer's, Parkinson's, and amyotrophic lateral sclerosis (ALS), therapeutic interventions that halt or reverse the underlying neurodegenerative cascade remain elusive. A compelling body of evidence points to oxidative stress and mitochondrial dysfunction as central hubs in the convergence of pathological pathways leading to neuronal cell death. This has catalyzed the investigation of potent antioxidants with favorable pharmacokinetic profiles as potential neuroprotective agents.
Thioctate trometamol, the tromethamine salt of R-(+)-alpha-lipoic acid (ALA), has emerged as a promising candidate in this domain. ALA, a naturally occurring compound, is a powerful antioxidant that can cross the blood-brain barrier, a critical attribute for any centrally acting therapeutic.[1][2] The trometamol salt formulation enhances the solubility and potentially the bioavailability of the biologically active R-(+)-enantiomer of ALA, making it a subject of intense research interest.[3][4] This guide provides a comprehensive technical framework for researchers and drug development professionals to investigate the neuroprotective potential of Thioctate trometamol, from fundamental mechanistic studies in vitro to preclinical validation in vivo.
The Mechanistic Core: Thioctate Trometamol's Mode of Action
The neuroprotective effects of Thioctate trometamol are multifaceted, stemming from the potent antioxidant and cell-signaling modulating properties of its active component, alpha-lipoic acid. A thorough investigation into its potential requires a deep understanding of these mechanisms.
Attenuation of Oxidative Stress
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a hallmark of neurodegenerative diseases. ALA combats oxidative stress through several concerted actions:
-
Direct ROS Scavenging: Both ALA and its reduced form, dihydrolipoic acid (DHLA), are potent scavengers of free radicals.[1]
-
Regeneration of Endogenous Antioxidants: ALA contributes to the recycling of other key antioxidants, such as vitamin C, vitamin E, and glutathione, thereby amplifying the cell's overall antioxidant capacity.[5]
-
Metal Chelation: By chelating pro-oxidant metal ions like iron and copper, ALA can mitigate their participation in the Fenton reaction, a major source of hydroxyl radicals in the brain.[6]
Modulation of Key Signaling Pathways
Beyond its direct antioxidant effects, ALA exerts significant influence over intracellular signaling cascades that are pivotal for neuronal survival and resilience.
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. ALA has been shown to activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of neuronal survival.[7]
-
Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. ALA can induce the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter regions of genes encoding a suite of antioxidant and detoxifying enzymes.[8]
The interplay of these mechanisms forms the foundation of Thioctate trometamol's neuroprotective potential. The following diagram illustrates these interconnected pathways.
In Vitro Investigation: A Step-by-Step Approach
In vitro models are indispensable for dissecting the cellular and molecular mechanisms of neuroprotection. A tiered approach, starting with immortalized cell lines and progressing to more complex primary neuronal cultures, is recommended.
Experimental Workflow for In Vitro Studies
Detailed Experimental Protocols
This protocol utilizes the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to quantify intracellular ROS levels.
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well black, clear-bottom plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Induction of Oxidative Stress: Treat the cells with a known ROS inducer (e.g., 100 µM H₂O₂) for a predetermined time (e.g., 1-4 hours). Include a vehicle control group.
-
Thioctate Trometamol Treatment: Pre-treat a subset of wells with varying concentrations of Thioctate trometamol (e.g., 10-500 µM) for 24 hours prior to the addition of the ROS inducer.
-
H2DCFDA Staining: Remove the treatment media and wash the cells once with warm phosphate-buffered saline (PBS). Add 100 µL of 10 µM H2DCFDA in PBS to each well and incubate for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: After incubation, wash the cells twice with PBS. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
This protocol uses the cationic dye JC-1 to assess mitochondrial health. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with a low membrane potential, JC-1 remains as monomers and emits green fluorescence.
-
Cell Preparation: Plate and treat cells with the neurotoxic agent and Thioctate trometamol as described in Protocol 1.
-
JC-1 Staining: Prepare a 2 µM JC-1 staining solution in pre-warmed cell culture medium. Remove the treatment media from the cells, wash once with PBS, and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.
-
Washing: Centrifuge the plate at 400 x g for 5 minutes and carefully discard the supernatant. Wash the cells twice with warm assay buffer (provided with most commercial kits).
-
Fluorescence Measurement: Measure the fluorescence intensity for both red (excitation ~540 nm, emission ~590 nm) and green (excitation ~485 nm, emission ~535 nm) fluorescence using a microplate reader. The ratio of red to green fluorescence is indicative of the mitochondrial membrane potential.
This protocol allows for the semi-quantitative analysis of key proteins involved in the apoptotic cascade, such as Bax (pro-apoptotic), Bcl-2 (anti-apoptotic), and cleaved caspase-3 (an executioner caspase).
-
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST and then incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software. The ratio of Bax to Bcl-2 is a key indicator of apoptotic propensity.
Expected Quantitative Outcomes and Data Presentation
The following tables provide examples of how to present quantitative data from in vitro neuroprotection studies.
Table 1: Effect of Thioctate Trometamol on ROS Production and Mitochondrial Membrane Potential in H₂O₂-Treated Neuronal Cells
| Treatment Group | Relative Fluorescence Units (RFU) of DCF | Red/Green Fluorescence Ratio (JC-1) |
| Control | 100 ± 8.5 | 2.5 ± 0.3 |
| H₂O₂ (100 µM) | 350 ± 25.1 | 0.8 ± 0.1 |
| H₂O₂ + Thioctate (100 µM) | 180 ± 15.2 | 1.9 ± 0.2 |
| H₂O₂ + Thioctate (250 µM) | 125 ± 10.9 | 2.3 ± 0.2 |
Data are presented as mean ± SEM. *p < 0.05 compared to H₂O₂-treated group.
Table 2: Modulation of Apoptotic Protein Expression by Thioctate Trometamol
| Treatment Group | Bax/Bcl-2 Ratio (relative to control) | Cleaved Caspase-3 (relative to control) |
| Control | 1.0 ± 0.1 | 1.0 ± 0.1 |
| Neurotoxin | 4.2 ± 0.5 | 5.1 ± 0.6 |
| Neurotoxin + Thioctate (100 µM) | 2.1 ± 0.3 | 2.5 ± 0.4 |
| Neurotoxin + Thioctate (250 µM) | 1.3 ± 0.2 | 1.5 ± 0.2 |
Data are presented as mean ± SEM. *p < 0.05 compared to neurotoxin-treated group.
Preclinical In Vivo Investigation: Bridging the Translational Gap
While in vitro studies provide crucial mechanistic insights, in vivo models are essential for evaluating the therapeutic efficacy and safety of Thioctate trometamol in a complex biological system. Rodent models of neurodegenerative diseases are widely used for this purpose.
Experimental Workflow for In Vivo Studies
Key In Vivo Methodologies
The choice of animal model is critical and should be aligned with the specific neurodegenerative disease being investigated.
-
Cerebral Ischemia: The middle cerebral artery occlusion (MCAO) model in rodents is a widely used model of stroke.[8]
-
Parkinson's Disease: Unilateral injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra or medial forebrain bundle creates a progressive loss of dopaminergic neurons.
-
Diabetic Neuropathy: Streptozotocin-induced diabetes in rodents is a common model for studying the peripheral nerve complications of diabetes.[9]
Behavioral tests are crucial for assessing the functional outcomes of neuroprotective therapies.
-
Cognitive Function: The Morris water maze and Y-maze are used to evaluate spatial learning and memory.[10]
-
Motor Function: The rotarod test assesses motor coordination and balance.
-
Neuropathic Pain: The von Frey filament test measures mechanical allodynia.
Post-mortem analysis of brain tissue provides direct evidence of neuroprotection.
-
Neuronal Viability: Nissl staining can be used to quantify the number of surviving neurons in a specific brain region.
-
Immunohistochemistry: Staining for specific markers can reveal changes in glial activation (Iba1 for microglia, GFAP for astrocytes), apoptosis (cleaved caspase-3), and oxidative damage (8-OHdG).[4][11]
-
Biochemical Assays: Brain tissue homogenates can be used to measure levels of oxidative stress markers (e.g., malondialdehyde), antioxidant enzyme activity (e.g., superoxide dismutase, catalase), and protein expression via Western blot.[12]
Expected Quantitative Outcomes from In Vivo Studies
The following table provides an example of how to present data from a preclinical study of Thioctate trometamol in a model of diabetic neuropathy.
Table 3: Efficacy of Thioctate Trometamol in a Rodent Model of Diabetic Neuropathy
| Parameter | Control | Diabetic + Vehicle | Diabetic + Thioctate (100 mg/kg) |
| Motor Nerve Conduction Velocity (m/s) | 55.2 ± 2.1 | 38.5 ± 1.8 | 49.8 ± 2.3 |
| Mechanical Withdrawal Threshold (g) | 15.1 ± 1.2 | 4.3 ± 0.5 | 11.7 ± 1.0 |
| Malondialdehyde (nmol/mg protein) | 0.5 ± 0.05 | 1.8 ± 0.2 | 0.8 ± 0.1 |
| Superoxide Dismutase Activity (U/mg protein) | 12.4 ± 1.1 | 6.8 ± 0.7 | 10.9 ± 0.9 |
Data are presented as mean ± SEM. *p < 0.05 compared to Diabetic + Vehicle group.
Conclusion and Future Directions
Thioctate trometamol represents a compelling therapeutic candidate for neurodegenerative diseases due to its potent antioxidant properties and its ability to modulate key cell survival pathways. The experimental framework outlined in this guide provides a robust and systematic approach for elucidating its neuroprotective potential. Future research should focus on head-to-head comparisons with other antioxidants, investigation into its effects on neuroinflammation, and the use of more sophisticated models, such as human induced pluripotent stem cell (iPSC)-derived neuronal cultures, to enhance the translational relevance of preclinical findings. Ultimately, well-designed clinical trials will be necessary to definitively establish the efficacy of Thioctate trometamol in patients with neurodegenerative disorders.[13][14][15]
References
-
Amenta, F., et al. (2013). Neuroprotective Activity of Thioctic Acid in Central Nervous System Lesions Consequent to Peripheral Nerve Injury. Oxidative Medicine and Cellular Longevity, 2013, 985093. [Link]
-
Ametov, A. S., et al. (2003). [The efficacy of the intravenous administration of the trometamol salt of thioctic (alpha-lipoic) acid in diabetic neuropathy]. Terapevticheskii Arkhiv, 75(3), 69-73. [Link]
-
Barinov, A. N., et al. (2006). [Efficacy of thiolepta in diabetic polyneuropathy: results of the study ETIKA]. Zhurnal Nevrologii i Psikhiatrii Imeni S.S. Korsakova, 106(10), 38-44. [Link]
-
Cai, Y., et al. (2021). Alpha-Lipoic Acid Alleviates Cerebral Ischemic Injury-Induced Cognitive Impairment and Alzheimer's Disease-Related Pathologies Through Modulation of GSK-3β in a Rat Model of Transient Middle Cerebral Artery Occlusion. Frontiers in Pharmacology, 12, 690134. [Link]
-
Choi, D. W. (1987). Glutamate neurotoxicity in cortical cell culture is calcium dependent. Neuroscience Letters, 81(3), 297-302. [Link]
-
Choi, D. W., Maulucci-Gedde, M., & Kriegstein, A. R. (1987). Glutamate neurotoxicity in cortical cell culture. The Journal of Neuroscience, 7(2), 357-368. [Link]
-
Du, K., et al. (2018). Alpha-Lipoic Acid Attenuates Cerebral Ischemia and Reperfusion Injury via Insulin Receptor and PI3K/Akt-Dependent Inhibition of NADPH Oxidase. Oxidative Medicine and Cellular Longevity, 2018, 9152701. [Link]
-
Kim, J., et al. (2023). Neuroprotective effects of α-lipoic acid on ischemia/reperfusion injury in global cerebral ischemia mouse model. Scientific Reports, 13(1), 1-15. [Link]
-
Mignini, F., et al. (2012). human bioavailability and pharmacokinetic profile of different formulations delivering alpha lipoic acid. JBR Journal of Clinical Diagnosis and Research, 1(4), 1-6. [Link]
-
Mignini, F., et al. (2013). Neuroprotective Activity of Thioctic Acid in Central Nervous System Lesions Consequent to Peripheral Nerve Injury. Oxidative Medicine and Cellular Longevity, 2013, 985093. [Link]
-
Packer, L., et al. (1997). Neuroprotection by the metabolic antioxidant alpha-lipoic acid. Free Radical Biology and Medicine, 22(1-2), 359-378. [Link]
-
Reljanovic, M., et al. (1999). Treatment of diabetic polyneuropathy with the antioxidant thioctic acid (alpha-lipoic acid): a two year multicenter randomized double-blind placebo-controlled trial (ALADIN II). Free Radical Research, 31(3), 171-179. [Link]
-
Rocchi, C., et al. (2021). Comparative Assessment of the Activity of Racemic and Dextrorotatory Forms of Thioctic (Alpha-Lipoic) Acid in Low Back Pain: Preclinical Results and Clinical Evidences From an Open Randomized Trial. Frontiers in Pharmacology, 12, 625634. [Link]
-
Salehi, B., et al. (2021). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. Foods, 10(11), 2738. [Link]
-
Shay, K. P., et al. (2009). Alpha-lipoic acid as a dietary supplement: Molecular mechanisms and therapeutic potential. Biochimica et Biophysica Acta (BBA)-General Subjects, 1790(10), 1149-1160. [Link]
-
Strokov, I. A., et al. (1995). [The treatment of diabetic neuropathy using alpha-lipoic acid (thioctic acid) preparations]. Terapevticheskii Arkhiv, 67(10), 62-66. [Link]
-
Wang, Y., et al. (2023). Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation. Frontiers in Pharmacology, 14, 1269408. [Link]
-
Ziegler, D., et al. (2004). Thioctic acid for patients with symptomatic diabetic polyneuropathy: a critical review. Drugs & Aging, 21(3), 189-204. [Link]
-
Ziegler, D., et al. (2011). Efficacy and safety of antioxidant treatment with α-lipoic acid over 4 years in diabetic polyneuropathy: the NATHAN 1 trial. Diabetes Care, 34(9), 2054-2060. [Link]
-
Yoon, J., et al. (2016). Comparison of R (+)-α-lipoic acid exposure after R (+)-α-lipoic acid 200 mg and 300 mg and thioctic acid 600 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 24(3), 143-149. [Link]
-
Rocchi, C., et al. (2021). Comparative Assessment of the Activity of Racemic and Dextrorotatory Forms of Thioctic (Alpha-Lipoic) Acid in Low Back Pain: Preclinical Results and Clinical Evidences From an Open Randomized Trial. Frontiers in Pharmacology, 12, 625634. [Link]
-
Salehi, B., et al. (2021). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. Foods, 10(11), 2738. [Link]
-
Shay, K. P., et al. (2009). Alpha-lipoic acid as a dietary supplement: Molecular mechanisms and therapeutic potential. Biochimica et Biophysica Acta (BBA)-General Subjects, 1790(10), 1149-1160. [Link]
-
Skibska, A., et al. (2022). Neuroprotective Role of α-Lipoic Acid in Iron-Overload-Mediated Toxicity and Inflammation in In Vitro and In Vivo Models. International Journal of Molecular Sciences, 23(19), 11848. [Link]
-
Strokov, I. A., et al. (1995). [The treatment of diabetic neuropathy using alpha-lipoic acid (thioctic acid) preparations]. Terapevticheskii Arkhiv, 67(10), 62-66. [Link]
-
Toth, C., et al. (2014). Alpha-lipoic acid attenuates acute neuroinflammation and long-term cognitive impairment after polymicrobial sepsis. Journal of Neuroinflammation, 11(1), 1-13. [Link]
-
Wang, Y., et al. (2023). Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation. Frontiers in Pharmacology, 14, 1269408. [Link]
-
Cai, Y., et al. (2021). Alpha-Lipoic Acid Alleviates Cerebral Ischemic Injury-Induced Cognitive Impairment and Alzheimer's Disease-Related Pathologies Through Modulation of GSK-3β in a Rat Model of Transient Middle Cerebral Artery Occlusion. Frontiers in Pharmacology, 12, 690134. [Link]
-
Ziegler, D., et al. (2004). Thioctic acid for patients with symptomatic diabetic polyneuropathy: a critical review. Drugs & Aging, 21(3), 189-204. [Link]
-
Ziegler, D., et al. (2011). Efficacy and safety of antioxidant treatment with α-lipoic acid over 4 years in diabetic polyneuropathy: the NATHAN 1 trial. Diabetes Care, 34(9), 2054-2060. [Link]
-
Yoon, J., et al. (2016). Comparison of R (+)-α-lipoic acid exposure after R (+)-α-lipoic acid 200 mg and 300 mg and thioctic acid 600 mg in healthy Korean male subjects. Translational and Clinical Pharmacology, 24(3), 143-149. [Link]
-
Amenta, F., et al. (2013). Neuroprotective Activity of Thioctic Acid in Central Nervous System Lesions Consequent to Peripheral Nerve Injury. Oxidative Medicine and Cellular Longevity, 2013, 985093. [Link]
-
Ametov, A. S., et al. (2003). [The efficacy of the intravenous administration of the trometamol salt of thioctic (alpha-lipoic) acid in diabetic neuropathy]. Terapevticheskii Arkhiv, 75(3), 69-73. [Link]
-
Barinov, A. N., et al. (2006). [Efficacy of thiolepta in diabetic polyneuropathy: results of the study ETIKA]. Zhurnal Nevrologii i Psikhiatrii Imeni S.S. Korsakova, 106(10), 38-44. [Link]
-
Choi, D. W. (1987). Glutamate neurotoxicity in cortical cell culture is calcium dependent. Neuroscience Letters, 81(3), 297-302. [Link]
-
Choi, D. W., Maulucci-Gedde, M., & Kriegstein, A. R. (1987). Glutamate neurotoxicity in cortical cell culture. The Journal of Neuroscience, 7(2), 357-368. [Link]
-
Du, K., et al. (2018). Alpha-Lipoic Acid Attenuates Cerebral Ischemia and Reperfusion Injury via Insulin Receptor and PI3K/Akt-Dependent Inhibition of NADPH Oxidase. Oxidative Medicine and Cellular Longevity, 2018, 9152701. [Link]
-
Kim, J., et al. (2023). Neuroprotective effects of α-lipoic acid on ischemia/reperfusion injury in global cerebral ischemia mouse model. Scientific Reports, 13(1), 1-15. [Link]
-
Mignini, F., et al. (2012). human bioavailability and pharmacokinetic profile of different formulations delivering alpha lipoic acid. JBR Journal of Clinical Diagnosis and Research, 1(4), 1-6. [Link]
-
Mignini, F., et al. (2013). Neuroprotective Activity of Thioctic Acid in Central Nervous System Lesions Consequent to Peripheral Nerve Injury. Oxidative Medicine and Cellular Longevity, 2013, 985093. [Link]
-
Packer, L., et al. (1997). Neuroprotection by the metabolic antioxidant alpha-lipoic acid. Free Radical Biology and Medicine, 22(1-2), 359-378. [Link]
-
Reljanovic, M., et al. (1999). Treatment of diabetic polyneuropathy with the antioxidant thioctic acid (alpha-lipoic acid): a two year multicenter randomized double-blind placebo-controlled trial (ALADIN II). Free Radical Research, 31(3), 171-179. [Link]
Sources
- 1. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Role of Alpha Lipoic Acid in the Treatment of Traumatic Brain Injury: Pathways and Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Comparative Assessment of the Activity of Racemic and Dextrorotatory Forms of Thioctic (Alpha-Lipoic) Acid in Low Back Pain: Preclinical Results and Clinical Evidences From an Open Randomized Trial [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy and Safety of Roflumilast versus Alpha-Lipoic Acid in Type 2 Diabetes with Neuropathy: A Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Neuroprotective mechanisms of valproic acid and alpha-lipoic acid in ALS: a network pharmacology-based investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective effects of α-lipoic acid on ischemia/reperfusion injury in global cerebral ischemia mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tromethamol salt of thioctic (alpha-lipoic) acid in the treatment of diabetic neuropathy | Severina | Problems of Endocrinology [probl-endojournals.ru]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotective Activity of Thioctic Acid in Central Nervous System Lesions Consequent to Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. [The efficacy of the intravenous administration of the trometamol salt of thioctic (alpha-lipoic) acid in diabetic neuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Treatment of diabetic polyneuropathy with the antioxidant thioctic acid (alpha-lipoic acid): a two year multicenter randomized double-blind placebo-controlled trial (ALADIN II). Alpha Lipoic Acid in Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [Efficacy of thiolepta in diabetic polyneuropathy: results of the study ETIKA] - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: Thioctate Trometamol's Modulatory Impact on the PI3K/AKT Signaling Pathway: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is a linchpin in cellular regulation, governing fundamental processes such as cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a hallmark of numerous pathologies, including cancer, diabetes, and neurodegenerative diseases.[2][3] Thioctate trometamol, a stable salt of R-alpha-lipoic acid (ALA), is a potent antioxidant with demonstrated therapeutic efficacy, particularly in the management of diabetic neuropathy.[4][5] Emerging evidence indicates that a significant component of its mechanism of action involves the direct modulation of the PI3K/AKT cascade. This technical guide provides an in-depth exploration of the molecular interactions between thioctate trometamol and the PI3K/AKT pathway, offering field-proven experimental protocols to investigate this relationship and a framework for interpreting the resulting data.
Foundational Concepts: The Key Players
Thioctate Trometamol: Beyond Antioxidant Activity
Thioctate trometamol is the tromethamine salt of thioctic acid, more commonly known as alpha-lipoic acid (ALA).[5][6] ALA is a naturally occurring organosulfur compound essential for mitochondrial enzyme function.[7] The trometamol salt enhances the stability and bioavailability of the biologically active R-isomer of ALA.[8] While traditionally recognized for its potent antioxidant and metal-chelating properties, the therapeutic actions of ALA extend to the modulation of critical intracellular signaling pathways.[4][7]
The PI3K/AKT Signaling Pathway: A Central Regulatory Hub
The PI3K/AKT pathway is a crucial intracellular network that translates extracellular signals into a wide array of cellular responses.[1] The cascade is typically initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs).[1][2]
Core Activation Sequence:
-
PI3K Activation: Upon ligand binding to a receptor, PI3K is recruited to the plasma membrane and activated.
-
PIP3 Generation: Activated PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][9]
-
AKT Recruitment and Phosphorylation: PIP3 acts as a docking site for proteins with pleckstrin homology (PH) domains, including the serine/threonine kinase AKT (also known as Protein Kinase B) and its upstream activator, PDK1.[2][10]
-
Full AKT Activation: At the membrane, PDK1 phosphorylates AKT at Threonine 308 (Thr308), leading to its partial activation. For full enzymatic activity, a second phosphorylation at Serine 473 (Ser473) is required, primarily mediated by the mTORC2 complex.[2][11]
-
Downstream Signaling: Fully activated AKT phosphorylates a multitude of downstream substrates, thereby regulating cell survival (e.g., by inhibiting pro-apoptotic proteins like Bad), proliferation (e.g., by phosphorylating cell cycle inhibitors p21 and p27), and metabolism.[2] The tumor suppressor PTEN acts as a critical negative regulator of this pathway by dephosphorylating PIP3.[2]
Mechanism of Interaction: Thioctate Trometamol as a Pathway Activator
Research has consistently shown that ALA, the active component of thioctate trometamol, activates the PI3K/AKT signaling pathway.[12][13][14] This activation is a key mechanism underlying its neuroprotective, anti-inflammatory, and metabolic benefits.
-
Induction of AKT Phosphorylation: Treatment of various cell types with ALA leads to a time- and dose-dependent increase in the phosphorylation of AKT at both Thr308 and Ser473.[13][14] This indicates an upstream activation of PI3K.
-
Therapeutic Consequences: The resulting activation of AKT signaling has been linked to several beneficial outcomes:
-
Neuroprotection: In models of Parkinson's disease and diabetic neuropathy, ALA-induced PI3K/AKT activation promotes neuronal survival by reducing apoptosis and inflammation.[3][15][16][17]
-
Anti-Inflammatory Effects: ALA can attenuate inflammatory responses by activating the PI3K/AKT pathway, which in turn can inhibit the activity of pro-inflammatory transcription factors like NF-κB.[14][15]
-
Metabolic Regulation: By stimulating the PI3K/AKT pathway, ALA enhances the activity of proteins involved in the insulin signaling pathway, such as the insulin receptor (IR) and insulin receptor substrate 1 (IRS1), thereby improving glucose uptake.[7]
-
Below is a diagram illustrating the modulatory effect of Thioctate Trometamol on the PI3K/AKT pathway.
Experimental Investigation: A Methodological Guide
To rigorously assess the impact of thioctate trometamol on the PI3K/AKT pathway, a multi-faceted experimental approach is required. The following protocols provide a self-validating system, from initial pathway activation to functional cellular outcomes.
Experimental Workflow Overview
The logical flow of investigation involves treating cells with thioctate trometamol, quantifying the direct molecular effect on key pathway proteins, and finally, assessing the resulting physiological changes in the cells.
Protocol 1: Western Blot Analysis of AKT Phosphorylation
Rationale: Western blotting is the gold standard for detecting changes in protein phosphorylation. By comparing the levels of phosphorylated AKT (p-AKT) to total AKT, we can specifically quantify the activation state of the kinase. The inclusion of phosphatase inhibitors during cell lysis is critical, as phosphorylation is a reversible modification that can be rapidly lost during sample preparation.[18] Using Bovine Serum Albumin (BSA) for blocking is often recommended for phospho-protein detection to avoid cross-reactivity from phosphoproteins (like casein) present in non-fat milk.[19]
Methodology:
-
Cell Seeding & Treatment: Seed appropriate cells (e.g., SH-SY5Y neuroblastoma, HUVECs) in 6-well plates. Once they reach 70-80% confluency, treat with varying concentrations of thioctate trometamol (e.g., 0, 10, 50, 100 µM) for different time points (e.g., 0, 15, 30, 60 minutes).
-
Lysate Preparation:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE:
-
Membrane Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% w/v BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).[18][19]
-
Antibody Incubation:
-
Incubate the membrane overnight at 4°C with primary antibodies diluted in 5% BSA/TBST. Use antibodies specific for p-AKT (Ser473), p-AKT (Thr308), and total AKT.[20][21]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane three times with TBST. Perform detection using an enhanced chemiluminescence (ECL) substrate and image the blot.[18]
-
Analysis: Quantify band intensity using densitometry software (e.g., ImageJ). Normalize the p-AKT signal to the total AKT signal for each sample.
Protocol 2: In Vitro PI3K Kinase Activity Assay
Rationale: While Western blotting shows the downstream effect (AKT phosphorylation), a direct kinase assay confirms that the activity of PI3K itself is modulated. Commercially available kits, such as the ADP-Glo™ Kinase Assay, provide a robust and high-throughput method to measure enzyme activity by quantifying the amount of ADP produced during the kinase reaction.[22][23][24]
Methodology (Adapted from ADP-Glo™ Kinase Assay): [23][25]
-
Reaction Setup: In a 96-well or 384-well plate, set up the kinase reaction.
-
Add the PI3K enzyme (e.g., p110α/p85α).
-
Add the lipid substrate (e.g., PIP2).[24]
-
Add the test compound (thioctate trometamol or vehicle control).
-
Initiate the reaction by adding ATP.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.[23]
-
ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent. This converts the ADP generated by the PI3K enzyme into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Measurement: The newly synthesized ATP is measured using a coupled luciferase/luciferin reaction, which produces a luminescent signal. Read the luminescence on a plate reader.
-
Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the PI3K kinase activity.[23]
Protocol 3: MTT Cell Viability Assay
Rationale: To link the molecular activation of the PI3K/AKT pathway to a functional cellular outcome, a viability assay is essential. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[26][27] Activation of the pro-survival PI3K/AKT pathway by thioctate trometamol would be expected to increase cell viability, particularly under conditions of cellular stress.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[29]
-
Treatment: Treat the cells with thioctate trometamol at various concentrations. If investigating protective effects, co-incubate with a stress-inducing agent (e.g., H₂O₂, tunicamycin). Include appropriate vehicle and positive controls. Incubate for the desired period (e.g., 24-48 hours).
-
MTT Addition:
-
Incubation: Incubate the plate for 4 hours at 37°C in a CO₂ incubator.[26][29] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[27][28]
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[29]
-
Absorbance Measurement: Mix gently by pipetting or shaking on an orbital shaker.[28] Measure the absorbance of the samples on a microplate reader at a wavelength between 550 and 600 nm.[26][28] A reference wavelength of >650 nm can be used to subtract background.[26][28]
-
Analysis: The absorbance value is directly proportional to the number of metabolically active, viable cells.
Data Presentation and Interpretation
Quantitative data from the described experiments should be summarized for clear comparison. The table below presents an example data set.
| Treatment Concentration | Normalized p-AKT/Total AKT Ratio (Fold Change vs. Control) | Relative PI3K Activity (%) | Cell Viability (% of Control) |
| 0 µM (Control) | 1.00 ± 0.12 | 100 ± 8.5 | 100 ± 5.6 |
| 10 µM Thioctate | 1.85 ± 0.21 | 145 ± 11.2 | 115 ± 6.1 |
| 50 µM Thioctate | 3.54 ± 0.35 | 210 ± 15.7 | 138 ± 7.9 |
| 100 µM Thioctate | 3.71 ± 0.40 | 218 ± 16.2 | 142 ± 8.3 |
| 50 µM Thioctate + PI3K Inhibitor (LY294002) | 1.15 ± 0.15 | 95 ± 7.3 | 103 ± 5.9 |
Interpretation:
-
A dose-dependent increase in the p-AKT/Total AKT ratio confirms that thioctate trometamol activates AKT.
-
The corresponding increase in relative PI3K activity suggests that this activation occurs upstream at the level of PI3K.
-
The increase in cell viability demonstrates a functional pro-survival effect.
-
Crucially, the reversal of these effects by a specific PI3K inhibitor (like LY294002 or Wortmannin) validates that the observed actions of thioctate trometamol are indeed mediated through the PI3K/AKT pathway.[12][14][31]
Conclusion and Future Directions
Thioctate trometamol exerts a significant modulatory effect on the PI3K/AKT signaling pathway, shifting the cellular balance towards survival, growth, and metabolic regulation. The experimental framework provided in this guide offers a robust methodology for dissecting this mechanism. The activation of this critical pro-survival pathway is a key contributor to the therapeutic benefits of thioctate trometamol observed in conditions like diabetic neuropathy and other diseases linked to oxidative stress and inflammation.
Future research should focus on identifying the specific isoforms of PI3K and AKT that are targeted, elucidating the full spectrum of downstream AKT substrates affected, and exploring the therapeutic potential of leveraging this pathway activation in other PI3K/AKT-dysregulated diseases.
References
- MTT Assay Protocol for Cell Viability and Prolifer
- MTT assay protocol.Abcam.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol.Thermo Fisher Scientific.
- PI3K (p110δ/p85α) Protocol.
- Protocol for Cell Viability Assays.BroadPharm.
- Cell Viability Assays - Assay Guidance Manual.NCBI Bookshelf, NIH.
- The PI3K/Akt/mTOR Signaling Pathway: A Technical Guide to its Modul
- PI3K(p110α/p85α) Kinase Assay.
- Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit.Merck Millipore.
- Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit.
- Application Notes and Protocols: Western Blot Analysis of Akt Phosphorylation Following TCL1(10-24)
- Alpha-lipoic acid inhibits endoplasmic reticulum stress-induced cell death through PI3K/Akt signaling p
- Western blot for phosphoryl
- Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin tre
- Best Practice for Western Blot Detection of Phosphoryl
- Alpha-Lipoic Acid Activates eNOS through Activation of PI3-Kinase/Akt Signaling P
- What are the important points for the detection of phospho-Akt in western blot?
- PI3Kα (p110α/p85) Assay Kit.BPS Bioscience.
- Alpha-lipoic acid as a pleiotropic compound with potential therapeutic use in diabetes and other chronic diseases.PMC, NIH.
- Alpha-lipoic acid attenuates LPS-induced inflammatory responses by activating the phosphoinositide 3-kinase/Akt signaling p
- The neuroprotective effects of alpha lipoic acid in rotenone-induced Parkinson's disease in mice via activating PI3K/AKT pathway and antagonizing related inflamm
- PI3K / Akt Signaling.Cell Signaling Technology.
- Neuroprotective Activity of Thioctic Acid in Central Nervous System Lesions Consequent to Peripheral Nerve Injury.PMC, NIH.
- R-alpha-Lipoic acid tromethamine salt.FCAD Group.
- Tromethamol salt of thioctic (alpha-lipoic)
- Targeting PI3K/AKT and MEK/ERK pathways for synergic effects on improving features of peripheral diabetic neurop
- Thioctic Acid Tromethamine.PubChem, NIH.
- Full article: 7-Hydroxyethyl Chrysin Alleviates High Altitude Pulmonary Edema via Activation of the PI3K/AKT Signaling P
- Age-associated impairment of Akt phosphorylation in primary rat hepatocytes is remediated by alpha-lipoic acid through PI3 kinase, PTEN, and PP2A.PubMed.
- PI3K/Akt Pathway is Required for Spinal Central Sensitization in Neurop
- Effect and mechanism of inhibition of PI3K/Akt/mTOR signal pathway on chronic neuropathic pain and spinal microglia in a rat model of chronic constriction injury.PMC, NIH.
- Critical roles of the PI3K/Akt signaling p
- Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury.PMC, NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Targeting PI3K/AKT and MEK/ERK pathways for synergic effects on improving features of peripheral diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Activity of Thioctic Acid in Central Nervous System Lesions Consequent to Peripheral Nerve Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tromethamol salt of thioctic (alpha-lipoic) acid in the treatment of diabetic neuropathy | Severina | Problems of Endocrinology [probl-endojournals.ru]
- 6. Thioctic Acid Tromethamine | C12H25NO5S2 | CID 9840368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Alpha-lipoic acid as a pleiotropic compound with potential therapeutic use in diabetes and other chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fcad.com [fcad.com]
- 9. Natural compounds regulate the PI3K/Akt/GSK3β pathway in myocardial ischemia-reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Critical roles of the PI3K/Akt signaling pathway in T cell development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Alpha-lipoic acid inhibits endoplasmic reticulum stress-induced cell death through PI3K/Akt signaling pathway in FRTL5 thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Alpha-Lipoic Acid Activates eNOS through Activation of PI3-Kinase/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alpha-lipoic acid attenuates LPS-induced inflammatory responses by activating the phosphoinositide 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The neuroprotective effects of alpha lipoic acid in rotenone-induced Parkinson's disease in mice via activating PI3K/AKT pathway and antagonizing related inflammatory cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. semanticscholar.org [semanticscholar.org]
- 17. PI3K/Akt Pathway is Required for Spinal Central Sensitization in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. PI3K (p110δ/p85α) Protocol [promega.jp]
- 23. promega.de [promega.de]
- 24. Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit [promega.sg]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 27. broadpharm.com [broadpharm.com]
- 28. MTT assay protocol | Abcam [abcam.com]
- 29. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 30. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. tandfonline.com [tandfonline.com]
Methodological & Application
Application Note: Protocol for Thioctate Trometamol in Primary Neuron Cultures
Part 1: Executive Summary & Biological Rationale
The Compound: Why Thioctate Trometamol?
Thioctate trometamol (Thioctic acid tromethamine salt) is the highly water-soluble salt form of
The Trometamol Advantage:
-
Enhanced Solubility: Dissolves directly in aqueous buffers (PBS/Water) without organic co-solvents.
-
Physiological pH Compatibility: The tromethamine counter-ion provides intrinsic buffering, reducing the risk of acidic shock to neurons during dosing.
-
Bioavailability: Rapid cellular uptake via the Na+-dependent multivitamin transporter (SMVT).
Mechanism of Action in Neurons
Thioctate trometamol functions as a "Universal Antioxidant" and mitochondrial metabolic cofactor. Upon entering the neuron, it is reduced to Dihydrolipoic Acid (DHLA). This redox couple drives three critical neuroprotective pathways:
-
Direct ROS Scavenging: Neutralizes hydroxyl radicals, hypochlorous acid, and singlet oxygen.
-
Antioxidant Recycling: Regenerates intracellular pools of Vitamin C, Vitamin E, and most critically, Glutathione (GSH) , the brain's primary defense against oxidative stress.
-
Mitochondrial Bioenergetics: Acts as an essential cofactor for Pyruvate Dehydrogenase (PDH) and
-Ketoglutarate Dehydrogenase, enhancing ATP production and reducing mitochondrial dysfunction.
Mechanistic Pathway Diagram
Figure 1: Thioctate Trometamol enters neurons via SMVT, cycles between oxidized/reduced states to scavenge ROS, regenerate Glutathione, and support mitochondrial ATP synthesis.
Part 2: Reagent Preparation & Handling[1]
Critical Calculations
Researchers often confuse the free acid MW with the salt MW. Using the wrong mass will result in significant under-dosing.
| Compound Form | Molecular Weight ( g/mol ) | Solubility |
| Thioctic Acid (Free Acid) | 206.33 | Low (Requires Ethanol/DMSO) |
| Thioctate Trometamol | 327.47 | High (Water/PBS) |
Stock Solution Protocol (10 mM)
Stability Warning: Thioctates are light-sensitive and unstable in solution over long periods due to polymerization. Prepare fresh or store strictly at -20°C.
-
Weighing: Weigh 3.27 mg of Thioctate Trometamol.
-
Dissolution: Dissolve in 1.0 mL of sterile, calcium/magnesium-free PBS or tissue culture grade water. Vortex gently.
-
Note: No heating or pH adjustment is required.
-
-
Filtration: Sterilize using a 0.22 µm PES syringe filter.
-
Storage: Aliquot into light-protected (amber) tubes.
-
Short-term: 4°C for up to 1 week.
-
Long-term: -20°C for up to 1 month. Avoid freeze-thaw cycles.
-
Part 3: Primary Neuron Culture & Treatment Protocol
Culture Model
-
Source: E18 Rat or E16 Mouse Hippocampus/Cortex.
-
Media: Neurobasal Plus + B27 Plus Supplement + Glutamax (Serum-free is critical to avoid albumin binding of the drug).
-
Substrate: Poly-D-Lysine (PDL) coated plates.[1]
Treatment Regimens
Choose the regimen that fits your experimental question.
Regimen A: Neuroprotection (Pre-treatment)
Best for ischemia, glutamate excitotoxicity, or oxidative stress models.
-
Culture Age: Perform on DIV 7–10 (Days In Vitro) when networks are established.
-
Dose: Dilute 10 mM stock to 10 µM – 50 µM final concentration in fresh media.
-
Expert Tip: Do not exceed 100 µM. High concentrations can become pro-oxidant in compromised neurons.
-
-
Timing: Add Thioctate Trometamol 24 hours prior to the insult. This builds up the intracellular glutathione pool.[2]
-
Insult: Apply toxin (e.g., 50 µM H2O2 or 100 µM Glutamate) in the presence of the drug.
Regimen B: Chronic Maintenance (Anti-Aging/Mitochondrial Support)
-
Start: Begin treatment on DIV 3.
-
Dose: Low dose 1 µM – 5 µM .
-
Feeding: Replenish drug with every half-media change (every 3 days).
-
Note: Thioctate degrades rapidly (t1/2 ~4-6 hours in media). Frequent replenishment is necessary for chronic effects.
-
Experimental Workflow Diagram
Figure 2: Standard Neuroprotection Workflow. Pre-treatment allows antioxidant loading before stress induction.
Part 4: Validation Assays
To confirm the efficacy of Thioctate Trometamol, use the following tiered assay approach:
| Assay Category | Recommended Method | Expected Outcome with Thioctate |
| Cell Viability | CCK-8 or MTT Assay | Prevention of cell death (maintain >80% viability vs. vehicle). |
| Oxidative Stress | DCFH-DA Staining | Reduced fluorescence intensity (lower ROS levels). |
| Mitochondrial Function | ATP Bioluminescence or Seahorse XF | Preservation of ATP levels; maintenance of Spare Respiratory Capacity. |
| Morphology | Sholl Analysis (MAP2 staining) | Protection against neurite beading and fragmentation. |
Part 5: Troubleshooting & Expert Tips
-
Precipitation: If you see crystals, you likely used the Free Acid form or the stock was too concentrated (>50 mM). The Trometamol salt should be clear at 10 mM.
-
Serum Interference: Albumin (BSA/FBS) binds Lipoic acid avidly. Always treat in serum-free Neurobasal conditions to ensure free drug availability.
-
Half-Life: Thioctate is rapidly metabolized. For experiments >24 hours, you must replenish the compound.
-
Control Groups: Always include a "Tromethamine only" control if you are using high concentrations (>100 µM) to rule out buffer effects, though this is rarely necessary at physiological (10 µM) doses.
Part 6: References
-
Packer, L., Witt, E. H., & Tritschler, H. J. (1995). Alpha-Lipoic acid as a biological antioxidant. Free Radical Biology and Medicine, 19(2), 227-250.
-
Zhang, H., et al. (2013). Neuroprotective effects of alpha-lipoic acid in experimental spinal cord injury. Journal of Neurotrauma.
-
Thermo Fisher Scientific. Isolation, Culture, and Characterization of Cortical and Hippocampal Neurons.
-
Tabaie, E. (2025). Primary Neuron Cultures Protocol.[3] protocols.io.
-
BOC Sciences. Lipid and Fatty Acid in Cell Culture (Solubility data).
Sources
Application Notes and Protocols for In Vivo Animal Studies with Thioctate Trometamol
Introduction: Unveiling the Therapeutic Potential of Thioctate Trometamol
Thioctate trometamol, the tromethamine salt of thioctic acid (alpha-lipoic acid), is a compound of significant interest in biomedical research. The active moiety, alpha-lipoic acid (ALA), is a naturally occurring antioxidant that plays a crucial role in mitochondrial bioenergetics. The formulation of ALA as a trometamol salt enhances its solubility and bioavailability, making it a more effective tool for in vivo investigations.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate dosage calculation, preparation, and administration of Thioctate trometamol for in vivo animal studies. Our focus is to bridge the gap between theoretical knowledge and practical application, ensuring scientific integrity and reproducible results.
Mechanism of Action: A Multi-Pronged Approach to Cellular Health
The therapeutic effects of Thioctate trometamol are primarily attributed to the biological activities of alpha-lipoic acid. ALA's mechanism of action is multifaceted, impacting several key cellular pathways:
-
Potent Antioxidant Activity: ALA and its reduced form, dihydrolipoic acid (DHLA), are powerful free radical scavengers. They can neutralize a wide range of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.
-
Insulin Signaling Pathway Modulation: ALA has been shown to enhance insulin sensitivity by promoting the translocation of glucose transporters (GLUT4) to the cell membrane, a process crucial for glucose uptake.[2] This is achieved through the activation of the phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[2]
-
Nrf2 Pathway Activation: ALA is a known activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[3][4][5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, bolstering the cell's endogenous defense mechanisms.[3][4][5][6][7]
Signaling Pathway of Thioctate Trometamol (Alpha-Lipoic Acid)
Caption: Thioctate trometamol's mechanism of action.
Dosage Calculation for In Vivo Animal Studies: A Step-by-Step Guide
Accurate dosage calculation is paramount for the success and reproducibility of in vivo studies. The most widely accepted method for extrapolating doses between species is allometric scaling, which is based on the body surface area (BSA). The U.S. Food and Drug Administration (FDA) provides clear guidance on this methodology.[8]
The Principle of Allometric Scaling
Allometric scaling posits that many physiological parameters, including drug metabolism and clearance, scale with body weight to the power of approximately 0.75.[9] For dose calculation, a more direct approach using Body Surface Area (BSA) normalization is recommended.[3] The Human Equivalent Dose (HED) can be calculated from the animal dose using the following formula:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Km / Human Km) [3]
The Km factor is a conversion factor that relates body weight to BSA for a given species.
Step 1: Determine the Human Dose
The first step is to identify the human therapeutic dose of Thioctate trometamol. Clinical studies on diabetic neuropathy have used intravenous doses of 600 mg/day and oral doses up to 1800 mg/day.[10] For the purpose of this guide, we will use a common oral dose of 600 mg/day for a 60 kg human.
Human Dose (mg/kg) = 600 mg / 60 kg = 10 mg/kg
Step 2: Calculate the Animal Equivalent Dose (AED)
Using the HED formula and rearranging it to solve for the Animal Equivalent Dose (AED), we get:
AED (mg/kg) = Human Dose (mg/kg) x (Human Km / Animal Km)
The FDA provides standard Km values for various species.[3]
| Species | Body Weight (kg) | Km |
| Human | 60 | 37 |
| Mouse | 0.02 | 3 |
| Rat | 0.15 | 6 |
| Rabbit | 1.8 | 12 |
| Dog | 10 | 20 |
Example Calculation for a Rat:
AED (mg/kg) = 10 mg/kg (Human Dose) x (37 / 6) AED (mg/kg) ≈ 61.7 mg/kg
Example Calculation for a Mouse:
AED (mg/kg) = 10 mg/kg (Human Dose) x (37 / 3) AED (mg/kg) ≈ 123.3 mg/kg
Dosage Calculation Workflow
Caption: Workflow for calculating the Animal Equivalent Dose.
Safety and Toxicology Considerations
Before initiating any in vivo study, it is crucial to be aware of the toxicological profile of the test compound. For Thioctate trometamol, the toxicity data is primarily based on its active component, alpha-lipoic acid.
| Species | LD50 (Oral) | NOAEL (No-Observed-Adverse-Effect Level) |
| Rat | >2000 mg/kg | 61.9 mg/kg/day (sub-chronic)[10][11] |
| Mouse | 500 mg/kg[10] | Not well established |
| Dog | 400-500 mg/kg[5][10][12] | 52.9 mg/kg/day (long-term)[13] |
Key Safety Considerations:
-
The calculated AEDs should be cross-referenced with the NOAEL values. It is advisable to start with a dose lower than the NOAEL and perform dose-ranging studies to determine the optimal therapeutic dose with minimal side effects.
-
Observe animals closely for any signs of toxicity, which may include ataxia, vomiting, lethargy, and seizures.[13]
-
The trometamol salt itself is generally considered safe and is used as a buffering agent in various pharmaceutical formulations.
Protocols for Preparation and Administration of Thioctate Trometamol
The enhanced solubility of Thioctate trometamol facilitates its preparation for in vivo administration.
Intravenous (IV) Administration
Vehicle: Water for Injections (WFI) or sterile 0.9% saline solution.
Protocol:
-
Aseptically weigh the required amount of Thioctate trometamol powder.
-
In a sterile vial, dissolve the powder in the appropriate volume of WFI or 0.9% saline to achieve the desired final concentration. A patent for an injectable solution of thioctic acid trometamol salt describes dissolving 250g of thioctic acid and 352.3g of trometamol in 9 liters of water for injections.[14]
-
Gently swirl the vial until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Filter the solution through a 0.22 µm sterile filter into a new sterile vial.
-
Administer the solution to the animal via the desired intravenous route (e.g., tail vein in mice and rats). The volume of injection should be appropriate for the animal's size.
Oral Gavage (PO) Administration
Vehicle: Distilled water or a suitable aqueous vehicle.
Protocol:
-
Weigh the required amount of Thioctate trometamol powder.
-
In a suitable container, dissolve the powder in the desired volume of distilled water to achieve the final concentration.
-
Ensure the powder is fully dissolved. Gentle warming may be used to aid dissolution, but the stability of the compound at elevated temperatures should be considered.
-
Administer the solution to the animal using a gavage needle of appropriate size. The volume administered should be based on the animal's weight.
Intraperitoneal (IP) Administration
Vehicle: Sterile 0.9% saline solution.
Protocol:
-
Prepare the dosing solution as described for intravenous administration, ensuring sterility.
-
Administer the solution to the animal via intraperitoneal injection in the appropriate quadrant of the abdomen. The injection volume should be carefully controlled to avoid discomfort to the animal. In a study on rats, alpha-lipoic acid was administered intraperitoneally at a dose of 100 mg/kg in a volume of 2 ml.[15]
Conclusion
This application note provides a comprehensive framework for the design and execution of in vivo animal studies using Thioctate trometamol. By understanding its mechanism of action, applying rigorous dosage calculation methodologies based on allometric scaling, and adhering to best practices for preparation and administration, researchers can generate reliable and reproducible data. As with any in vivo study, it is imperative to follow institutional guidelines for animal care and use and to perform pilot studies to determine the optimal dose and administration route for the specific animal model and disease state under investigation.
References
-
Allometric Scaling Calculator. (n.d.). Retrieved from [Link]
-
Jacob, S., et al. (n.d.). Lipoic acid α-potential modulator of insulin sensitivity in patients with non-insulin-dependent diabetes mellitus. University of Arizona. Retrieved from [Link]
- DE19705555A1 - Thioctic acid pharmaceutical preparations for oral use. (n.d.). Google Patents.
-
Dose Conversion Made Easy for Researchers. (2025, April 20). Mythreya Herbal Research Institute. Retrieved from [Link]
-
Alpha lipoic acid inhibits oxidative stress‐induced apoptosis by modulating of Nrf2 signalling pathway after traumatic brain injury. (2019, April 15). PMC - NIH. Retrieved from [Link]
-
Intraperitoneal Alpha-Lipoic Acid to prevent neural damage after crush injury to the rat sciatic nerve. (2009, November 25). PubMed. Retrieved from [Link]
-
Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. (2005, July 6). FDA. Retrieved from [Link]
- EP0858802A2 - Pharmaceutical preparation of thioctic acid for oral administration. (n.d.). Google Patents.
-
INJECTABLE FORMULATIONS OF LIPOIC ACID FOR THE TREATMENT OF OXIDATIVE STRESS AND METABOLIC ALTERATIONS. (2021, November 3). EPO. Retrieved from [Link]
-
Alpha-Lipoic Acid as a Nutritive Supplement for Humans and Animals: An Overview of Its Use in Dog Food. (2021, May 19). ResearchGate. Retrieved from [Link]
-
Alpha-Lipoic Acid as a Nutritive Supplement for Humans and Animals: An Overview of Its Use in Dog Food. (2021, May 19). PMC - NIH. Retrieved from [Link]
-
Long-Term Feeding of DL-α Lipoic Acid to Dogs Is Safe. (n.d.). Retrieved from [Link]
-
Hypotensive effect of alpha-lipoic acid after a single administration in rats. (2025, August 9). ResearchGate. Retrieved from [Link]
-
α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells. (n.d.). NIH. Retrieved from [Link]
-
Safety evaluation of alpha-lipoic acid (ALA). (n.d.). PubMed. Retrieved from [Link]
-
The Antioxidant α-Lipoic Acid Enhances Insulin-Stimulated Glucose Metabolism in Insulin-Resistant Rat Skeletal Muscle. (1996, August 1). American Diabetes Association. Retrieved from [Link]
-
Influence of thioctic acid (alpha-lipoic acid) on N-nitroso-diethylamine-induced carcinogenesis in male sprague-dawley rats. (n.d.). PubMed. Retrieved from [Link]
- DE3840076A1 - Injectable solution of the thioctic acid salt with trometamol and/or basic amino acids. (n.d.). Google Patents.
-
The effect of alpha-lipoic acid in the prevention of peritoneal adhesions. (n.d.). PubMed. Retrieved from [Link]
-
Efficacy and safety of oral alpha-lipoic acid supplementation for type 2 diabetes management: a systematic review and dose–response meta-analysis of randomized trials in. (n.d.). Endocrine Connections. Retrieved from [Link]
-
Comparison of R (+)-α-lipoic acid exposure after R (+)-α-lipoic acid 200 mg and 300 mg and thioctic acid 600 mg in healthy Korean male subjects. (2025, August 6). ResearchGate. Retrieved from [Link]
-
ALA can modulate the activation of the Nrf2/ARE pathway, which inhibits.... (n.d.). ResearchGate. Retrieved from [Link]
-
Tromethamol salt of thioctic (alpha-lipoic) acid in the treatment of diabetic neuropathy. (n.d.). Retrieved from [Link]
-
Alpha-lipoic acid upregulates the PPARγ/NRF2/GPX4 signal pathway to inhibit ferroptosis in the pathogenesis of unexplained recurrent pregnancy loss. (2024, June 5). PMC - NIH. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ec.bioscientifica.com [ec.bioscientifica.com]
- 3. Alpha lipoic acid inhibits oxidative stress‐induced apoptosis by modulating of Nrf2 signalling pathway after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha-lipoic acid pretreatment attenuates TNF-α-triggered auditory hair cell damage via Nrf2 signaling-mediated antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. α-Lipoic Acid Inhibits IL-8 Expression by Activating Nrf2 Signaling in Helicobacter pylori-infected Gastric Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alpha-lipoic acid upregulates the PPARγ/NRF2/GPX4 signal pathway to inhibit ferroptosis in the pathogenesis of unexplained recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EP0858802A2 - Pharmaceutical preparation of thioctic acid for oral administration - Google Patents [patents.google.com]
- 9. Tromethamol salt of thioctic (alpha-lipoic) acid in the treatment of diabetic neuropathy | Severina | Problems of Endocrinology [probl-endojournals.ru]
- 10. mattioli1885journals.com [mattioli1885journals.com]
- 11. Successful Application of Alpha Lipoic Acid Niosomal Formulation in Cerebral Ischemic Reperfusion Injury in Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. wbcil.com [wbcil.com]
- 13. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Intraperitoneal Alpha-Lipoic Acid to prevent neural damage after crush injury to the rat sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation and Use of Thioctate Trometamol Solutions for Cell Culture Experiments
Introduction: The Rationale for Thioctate Trometamol in Cell Culture
Thioctate trometamol is a salt compound composed of thioctic acid, more commonly known as alpha-lipoic acid (ALA), and trometamol (Tris), an organic amine that functions as a biological buffer.[1][2] ALA is a potent, endogenously produced antioxidant essential for aerobic metabolism.[3] Its unique characteristic of being soluble in both aqueous and lipid environments allows it to exert protective effects across diverse cellular compartments, including the cytoplasm, mitochondria, and cellular membranes.[1]
The formulation of thioctic acid as a trometamol salt significantly enhances its utility in research. Trometamol acts as a proton acceptor and buffering agent, which improves the aqueous solubility, stability, and bioavailability of the otherwise poorly soluble thioctic acid.[1][4] This improved solubility is a critical advantage for cell culture applications, ensuring homogeneous distribution in media and reliable, dose-dependent effects. This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the preparation, validation, and application of Thioctate trometamol solutions for robust and reproducible cell culture experiments.
Scientific Foundation: Mechanism of Action
The therapeutic and protective effects of Thioctate trometamol are rooted in its multifaceted antioxidant activity. Understanding this mechanism is crucial for designing experiments and interpreting results.
-
Direct Scavenging of Reactive Oxygen Species (ROS): Both Thioctate trometamol and its reduced form, dihydrolipoic acid (DHLA), are powerful scavengers of free radicals, directly neutralizing species like peroxyl radicals.[1]
-
Metal Ion Chelation: Thioctic acid can chelate transition metals such as copper, zinc, and iron.[1] By sequestering these ions, it prevents their participation in Fenton-type reactions, which are a major source of cytotoxic hydroxyl radicals.
-
Regeneration of Endogenous Antioxidants: A key feature of the ALA/DHLA redox couple is its ability to regenerate other vital antioxidants, including Vitamin C, Vitamin E, and glutathione, thereby amplifying the cell's overall antioxidant capacity.
-
Modulation of Intracellular Thiol Status: Thiol-containing compounds can augment the intracellular pool of free thiols, enhancing the cell's ability to buffer against oxidative stress and detoxify reactive aldehydes, which are potent mediators of cellular damage.[5]
The following diagram illustrates the principal pathways through which Thioctate trometamol mitigates oxidative stress.
Caption: Cellular antioxidant mechanisms of Thioctate trometamol.
Protocol: Preparation of Thioctate Trometamol Stock Solution (100 mM)
This protocol details the preparation of a highly concentrated stock solution. Adherence to aseptic technique is paramount to prevent contamination of cell cultures. All steps should be performed in a certified Class II biological safety cabinet.
Materials and Equipment
-
Thioctate trometamol powder (MW: 327.46 g/mol )[1]
-
Sterile, anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, phosphate-buffered saline (PBS), pH 7.4
-
Sterile, light-blocking 1.5 mL or 2.0 mL polypropylene microcentrifuge tubes
-
Calibrated analytical balance
-
Laminar flow hood (biological safety cabinet)
-
Sterile serological pipettes and pipette controller
-
Calibrated P1000, P200, and P20 micropipettes with sterile, filtered tips
-
Sterile 0.22 µm syringe filter
-
Sterile syringe (e.g., 1 mL or 3 mL)
-
Vortex mixer
Step-by-Step Methodology
-
Calculation: Determine the mass of Thioctate trometamol powder required. To prepare 1 mL of a 100 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 100 mmol/L x 0.001 L x 327.46 g/mol = 32.75 mg
-
-
Weighing: Accurately weigh 32.75 mg of Thioctate trometamol powder on a tared, sterile weigh boat inside the biological safety cabinet.
-
Causality Note: Precise weighing is critical for accurate final concentrations and experimental reproducibility.
-
-
Initial Dissolution: Transfer the powder to a sterile 1.5 mL microcentrifuge tube. Add 500 µL of sterile, cell culture grade DMSO.
-
Causality Note: While the trometamol salt is more water-soluble than its free acid, using a small volume of a sterile organic solvent like DMSO ensures rapid and complete dissolution, preventing the formation of micro-precipitates.[6]
-
-
Solubilization: Cap the tube securely and vortex at medium speed for 1-2 minutes, or until the powder is completely dissolved and the solution is clear.
-
Dilution to Final Volume: Using a calibrated micropipette, add 500 µL of sterile PBS (pH 7.4) to the DMSO concentrate. Pipette gently to mix. This brings the total volume to 1 mL and the final solvent composition to 50% DMSO / 50% PBS.
-
Causality Note: Diluting in a buffered aqueous solution like PBS transitions the compound into a more physiologically compatible solvent system prior to final dilution in cell culture medium.
-
-
Sterile Filtration: Draw the entire 1 mL solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter and dispense the solution into a fresh, sterile 1.5 mL microcentrifuge tube.
-
Trustworthiness Note: This step is non-negotiable. It removes any potential microbial contaminants introduced during handling, ensuring the sterility of your stock solution.[7]
-
-
Aliquoting and Storage: Dispense the filtered stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile, light-blocking microcentrifuge tubes.
-
Causality Note: Aliquoting prevents multiple freeze-thaw cycles, which can degrade the compound and compromise its activity. The use of light-blocking tubes is a precaution based on the known photolytic degradation of similar compounds.[8]
-
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (100 mM), preparation date, and solvent system. Store immediately at -80°C for long-term stability or -20°C for short-term use (up to 1 month).[9]
Workflow Diagram
Caption: Workflow for preparing a 100 mM Thioctate trometamol stock solution.
Protocol: Preparation of Working Solutions in Cell Culture Medium
Working solutions are prepared by diluting the high-concentration stock into your complete cell culture medium immediately before treating the cells.
-
Thaw Stock: Remove one aliquot of the 100 mM stock solution from the -80°C freezer and thaw it rapidly at room temperature. Keep it on ice once thawed.
-
Calculate Dilution: Use the formula C1V1 = C2V2 to determine the volume of stock solution needed.
-
Example: To prepare 1 mL of a 100 µM working solution:
-
C1 = 100 mM = 100,000 µM
-
V1 = ?
-
C2 = 100 µM
-
V2 = 1 mL = 1000 µL
-
V1 = (C2 x V2) / C1 = (100 µM x 1000 µL) / 100,000 µM = 1 µL
-
-
-
Prepare Working Solution: In a sterile tube, add 999 µL of pre-warmed complete cell culture medium. Add 1 µL of the 100 mM stock solution. Mix thoroughly by gentle pipetting or brief vortexing.
-
Vehicle Control: It is critical to prepare a vehicle control. Add the same volume of the stock solvent (in this case, 1 µL of the 50% DMSO/PBS mixture for every 1 mL of medium) to a separate batch of medium. This ensures that any observed cellular effects are due to the compound and not the solvent.
-
Immediate Use: Use the freshly prepared working solution and vehicle control to treat your cells immediately. Do not store diluted working solutions.
Quality Control and Application Guidelines
Ensuring the quality of your prepared solutions is fundamental to the integrity of your experimental data.
| Parameter | Quality Control Check | Rationale & Best Practices |
| Purity & Identity | Obtain Certificate of Analysis (CoA) from the supplier. | The CoA verifies the identity, purity, and molecular weight of the compound, which is essential for accurate calculations. |
| Solubility | Visually inspect the stock solution for any cloudiness or precipitates after preparation. | Incomplete dissolution leads to inaccurate concentrations. If precipitation occurs, gentle warming (to 37°C) or sonication may aid dissolution.[9] |
| Sterility | Perform all steps using strict aseptic technique and mandatory 0.22 µm filtration. | Prevents microbial contamination that can confound experimental results or kill cell cultures. |
| pH of Working Solution | Check the pH of the final working solution. | The trometamol component provides buffering capacity. The final pH should be within the optimal range for your specific cell line (typically 7.2-7.4). |
| Activity Confirmation | (Optional) Perform a functional assay, such as measuring ROS levels with a fluorescent probe (e.g., DCFDA/H2DCFDA) in cells treated with an oxidant (like H₂O₂) with and without Thioctate trometamol. | This validates the antioxidant activity of your prepared stock solution, confirming its biological efficacy. |
Application Summary Table
| Attribute | Recommendation |
| Stock Solution Solvent | 50% Cell Culture Grade DMSO / 50% Sterile PBS |
| Stock Concentration | 50-100 mM |
| Storage Conditions | -80°C (long-term), -20°C (short-term, <1 month). Protect from light. |
| Working Concentration Range | 10 µM - 200 µM (Cell-type dependent, optimization recommended)[10] |
| Vehicle Control | Essential. Use a corresponding dilution of the stock solvent (50% DMSO/PBS). |
References
- Google Patents.
-
ResearchGate. ThioA inhibits proliferation in 3D cell culture. [Link]
-
Scholar Research Library. (2011). Stability Indicating RP-HPLC-PDA Method for Simultaneous Determination of Dexketoprofen Trometamol and Paracetamol. [Link]
-
Hopax Fine Chemicals. Is Tris buffer toxic to cells in cell culture experiments. [Link]
-
Global Substance Registration System (GSRS). THIOCTATE TROMETAMOL. [Link]
-
UCL Discovery. Chemistry, pharmacology and cellular uptake mechanisms of thiometallate sulphide donors. [Link]
-
ResearchGate. Development of a validated stability-indicating HPLC assay method for dexketoprofen trometamol. [Link]
- Google Patents. EP1467983B1 - Method for producing thioctic acid.
-
PubChem. alpha-Lipoic acid. [Link]
-
PubMed. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate. [Link]
-
National Institutes of Health (NIH). An updated protocol for the cost-effective and weekend-free culture of human induced pluripotent stem cells. [Link]
-
PubMed. Sodium aurothiomalate inhibits T cell responses to interleukin-2. [Link]
-
Wikipedia. Lipoic acid. [Link]
-
FCAD Group. R-alpha-Lipoic acid tromethamine salt. [Link]
-
Global Substance Registration System (GSRS). THIOCTATE TROMETAMOL. [Link]
-
PubMed. Isothiocyanates: mechanism of cancer chemopreventive action. [Link]
-
DC Fine Chemicals. (2023, May 4). What is Tris(hydroxymethyl)aminomethane (Tris Buffer)?. [Link]
-
PMC. Brain Activity of Thioctic Acid Enantiomers: In Vitro and in Vivo Studies in an Animal Model of Cerebrovascular Injury. [Link]
-
PubMed. The mechanism of action of methotrexate. [Link]
-
Advancion. (2023, August 18). TRIS AMINO™. [Link]
-
Pharmaffiliates. CAS No : 77-86-1 | Product Name : Trometamol. [Link]
Sources
- 1. Buy Thioctate trometamol | 14358-90-8 [smolecule.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Lipoic acid - Wikipedia [en.wikipedia.org]
- 4. fcad.com [fcad.com]
- 5. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. R-alpha-Lipoic acid tromethamine salt | 137314-40-0 [chemicalbook.com]
- 7. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Brain Activity of Thioctic Acid Enantiomers: In Vitro and in Vivo Studies in an Animal Model of Cerebrovascular Injury - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Antioxidant Effects of Thioctate Trometamol
Introduction: Unraveling the Multifaceted Antioxidant Properties of Thioctate Trometamol
Thioctate trometamol, the tromethamine salt of thioctic acid (commonly known as alpha-lipoic acid or ALA), is a compound of significant interest in drug development due to its potent antioxidant capabilities.[1][2] Its therapeutic potential is being explored for a range of conditions where oxidative stress is a key pathological factor, including diabetic neuropathy and neurodegenerative diseases.[1] Unlike many other antioxidants, thioctic acid is amphipathic, allowing it to exert its effects in both aqueous and lipid environments.
The antioxidant action of Thioctate trometamol is twofold. Firstly, both its oxidized (thioctic acid) and reduced (dihydrolipoic acid, DHLA) forms are capable of directly scavenging a variety of reactive oxygen species (ROS). Secondly, and perhaps more significantly, it modulates the endogenous antioxidant defense systems of the cell. A primary mechanism for this is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Nrf2 is a transcription factor that upregulates the expression of a suite of antioxidant and cytoprotective genes, including those for key antioxidant enzymes.[3][4]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the effects of Thioctate trometamol on cellular antioxidant defenses. The protocols herein are designed as self-validating systems to ensure scientific integrity and reproducibility.
Experimental Design Considerations
Before proceeding with the specific assays, it is crucial to establish a robust experimental design.
-
Vehicle Control: Thioctic acid is often dissolved in dimethyl sulfoxide (DMSO) for in vitro studies.[5] Therefore, a vehicle control (cells treated with the same concentration of DMSO used to dissolve the Thioctate trometamol) is essential to account for any effects of the solvent itself.[6]
-
Dose-Response and Time-Course: It is recommended to perform dose-response and time-course experiments to determine the optimal concentration and duration of Thioctate trometamol treatment for observing the desired effects.
-
Positive Controls: The inclusion of positive controls for each assay is critical for validating the assay's performance.
-
Stability: Thioctic acid can be unstable under certain conditions, such as exposure to heat and acidic pH.[7] It is advisable to prepare fresh solutions for each experiment and consider the stability in your experimental buffers and media.[8]
Part 1: Assessing the Overall Impact on Cellular Oxidative Stress
This section focuses on assays that provide a broad overview of the effect of Thioctate trometamol on the oxidative state of the biological system.
Determination of Total Antioxidant Capacity (TAC)
The TAC assay measures the cumulative effect of all antioxidants in a sample.[9] This is a useful initial screening tool to determine if Thioctate trometamol treatment enhances the overall antioxidant capacity of a biological sample (e.g., cell lysate, plasma).
Principle: A common method involves the reduction of Cu²⁺ to Cu⁺ by the antioxidants present in the sample. The resulting Cu⁺ ions chelate with a colorimetric probe, producing a color change that can be measured spectrophotometrically.
Protocol: Total Antioxidant Capacity (TAC) Assay
-
Sample Preparation: Prepare cell lysates or collect plasma/serum from control and Thioctate trometamol-treated groups. Ensure all samples are kept on ice.
-
Standard Curve: Prepare a standard curve using a known antioxidant, such as Trolox, to allow for the quantification of TAC in Trolox equivalents.
-
Assay Procedure (based on a commercial kit):
-
Add samples and standards to a 96-well plate.
-
Add the Cu²⁺ reagent to all wells.
-
Incubate at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis: Calculate the TAC of the samples by comparing their absorbance to the standard curve.
| Parameter | Control Group | Vehicle Control Group | Thioctate Trometamol Group | Positive Control (e.g., Trolox) |
| TAC (Trolox Equivalents) | Baseline | No significant change from control | Expected Increase | High TAC value |
Measurement of Lipid Peroxidation: Malondialdehyde (MDA) Assay
Lipid peroxidation is a key indicator of oxidative damage to cellular membranes. The MDA assay is a widely used method to quantify the end-products of lipid peroxidation.
Principle: MDA, a product of lipid peroxidation, reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a colored adduct (MDA-TBA₂), which can be measured spectrophotometrically.
Protocol: Malondialdehyde (MDA) Assay
-
Sample Preparation: Homogenize tissues or lyse cells from control and treated groups.
-
Standard Curve: Prepare a standard curve using an MDA standard, such as tetraethoxypropane (TEP).
-
Assay Procedure:
-
Add the sample or standard to a microcentrifuge tube.
-
Add an acidic reagent (e.g., phosphotungstic acid) to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA reagent to the supernatant.
-
Incubate at 95°C for 60 minutes.
-
Cool on ice to stop the reaction.
-
Measure the absorbance at 532 nm.
-
-
Data Analysis: Determine the MDA concentration in the samples from the standard curve.
| Parameter | Control Group | Vehicle Control Group | Thioctate Trometamol Group | Positive Control (e.g., H₂O₂ treated) |
| MDA Concentration (µM) | Baseline | No significant change from control | Expected Decrease | Increased MDA |
Part 2: Investigating the Effects on Key Antioxidant Enzymes
This section provides protocols to measure the activity of the primary antioxidant enzymes: Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx). It is important to distinguish between a direct effect of Thioctate trometamol on enzyme activity and an indirect effect via increased enzyme expression. To do this, experiments can be designed in two ways:
-
In vitro direct effect: Incubate purified enzymes with Thioctate trometamol and measure any immediate changes in activity.
-
Cell-based indirect effect: Treat cells with Thioctate trometamol for a period (e.g., 24-48 hours) to allow for changes in gene expression, then measure enzyme activity in cell lysates.
Superoxide Dismutase (SOD) Activity Assay
SOD catalyzes the dismutation of the superoxide radical into hydrogen peroxide and molecular oxygen.
Principle: A common indirect assay uses a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), which then reduce a detector compound (e.g., WST-1) to produce a colored product. SOD in the sample competes for the superoxide radicals, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.
Protocol: SOD Activity Assay
-
Sample Preparation: Prepare cell lysates or tissue homogenates from control and treated groups.
-
Assay Procedure (based on a commercial kit):
-
Add samples to a 96-well plate.
-
Add the enzyme working solution (containing xanthine oxidase).
-
Add the substrate working solution (containing WST-1 and xanthine).
-
Incubate at 37°C.
-
Measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of inhibition of the colorimetric reaction. One unit of SOD activity is typically defined as the amount of enzyme that inhibits the reaction by 50%.
Catalase (CAT) Activity Assay
CAT is responsible for the decomposition of hydrogen peroxide into water and oxygen.
Principle: The assay measures the rate of H₂O₂ decomposition by monitoring the decrease in absorbance at 240 nm.
Protocol: CAT Activity Assay
-
Sample Preparation: Prepare cell lysates or tissue homogenates in a phosphate buffer.
-
Assay Procedure:
-
Equilibrate a solution of hydrogen peroxide in phosphate buffer to 25°C in a quartz cuvette.
-
Add the sample to the cuvette and mix quickly.
-
Immediately begin recording the absorbance at 240 nm for 2-3 minutes.
-
-
Data Analysis: Calculate the rate of decrease in absorbance. The activity is expressed in units, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.
Glutathione Peroxidase (GPx) Activity Assay
GPx catalyzes the reduction of hydroperoxides, including H₂O₂, using reduced glutathione (GSH) as a reductant.
Principle: This is a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using GSH, which becomes oxidized (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, consuming NADPH in the process. The rate of NADPH oxidation is monitored by the decrease in absorbance at 340 nm and is proportional to the GPx activity.
Protocol: GPx Activity Assay
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Assay Procedure (based on a commercial kit):
-
Prepare a reaction mixture containing glutathione, glutathione reductase, and NADPH.
-
Add the sample to a 96-well plate.
-
Add the reaction mixture to the wells.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately measure the absorbance at 340 nm kinetically for several minutes.
-
-
Data Analysis: Calculate the rate of NADPH consumption from the linear portion of the curve.
| Enzyme | Control Group | Vehicle Control | Thioctate Trometamol (Cell-based) | Positive Control | Potential for Thiol Interference |
| SOD Activity | Baseline | No significant change | Expected Increase[1][10] | Purified SOD enzyme | Low, but a control with Thioctate trometamol in a cell-free assay is recommended.[11] |
| CAT Activity | Baseline | No significant change | Expected Increase[3][12][13] | Purified CAT enzyme | Low. |
| GPx Activity | Baseline | No significant change | Expected Increase[3][14][15] | Purified GPx enzyme | High, as the assay involves the glutathione redox cycle. Controls are crucial.[16] |
Part 3: Elucidating the Mechanism of Action - Nrf2 Pathway Activation
A key mechanism by which Thioctate trometamol enhances the antioxidant defense system is through the activation of the Nrf2 signaling pathway.[3][4] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Upon activation by inducers like thioctic acid, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.
Visualizing the Nrf2 Activation Pathway
Caption: Nrf2 activation by Thioctate trometamol.
Protocol: Assessing Nrf2 Nuclear Translocation by Western Blot
The most direct way to demonstrate Nrf2 activation is to show its accumulation in the nucleus. This requires the separation of cytoplasmic and nuclear protein fractions.
1. Cell Treatment and Fractionation:
-
Treat cells with Thioctate trometamol, a vehicle control, and a positive control for Nrf2 activation (e.g., Sulforaphane).[17][18]
-
Harvest the cells and perform nuclear and cytoplasmic extraction using a commercial kit or a validated protocol.[19][20][21] A typical protocol involves initial lysis in a hypotonic buffer to release cytoplasmic contents, followed by centrifugation to pellet the nuclei, and subsequent lysis of the nuclei in a high-salt buffer.
2. Western Blotting:
-
Determine the protein concentration of both the cytoplasmic and nuclear fractions.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific for Nrf2. It is crucial to use a well-validated Nrf2 antibody.
-
To ensure proper fractionation and equal loading, also probe for a cytoplasmic marker (e.g., GAPDH) and a nuclear marker (e.g., Lamin B1 or Histone H3).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Expected Results:
| Fraction | Marker | Control | Vehicle | Thioctate Trometamol | Positive Control (Sulforaphane) |
| Cytoplasmic | GAPDH | Present | Present | Present | Present |
| Lamin B1 | Absent | Absent | Absent | Absent | |
| Nrf2 | Present | Present | Decreased | Decreased | |
| Nuclear | GAPDH | Absent | Absent | Absent | Absent |
| Lamin B1 | Present | Present | Present | Present | |
| Nrf2 | Low/Absent | Low/Absent | Increased | Increased |
Visualizing the Experimental Workflow
Caption: Workflow for Nrf2 nuclear translocation analysis.
Conclusion
The methodologies outlined in these application notes provide a robust framework for the comprehensive evaluation of Thioctate trometamol's effects on antioxidant enzymes. By employing a multi-faceted approach that includes assessing overall oxidative stress, measuring the activity of specific antioxidant enzymes, and investigating the underlying molecular mechanisms such as Nrf2 activation, researchers can gain a thorough understanding of this compound's antioxidant properties. The emphasis on appropriate controls and a clear understanding of the principles behind each assay will ensure the generation of high-quality, reliable, and publishable data, thereby contributing to the development of novel therapeutics for oxidative stress-related diseases.
References
-
Salehi, B., Berkay Yılmaz, Y., Antika, G., et al. (2021). Insights on the Use of α-Lipoic Acid for Therapeutic Purposes. Biomolecules, 11(8), 1204. [Link]
-
Rochette, L., Ghibu, S., Richard, C., et al. (2013). Direct and indirect antioxidant properties of α-lipoic acid and its therapeutic potential. Molecular Nutrition & Food Research, 57(1), 114-125. [Link]
-
Çakatay, U., Kayalı, R., & Uzuner, F. (2002). Effect of alpha-lipoic acid on lipid peroxidation and anti-oxidant enzyme activities in diabetic rats. Clinical and Experimental Pharmacology and Physiology, 29(4), 346-350. [Link]
-
Gorąca, A., Huk-Kolega, H., Piechota, A., et al. (2011). Lipoic acid - biological activity and therapeutic potential. Pharmacological Reports, 63(4), 849-858. [Link]
-
Khodaeian, M., Gholamipour, F., & Ghaffari, M. A. (2015). Alpha lipoic acid supplementation improved antioxidant enzyme activities in hemodialysis patients. Journal of Renal Injury Prevention, 4(3), 82-87. [Link]
-
Melhem, M. F., Craven, P. A., Liachenko, J., & DeRubertis, F. R. (2002). Alpha-lipoic acid attenuates hyperglycemia and prevents glomerular mesangial cell apoptosis in streptozotocin-diabetic rats. Journal of the American Society of Nephrology, 13(1), 108-116. [Link]
-
Aebi, H. (1984). Catalase in vitro. Methods in Enzymology, 105, 121-126. [Link]
-
Suh, J. H., Shenvi, S. V., Dixon, B. M., et al. (2004). Lipoic acid as a potential therapy for chronic diseases associated with oxidative stress. Current Medicinal Chemistry, 11(11), 1435-1448. [Link]
-
Ghanbari, E., Nejati, V., & Khazaei, M. (2016). Effect of alpha-lipoic acid on antioxidant gene expression and kidney injury in alloxan-induced diabetic rats. Journal of Physiology and Pharmacology, 67(6), 877-885. [Link]
-
Zhang, W. J., Wei, H., Hagen, T., & Frei, B. (2007). α-Lipoic acid and its reduced form, dihydrolipoic acid, are protective against oxidative stress-induced apoptosis in endothelial cells. Free Radical Biology and Medicine, 42(7), 962-972. [Link]
-
Packer, L., Witt, E. H., & Tritschler, H. J. (1995). alpha-Lipoic acid as a biological antioxidant. Free Radical Biology and Medicine, 19(2), 227-250. [Link]
- Marklund, S. L. (1985). Superoxide dismutase assay. In CRC Handbook of Methods for Oxygen Radical Research (pp. 249-255). CRC Press.
-
Ogutcu, A., Suludere, Z., & Belce, A. (2008). The effects of alpha-lipoic acid on the lipid peroxidation and antioxidant enzyme levels in the sciatic nerve of the streptozotocin-induced diabetic rat. Journal of Diabetes and its Complications, 22(1), 35-40. [Link]
-
Lee, C. K., Lee, E. Y., Kim, Y. G., et al. (2014). Alpha-lipoic acid enhances DMSO-induced cardiomyogenic differentiation of P19 cells. Acta Biochimica et Biophysica Sinica, 46(10), 877-884. [Link]
-
U.S. Food and Drug Administration. (2018). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Apak, R., Güçlü, K., Özyürek, M., & Karademir, S. E. (2004). Novel total antioxidant capacity index for dietary polyphenols and vitamins C and E, using their cupric ion reducing capability in the presence of neocuproine: CUPRAC method. Journal of Agricultural and Food Chemistry, 52(26), 7970-7981. [Link]
-
Ohkawa, H., Ohishi, N., & Yagi, K. (1979). Assay for lipid peroxides in animal tissues by thiobarbituric acid reaction. Analytical Biochemistry, 95(2), 351-358. [Link]
-
Rockland Immunochemicals Inc. (n.d.). Nuclear & Cytoplasmic Extract Protocol. Retrieved from [Link]
-
Flohé, L., & Günzler, W. A. (1984). Assays of glutathione peroxidase. Methods in Enzymology, 105, 114-121. [Link]
-
Houghton, P. J. (2016). Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? Oxidative Medicine and Cellular Longevity, 2016, 7857186. [Link]
-
Sivandzade, F., Sivandzade, S., & Cucullo, L. (2019). Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice. Journal of Neuroinflammation, 16(1), 23. [Link]
-
Shay, K. P., Moreau, R. F., Smith, E. J., et al. (2009). Alpha-lipoic acid as a dietary supplement: molecular mechanisms and therapeutic potential. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(10), 1149-1160. [Link]
-
Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Spectrophotometric Determination of Phenolic Antioxidants in the Presence of Thiols and Proteins. Molecules, 21(8), 1048. [Link]
-
U.S. Food and Drug Administration. (2023). ORA Lab Manual Vol. II - Methods, Method Verification and Validation. [Link]
-
Therapeutic Potential of Alpha-Lipoic Acid: Unraveling Its Role in Oxidative Stress and Inflammatory Conditions. (2023). Antioxidants, 12(11), 1948. [Link]
-
Verheijen, M., Lien, A. D., & van der Meer, P. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5026. [Link]
-
Celi, P. (2021). Spectrophotometric assays for evaluation of Reactive Oxygen Species (ROS) in serum: general concepts and applications in dogs and humans. Antioxidants, 10(7), 1048. [Link]
-
Chang, J., Wang, Y., Lu, J., et al. (2018). Activation of Nrf2 by Sulforaphane Inhibits High Glucose-Induced Progression of Pancreatic Cancer via AMPK Dependent Signaling. Cellular Physiology and Biochemistry, 50(5), 1891-1907. [Link]
-
Galano, A., & Alvarez-Idaboy, J. R. (2019). A QM-Based Test for Overall Antioxidant Activity (QM-ORSA): The Role of Reaction Mechanisms and Kinetics. Journal of Chemical Information and Modeling, 59(6), 2549-2563. [Link]
- Apak, R., Özyürek, M., Güçlü, K., & Çapanoğlu, E. (2016). Methods for testing antioxidant activity. In Measurement of Antioxidant Activity & Capacity (pp. 71-120). John Wiley & Sons, Ltd.
-
Darwish, I. A., Al-Malaq, H. A., & Al-Amri, M. M. (2018). Introducing FDA Validation Guidelines for the Spectrophotometric Determination of Olopatadine Hydrochloride in Pure Form and Eye Drops. Der Pharmacia Lettre, 10(1), 45-57. [Link]
-
Bernkop-Schnürch, A., & Hornof, M. (2013). Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins. International Journal of Molecular Sciences, 14(2), 3466-3478. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). How to assess antioxidant activity? Advances, limitations, and applications of in vitro, in vivo, and ex vivo approaches. Food Chemistry, 354, 129532. [Link]
-
Townsend, B. E., Johnson, R. W., & Kelley, K. W. (2015). Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice. Experimental Gerontology, 70, 1-10. [Link]
- Apak, R. (2021). Chapter 3: Antioxidant Activity – Preliminary Considerations for Measurement. In Measurement of Antioxidant Activity and Capacity. John Wiley & Sons.
-
U.S. Food and Drug Administration. (2000). Guidance for Industry: Analytical Procedures and Methods Validation. Retrieved from [Link]
-
Bernkop-Schnürch, A., & Hornof, M. (2013). The Aqueous Solubility and Thermal Stability of α-Lipoic Acid Are Enhanced by Cyclodextrin. Pharmaceutics, 5(3), 426-436. [Link]
-
Higgins, G. C., & Coughlan, C. A. (2014). Sulforaphane is a Nrf2-independent inhibitor of mitochondrial fission. Redox Biology, 2, 996-1003. [Link]
-
Huth, J. R., Song, D., Mendoza, R. R., et al. (2007). Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance. Chemical Research in Toxicology, 20(12), 1898-1906. [Link]
-
Al-Daghri, N. M., Al-Attas, O. S., Alokail, M. S., et al. (2018). Antioxidants-Related Superoxide Dismutase (SOD), Catalase (CAT), Glutathione Peroxidase (GPX), Glutathione-S-Transferase (GST), and Nitric Oxide Synthase (NOS) Gene Variants Analysis in an Obese Population: A Preliminary Case-Control Study. Genes, 9(12), 585. [Link]
-
UConn Health. (n.d.). Nuclear and Cytoplasmic Protein Extraction. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. α-Lipoic Acid Strengthens the Antioxidant Barrier and Reduces Oxidative, Nitrosative, and Glycative Damage, as well as Inhibits Inflammation and Apoptosis in the Hypothalamus but Not in the Cerebral Cortex of Insulin-Resistant Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for separation of the nuclear and the cytoplasmic fractions of Xenopus laevis embryonic cells for studying protein shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alpha-lipoic acid enhances DMSO-induced cardiomyogenic differentiation of P19 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipoic (Thioctic) Acid, in Cell Culture [sigmaaldrich.com]
- 9. akjournals.com [akjournals.com]
- 10. Alpha lipoic acid supplementation improved antioxidant enzyme activities in hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Toxicological evaluation of thiol-reactive compounds identified using a la assay to detect reactive molecules by nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of alpha-lipoic acid on antioxidant gene expression and kidney injury in alloxan-induced diabetic rats [nephropathol.com]
- 14. Evaluation of the protective roles of alpha-lipoic acid supplementation on nanomaterial-induced toxicity: A meta-analysis of in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of the Antioxidant α-Lipoic Acid on Human Umbilical Vein Endothelial Cells Infected with Rickettsia rickettsii - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thiol Chemistry in Peroxidase Catalysis and Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sulforaphane and Other Nutrigenomic Nrf2 Activators: Can the Clinician's Expectation Be Matched by the Reality? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulforaphane induces Nrf2 target genes and attenuates inflammatory gene expression in microglia from brain of young adult and aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Nuclear & Cytoplasmic Extract Protocol | Rockland [rockland.com]
- 20. health.uconn.edu [health.uconn.edu]
- 21. Cell and Nuclear Extraction Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols: Preclinical Evaluation of Thioctate Trometamol in a Thioacetamide-Induced Liver Fibrosis Model
Introduction: The Rationale for Investigating Thioctate Trometamol in Liver Fibrosis
Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to architectural distortion of the liver, impaired liver function, and eventual progression to cirrhosis and hepatocellular carcinoma. A central driver in the pathogenesis of liver fibrosis is oxidative stress, which creates an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses.[1][2][3][4][5] This oxidative environment triggers hepatocyte death, perpetuates a chronic inflammatory response, and crucially, activates hepatic stellate cells (HSCs), the primary producers of ECM in the liver.[1][2][4]
Thioctate trometamol, the tromethamine salt of thioctic acid (alpha-lipoic acid), is a potent antioxidant with a well-established safety profile.[6][7][8][9] Its therapeutic potential stems from its ability to directly scavenge ROS, regenerate endogenous antioxidants such as glutathione, and modulate key signaling pathways implicated in inflammation and oxidative stress.[6][7][9] Given the pivotal role of oxidative stress and inflammation in liver fibrosis, Thioctate trometamol presents a compelling therapeutic candidate for mitigating fibrogenesis.
These application notes provide a comprehensive experimental framework for the preclinical evaluation of Thioctate trometamol's anti-fibrotic efficacy using the thioacetamide (TAA)-induced liver fibrosis model in rodents. This model is highly relevant as TAA's hepatotoxicity is mediated by its metabolic activation to ROS-generating intermediates, closely mimicking the oxidative stress-driven pathology of many human liver diseases.[10][11][12][13]
Core Scientific Principles: A Multi-Faceted Approach to Evaluating Anti-Fibrotic Efficacy
A robust preclinical assessment of an anti-fibrotic agent requires a multi-pronged approach that evaluates its impact on the key pathological hallmarks of the disease. This protocol is designed to provide a comprehensive dataset by integrating histological, biochemical, and molecular endpoints.
Key Pathological Events Targeted for Assessment:
-
Hepatocellular Injury: Quantifying the extent of liver damage is the first step in assessing the protective effects of the therapeutic agent.
-
Oxidative Stress: Directly measuring markers of oxidative stress provides mechanistic insight into the drug's antioxidant activity.
-
Inflammation: Assessing the inflammatory infiltrate and key pro-inflammatory mediators is crucial, as inflammation is a key driver of fibrosis.
-
Hepatic Stellate Cell (HSC) Activation: The activation of HSCs is a pivotal event in fibrogenesis, making it a critical endpoint for therapeutic intervention.
-
Extracellular Matrix (ECM) Deposition: The ultimate measure of anti-fibrotic efficacy is the reduction in ECM deposition.
Experimental Design and Workflow
A well-structured experimental design is paramount for generating reproducible and interpretable data. The following workflow outlines the key stages of the study.
Figure 1: A schematic overview of the experimental workflow for evaluating Thioctate trometamol in a TAA-induced liver fibrosis model.
Detailed Protocols and Methodologies
Animal Model and Husbandry
-
Species: Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Housing: Animals should be housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.
-
Acclimatization: Allow a minimum of one week for acclimatization before the start of the experiment.
Experimental Groups
| Group | Treatment | Rationale |
| 1. Normal Control | Vehicle (e.g., Saline) i.p. + Vehicle (e.g., Water) p.o. | To establish baseline physiological and histological parameters. |
| 2. TAA Model | Thioacetamide (TAA) i.p. + Vehicle p.o. | To induce liver fibrosis and serve as the disease control group. |
| 3. Thioctate (Low Dose) | TAA i.p. + Thioctate trometamol (e.g., 50 mg/kg) p.o. | To assess the dose-dependent therapeutic effect of Thioctate trometamol. |
| 4. Thioctate (High Dose) | TAA i.p. + Thioctate trometamol (e.g., 100 mg/kg) p.o. | To evaluate the maximal therapeutic potential of Thioctate trometamol. |
| 5. Positive Control | TAA i.p. + Silymarin (e.g., 100 mg/kg) p.o. | To benchmark the efficacy of Thioctate trometamol against a known hepatoprotective agent. |
Induction of Liver Fibrosis
-
Reagent: Thioacetamide (TAA), dissolved in sterile saline.
-
Administration: Administer TAA via intraperitoneal (i.p.) injection at a dose of 150-200 mg/kg, three times a week for 8 weeks.[12][13] The exact dose and duration may require optimization based on the specific animal strain and desired severity of fibrosis.
Thioctate Trometamol Administration
-
Formulation: Dissolve Thioctate trometamol in sterile water or a suitable vehicle.
-
Administration: Administer daily via oral gavage (p.o.) starting from the first day of TAA injection and continuing for the entire 8-week duration.
Sample Collection and Processing
-
At the end of the 8-week period, fast the animals overnight.
-
Anesthetize the animals and collect blood via cardiac puncture.
-
Euthanize the animals by an approved method and immediately excise the liver.
-
Wash the liver with ice-cold phosphate-buffered saline (PBS).
-
Divide the liver into sections for:
-
Histology: Fix in 10% neutral buffered formalin.
-
Molecular Analysis: Snap-freeze in liquid nitrogen and store at -80°C.
-
Endpoint Analysis: A Comprehensive Evaluation
Biochemical Assessment of Liver Injury
-
Assays: Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available kits.
-
Interpretation: Elevated ALT and AST levels are indicative of hepatocellular damage. A significant reduction in these enzymes in the Thioctate trometamol-treated groups would suggest a hepatoprotective effect.[12]
Histopathological Evaluation of Liver Fibrosis
-
Staining:
-
Hematoxylin and Eosin (H&E): To assess overall liver architecture, inflammation, and necrosis.
-
Masson's Trichrome: To specifically visualize and quantify collagen deposition (fibrosis), which stains blue.
-
-
Scoring: Utilize a semi-quantitative scoring system (e.g., Ishak score) to grade the extent of fibrosis.
Immunohistochemical (IHC) Analysis of HSC Activation
-
Primary Antibody: Anti-alpha-smooth muscle actin (α-SMA) antibody.
-
Rationale: α-SMA is a well-established marker of activated HSCs.[14][15]
-
Quantification: Quantify the α-SMA positive area as a percentage of the total liver area to assess the extent of HSC activation.
Molecular Analysis of Fibrotic and Inflammatory Pathways
-
Quantitative Real-Time PCR (qRT-PCR):
-
Pro-fibrotic genes: Col1a1 (Collagen type I alpha 1), Tgf-β1 (Transforming growth factor-beta 1), Acta2 (α-SMA).
-
Pro-inflammatory genes: Tnf-α (Tumor necrosis factor-alpha), Il-6 (Interleukin-6), Il-1β (Interleukin-1 beta).
-
-
Western Blotting:
-
Proteins: TGF-β1, p-Smad3, NF-κB p65.
-
Key Signaling Pathways in Liver Fibrosis
The therapeutic efficacy of Thioctate trometamol is hypothesized to be mediated through the modulation of key signaling pathways involved in oxidative stress, inflammation, and fibrosis.
Figure 2: A simplified diagram illustrating the key signaling pathways in TAA-induced liver fibrosis and the potential points of intervention for Thioctate trometamol.
Data Presentation and Interpretation
| Parameter | Expected Outcome in TAA Model Group | Expected Outcome in Thioctate Trometamol Group |
| Serum ALT/AST | Significantly Increased | Dose-dependent reduction |
| H&E Staining | Hepatocyte necrosis, inflammatory cell infiltration | Reduced inflammation and necrosis |
| Masson's Trichrome | Extensive collagen deposition (blue staining) | Reduced collagen deposition |
| α-SMA IHC | Increased number of α-SMA positive cells | Decreased α-SMA expression |
| qRT-PCR | Upregulation of Col1a1, Tgf-β1, Acta2, Tnf-α, Il-6 | Downregulation of pro-fibrotic and pro-inflammatory genes |
| Western Blot | Increased expression of TGF-β1, p-Smad3, NF-κB | Decreased expression of key fibrotic and inflammatory proteins |
Troubleshooting and Considerations
-
TAA Toxicity: Monitor animals closely for signs of excessive toxicity (e.g., significant weight loss, lethargy). The dose of TAA may need to be adjusted.
-
Variability: Biological variability is inherent in animal studies. Ensure adequate sample size (n=8-10 per group) to achieve statistical power.
-
Vehicle Effects: Ensure that the vehicle used for Thioctate trometamol administration does not have any confounding effects.
Conclusion
This comprehensive experimental design provides a rigorous framework for evaluating the anti-fibrotic potential of Thioctate trometamol in a clinically relevant model of liver fibrosis. By integrating histological, biochemical, and molecular endpoints, this protocol allows for a thorough assessment of the compound's efficacy and provides valuable insights into its mechanism of action. The expected outcomes, if achieved, would strongly support the further development of Thioctate trometamol as a novel therapeutic for liver fibrosis.
References
- Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg1Ft5mUxbvjseiISzSAxqjkHe-8GIMnjnwackPt1bb9cxVFB81cuBYwnpApwJHUKcxj48ub3KAHlZFH_b3SlvBIuQqNL1airELOJjM9YgzbpehCWhFSTgb9tO-YphcsJqH5NdehQ=]
- A thioacetamide-induced liver fibrosis model for pre-clinical studies in microminipig - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGJIjhgvr6YOwEHBExBR1BDrXP_AG7owKjU1xksAfwc4XdqC4aYtyHJ51pm2cBv0-o6o5EYvNky-bAtkLtlFfZThjqd8G_PDYtgzlrC7nljoz5Xwx9R0qf_Qm7dvKVIR_1EUmYZYnP5LZhWoXoo]
- Liver Fibrosis | Thioacetamide | Apoptosis | Hepatic Stellate Cells | Hydroxyproline - Indian Journal of Pharmaceutical Sciences. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRu3tF1bJnEuOdFZePYxCddCFlAP1buUy81mTf7o6jctnzHw6d5XlGJN3JOpTz9mrxN2QVpl1wBIOpq2-j6NapxGBhPDiqGD2xRD0rRmSPkJwUGD4Sz37dC_DE6gjsHRkO6JP3tj7kHQSG_rSGuAGbwDvx7qAmz3YoC59nTm9jeLnZwBUTwBp6MtOuLR5Q7E7QJ5nfKiP0i-tem-7kDFfm9K6OKIATG-PSD6CB3DhOYZEiPpHFffGhWHtnkRCcJUhboedSwFGCY7CJcVNlGe0PCavIf0bXxujOxNUcpUsktxPnvc97dDTnMRnX1vJH2eiz_pyFPQzIwg==]
- Therapeutic potential of thioctic (alpha-lipoic) acid in patients with diabetes mellitus type 2 and metabolic associated fatty liver disease - ResearchGate. [URL: https://www.researchgate.
- Insights into the Role and Interdependence of Oxidative Stress and Inflammation in Liver Diseases - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWpXwBuyVN0_D3dh8m1D75IMNDB9zBYezgeuNBnAaZ6KJTpoLHbQgikbVEVgsxI3sQyEA-fy3dQrKRdcICzpcl-YYcXA5EzDjQHVRGua20lpH5w226s5JgEUNEtKxxXQrlBxDBE8S6NUKFJcc=]
- AMP-activated protein kinase activator, HL156A reduces thioacetamide-induced liver fibrosis in mice and inhibits the activation of cultured hepatic stellate cells and macrophages - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27440474/]
- Dihydromyricetin Reverses Thioacetamide-Induced Liver Fibrosis Through Inhibiting NF-κB-Mediated Inflammation and TGF-β1-Regulated of PI3K/Akt Signaling Pathway. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.761021/full]
- Hepatic Stellate Cell Activation and Inactivation in NASH-Fibrosis—Roles as Putative Treatment Targets? - MDPI. [URL: https://www.mdpi.com/2073-4409/11/19/3056]
- Thioctic acid-induced acute cholestatic hepatitis - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21672886/]
- Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37652136/]
- Oxidative Stress in Liver Pathophysiology and Disease - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454321/]
- Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573238/]
- Role of Oxidative Stress in Liver Disorders - MDPI. [URL: https://www.mdpi.com/1422-0067/22/23/12882]
- Dihydromyricetin Reverses Thioacetamide-Induced Liver Fibrosis Through Inhibiting NF-κB-Mediated Inflammation and TGF-β1-Regulated of PI3K/Akt Signaling Pathway - Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2021.761021/full]
- Therapeutic Potential of Alpha-Lipoic Acid: Unraveling Its Role in Oxidative Stress and Inflammatory Conditions - MDPI. [URL: https://www.mdpi.com/2076-3921/12/12/2157]
- Thioctic Acid–Induced Acute Cholestatic Hepatitis - Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Thioctic-Acid%E2%80%93Induced-Acute-Cholestatic-Hepatitis-Ridruejo-Olivera/8254b325c345a0532e82b7d2165f1262d164506f]
- Alpha-Lipoic Acid - StatPearls - NCBI Bookshelf. [URL: https://www.ncbi.nlm.nih.gov/books/NBK564301/]
- Activation of Hepatic Stellate Cells Is Associated With Cytokine Expression in Thioacetamide-Induced Hepatic Fibrosis in Mice - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/18795052/]
- Impact of Oxidative Stress on Liver Damage, Fibrosis Development, and Therapeutic Considerations - Walsh Medical Media. [URL: https://walshmedicalmedia.
- Role of Oxidative Stress and Molecular Changes in Liver Fibrosis: A Review - ResearchGate. [URL: https://www.researchgate.net/publication/221912816_Role_of_Oxidative_Stress_and_Molecular_Changes_in_Liver_Fibrosis_A_Review]
- Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - ResearchGate. [URL: https://www.researchgate.net/publication/374744005_Alpha-Lipoic_Acid_Biological_Mechanisms_and_Health_Benefits]
- Alpha-Lipoic Acid – Uses, Side Effects, and More - WebMD. [URL: https://www.webmd.com/vitamins/ai/ingredientmono-767/alpha-lipoic-acid]
- Detailed Molecular Mechanisms Involved in Drug-Induced Non-Alcoholic Fatty Liver Disease and Non-Alcoholic Steatohepatitis: An Update - MDPI. [URL: https://www.mdpi.com/1422-0067/23/1/13]
Sources
- 1. Insights into the Role and Interdependence of Oxidative Stress and Inflammation in Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Stress in Liver Pathophysiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. researchgate.net [researchgate.net]
- 6. Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Alpha-Lipoic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models [ouci.dntb.gov.ua]
- 11. A thioacetamide-induced liver fibrosis model for pre-clinical studies in microminipig - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsonline.com [ijpsonline.com]
- 13. Molecular mechanisms in thioacetamide-induced acute and chronic liver injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. AMP-activated protein kinase activator, HL156A reduces thioacetamide-induced liver fibrosis in mice and inhibits the activation of cultured hepatic stellate cells and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dihydromyricetin Reverses Thioacetamide-Induced Liver Fibrosis Through Inhibiting NF-κB-Mediated Inflammation and TGF-β1-Regulated of PI3K/Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application of Thioctate trometamol in high-glucose-induced cellular stress models
This application note provides a comprehensive guide for researchers on the use of Thioctate trometamol in cellular models of high-glucose-induced stress. It details the underlying mechanisms of glucotoxicity, the pharmacological action of Thioctate trometamol, and provides step-by-step protocols for inducing hyperglycemia in cell cultures and evaluating the therapeutic effects of Thioctate trometamol.
Introduction: The Challenge of High-Glucose-Induced Cellular Stress
Chronic hyperglycemia is a hallmark of diabetes mellitus and a primary contributor to the development of diabetic complications.[1] At the cellular level, elevated glucose concentrations, a condition known as glucotoxicity, lead to a cascade of detrimental events, primarily driven by oxidative stress.[2][3] This environment of heightened oxidative stress disrupts normal cellular function, promoting inflammation, apoptosis, and tissue damage.[4]
A growing body of evidence implicates oxidative stress, resulting from increased free radical formation and compromised antioxidant defenses, in the pathogenesis of diabetic complications like diabetic neuropathy.[5][6] Consequently, therapeutic strategies aimed at mitigating oxidative stress are of significant interest in the management of diabetes and its associated pathologies.
Thioctate trometamol, the tromethamine salt of thioctic acid (alpha-lipoic acid), is a potent antioxidant that has shown promise in ameliorating the adverse effects of high-glucose-induced cellular stress.[5][7] Its therapeutic potential lies in its ability to scavenge reactive oxygen species (ROS), regenerate endogenous antioxidants, and modulate key signaling pathways involved in cellular stress responses.[5][8]
The Pathophysiology of High-Glucose-Induced Cellular Stress
Prolonged exposure of cells to high glucose concentrations triggers a series of metabolic and signaling aberrations that culminate in cellular dysfunction. A key unifying mechanism is the overproduction of mitochondrial superoxide.[9] This initial burst of ROS activates several damaging pathways:
-
Polyol Pathway Flux: Increased intracellular glucose leads to its conversion to sorbitol, consuming NADPH and depleting cellular antioxidant capacity.
-
Advanced Glycation End Product (AGE) Formation: High glucose promotes the non-enzymatic glycation of proteins and lipids, forming AGEs that contribute to inflammation and cellular damage.[9]
-
Protein Kinase C (PKC) Activation: Hyperglycemia can activate PKC isoforms, which in turn can lead to the activation of NADPH oxidase (NOX), a major source of cellular ROS.[10]
-
Hexosamine Pathway Overactivity: This pathway can alter protein function through O-GlcNAcylation, contributing to cellular stress.[9]
These interconnected pathways create a self-perpetuating cycle of oxidative stress and inflammation, ultimately leading to cellular damage and apoptosis.
Key Signaling Pathways Involved:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): High glucose can activate the NF-κB signaling pathway, a key regulator of inflammation.[11][12] This activation leads to the transcription of pro-inflammatory cytokines and other mediators that contribute to cellular damage.
-
Nrf2 (Nuclear factor erythroid 2-related factor 2): Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the expression of antioxidant and detoxification enzymes.[13][14] High glucose has been shown to inhibit Nrf2 expression, further compromising the cell's ability to combat oxidative stress.[15]
Figure 1. Key pathways in high-glucose-induced cellular stress.
Thioctate Trometamol: Mechanism of Action in a High-Glucose Environment
Thioctate trometamol, as a salt of thioctic acid, exerts its protective effects through multiple mechanisms:
-
Direct Antioxidant Activity: Thioctic acid is a potent lipophilic antioxidant that can directly scavenge a variety of ROS.[5]
-
Regeneration of Endogenous Antioxidants: It can regenerate other important antioxidants, such as glutathione and vitamins C and E, enhancing the overall antioxidant capacity of the cell.
-
Modulation of Signaling Pathways: Thioctate trometamol has been shown to favorably influence vascular abnormalities in diabetic polyneuropathy by reducing indices of oxidative stress and markers of vascular dysfunction, including nuclear factor-kappaB.[5][6] It can also modulate the Nrf2 signaling pathway, promoting the expression of protective antioxidant enzymes.[16]
-
Improvement of Insulin Sensitivity: Thioctate trometamol can enhance insulin action and improve glucose metabolism by interacting with the insulin receptor and activating downstream signaling pathways like the PI3K/AKT pathway.[17]
Figure 2. Experimental workflow for assessing Thioctate trometamol's effects.
Experimental Protocols
Establishing a High-Glucose Cellular Stress Model
This protocol describes how to induce a state of hyperglycemic stress in a cell culture model. The specific cell line should be chosen based on the research question (e.g., human aortic smooth muscle cells for vasculopathy studies).[18]
Materials:
-
Appropriate cell line
-
Complete cell culture medium
-
Low glucose Dulbecco's Modified Eagle Medium (DMEM) (5.5 mM glucose)[19]
-
High glucose DMEM (e.g., 25 mM or 30 mM glucose)[19]
-
Mannitol (for osmotic control)[20]
-
Sterile cell culture plates (e.g., 96-well for viability assays, larger formats for protein/RNA extraction)
Procedure:
-
Cell Seeding: Culture cells to approximately 80% confluency. Trypsinize and seed cells into appropriate culture plates at a predetermined density. Allow cells to adhere overnight.
-
Media Change: The next day, aspirate the complete medium and replace it with the experimental media:
-
Control Group: Low glucose (5.5 mM) DMEM.
-
High Glucose Group: High glucose (e.g., 25 mM) DMEM.
-
Osmotic Control Group: Low glucose (5.5 mM) DMEM supplemented with mannitol to match the osmolarity of the high glucose medium.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours). The optimal incubation time will depend on the cell type and the specific endpoints being measured.
-
Thioctate Trometamol Treatment: For intervention studies, add Thioctate trometamol at various concentrations to the high-glucose medium at the beginning of the incubation period or at a specified time point.
Assessment of Cell Viability (MTT Assay)
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[21][22][23]
Materials:
-
Cells cultured in a 96-well plate as described in 4.1.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[24]
-
Microplate reader
Procedure:
-
At the end of the treatment period, add 10 µL of MTT solution to each well.[25]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[25]
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[25]
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.[21]
Table 1: Example Data - Effect of Thioctate Trometamol on Cell Viability in High-Glucose Conditions
| Treatment Group | Thioctate Trometamol (µM) | Cell Viability (% of Control) |
| Low Glucose (5.5 mM) | 0 | 100 ± 5.2 |
| High Glucose (25 mM) | 0 | 65 ± 4.8 |
| High Glucose (25 mM) | 10 | 75 ± 5.1 |
| High Glucose (25 mM) | 50 | 88 ± 4.9 |
| High Glucose (25 mM) | 100 | 95 ± 5.3 |
Data are presented as mean ± SD and are for illustrative purposes only.
Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)
The DCFH-DA assay is a common method for detecting intracellular ROS.[26][27] The non-fluorescent DCFH-DA is hydrolyzed by intracellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent DCF.[28][29]
Materials:
-
Cells cultured in a suitable format (e.g., 96-well black-walled plates or on coverslips for microscopy).
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution.
-
Phosphate-buffered saline (PBS) or other suitable buffer.
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
At the end of the treatment period, remove the culture medium and wash the cells gently with warm PBS.
-
Incubate the cells with a working solution of DCFH-DA (typically 10-20 µM) in serum-free medium for 30-45 minutes at 37°C, protected from light.[29]
-
Wash the cells again with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or visualize the cells using a fluorescence microscope.[29]
Table 2: Example Data - Effect of Thioctate Trometamol on ROS Levels in High-Glucose Conditions
| Treatment Group | Thioctate Trometamol (µM) | Relative Fluorescence Units (RFU) |
| Low Glucose (5.5 mM) | 0 | 1000 ± 150 |
| High Glucose (25 mM) | 0 | 3500 ± 320 |
| High Glucose (25 mM) | 10 | 2800 ± 280 |
| High Glucose (25 mM) | 50 | 1800 ± 210 |
| High Glucose (25 mM) | 100 | 1200 ± 180 |
Data are presented as mean ± SD and are for illustrative purposes only.
Analysis of Apoptosis Markers by Western Blot
Western blotting can be used to detect key proteins involved in the apoptotic cascade, such as cleaved caspases and PARP.[30][31]
Materials:
-
Cells cultured in larger format dishes (e.g., 60 mm or 100 mm).
-
Cell lysis buffer.
-
Protein assay reagents.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system and membranes.
-
Blocking buffer.
-
Primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP) and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Following treatment, collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis.[32]
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Table 3: Example Data - Effect of Thioctate Trometamol on Apoptosis Markers in High-Glucose Conditions
| Treatment Group | Thioctate Trometamol (µM) | Cleaved Caspase-3 (Fold Change) | Cleaved PARP (Fold Change) |
| Low Glucose (5.5 mM) | 0 | 1.0 | 1.0 |
| High Glucose (25 mM) | 0 | 4.2 | 3.8 |
| High Glucose (25 mM) | 10 | 3.1 | 2.9 |
| High Glucose (25 mM) | 50 | 1.8 | 1.6 |
| High Glucose (25 mM) | 100 | 1.2 | 1.1 |
Data are presented as fold change relative to the low glucose control and are for illustrative purposes only.
Conclusion
The protocols and information provided in this application note offer a robust framework for investigating the therapeutic potential of Thioctate trometamol in mitigating high-glucose-induced cellular stress. By employing these well-established cellular models and analytical techniques, researchers can gain valuable insights into the mechanisms by which Thioctate trometamol protects against glucotoxicity, paving the way for further drug development and a better understanding of its clinical applications in diabetic complications.
References
- Ziegler, D. (2004). Thioctic acid for patients with symptomatic diabetic polyneuropathy: a critical review.
-
R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of KETOROLAC TROMETHAMINE in SPRIX therapy? Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
- Fiorentino, T. V., Prioletta, A., Zuo, P., & Folli, F. (2021). Diabetic Complications and Oxidative Stress: A 20-Year Voyage Back in Time and Back to the Future. Antioxidants, 10(5), 773.
- Ziegler, D., Hanefeld, M., Ruhnau, K. J., Hasche, H., Lobisch, M., Schütte, K., Kerum, G., & Malessa, R. (1999). Treatment of symptomatic diabetic polyneuropathy with the antioxidant alpha-lipoic acid. A 7-month multicenter randomized controlled trial (ALADIN III Study). ALADIN III Study Group.
- Robertson, R. P., Harmon, J., Tran, P. O., Tanaka, Y., & Takahashi, H. (2003). β-Cell glucose toxicity, lipotoxicity, and chronic oxidative stress in type 2 diabetes. Diabetes, 52 Suppl 1, S581-7.
- Palas, R., & Kma, L. (2020). NF-κB and STAT3 co-operation enhances high glucose induced aggressiveness of cholangiocarcinoma cells. Life Sciences, 262, 118536.
- El-Kashef, D. H., & El-Kenawy, A. E. (2021). Hepatoprotective effects of the xanthine oxidase inhibitor Febuxostat against thioacetamide-induced liver injury in rats: The role of the Nrf2/ HO-1 and TLR4/ NF-κB pathways. International Immunopharmacology, 101(Pt A), 108253.
- Ametov, A. S., Barinov, A., O'Brien, P. D., Dyck, P. J., & The Thioctic Acid Meta-Analysis Group. (2003). The sensory symptoms of diabetic polyneuropathy are improved with alpha-lipoic acid: the SYDNEY trial. Diabetes Care, 26(3), 770–776.
- Ruef, J., Moser, M., Kübler, W., & Bode, C. (2001). High glucose induces cell death of cultured human aortic smooth muscle cells through the formation of hydrogen peroxide. Journal of Vascular Research, 38(4), 321–328.
- Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., Mann, G. E., Moore, K., Roberts, L. J., 2nd, & Ischiropoulos, H. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology & Medicine, 52(1), 1–6.
- Scuto, M., Salmeri, M., & Ciavardelli, D. (2023). Hyperglycemia and Oxidative Stress: An Integral, Updated and Critical Overview of Their Metabolic Interconnections. International Journal of Molecular Sciences, 24(13), 10695.
-
Focusing on the Nrf2 signaling pathway. (n.d.). RUIdeRA. Retrieved from [Link]
-
Development of a standard operating procedure for the DCFH2-DA acellular assessment of reactive oxygen species produced by nanomaterials. (n.d.). Taylor & Francis. Retrieved from [Link]
- Giacco, F., & Brownlee, M. (2010). Oxidative stress and diabetic complications.
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]
-
Frontiers. (2024, May 23). Novel components in the nuclear factor-kappa B (NF-κB) signaling pathways of endothelial cells under hyperglycemic-ischemic conditions. Retrieved from [Link]
-
ResearchGate. (2015, April 6). How can I treat the cells to induce hyperglucemic stress? Retrieved from [Link]
- Robertson, R. P., Harmon, J., Tran, P. O., & Poitout, V. (2004). β-Cell glucose toxicity, lipotoxicity, and chronic oxidative stress in type 2 diabetes. Diabetes, 53 Suppl 1, S119-24.
- Li, P., Zhang, C., Chen, L., Liu, T., & Wang, K. (2015). High Glucose-Induced Oxidative Stress Mediates Apoptosis and Extracellular Matrix Metabolic Imbalances Possibly via p38 MAPK Activation in Rat Nucleus Pulposus Cells. Oxidative Medicine and Cellular Longevity, 2015, 285235.
- Chen, Y., Wang, Y., Zhang, J., & Chen, J. (2015). Streptozotocin-induced type 1 diabetes in rodents as a model for studying mitochondrial mechanisms of diabetic β cell glucotoxicity. Diabetes/Metabolism Research and Reviews, 31(2), 143–150.
- Stolzing, A., Coleman, N., Scutt, A., & Saretzki, G. (2008). High glucose concentration in cell culture medium does not acutely affect human mesenchymal stem cell growth factor production or proliferation. Journal of Gerontology. Series A, Biological Sciences and Medical Sciences, 63(8), 793–801.
-
Elabscience®. (n.d.). Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green). Retrieved from [Link]
-
ResearchGate. (2021, June 4). Best protocol to collect mammalian cells for screening apoptosis markers using WB? Retrieved from [Link]
-
MDPI. (2023). Clinical Research Progress of Small Molecule Compounds Targeting Nrf2 for Treating Inflammation-Related Diseases. Retrieved from [Link]
-
ResearchGate. (n.d.). Hyperglycemia and NF-kB pathway activation. Endothelial cells exposed... Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Ketorolac Tromethamine? Retrieved from [Link]
-
protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]
- Reljanovic, M., Reichel, G., Rett, K., Lobisch, M., Schütte, K., Möller, W., Tritschler, H. J., & Mehnert, H. (1999). Treatment of diabetic polyneuropathy with the antioxidant thioctic acid (alpha-lipoic acid): a two year multicenter randomized double-blind placebo-controlled trial (ALADIN II). Alpha Lipoic Acid in Diabetic Neuropathy. Free Radical Research, 31(3), 171–179.
- Liang, W., Chen, M., & Zheng, J. (2013). High Glucose Induces Activation of NF-κB Inflammatory Signaling Through IκBα Sumoylation in Rat Mesangial Cells. Cellular Physiology and Biochemistry, 32(2), 439–448.
- Rocha-Cabrera, F., Pérez-Mendoza, M., & Massó-González, F. (2022). High glucose concentrations induce oxidative stress by inhibiting Nrf2 expression in rat Müller retinal cells in vitro. Scientific Reports, 12(1), 1221.
-
JoVE. (2019, October 17). Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved from [Link]
- Lavrik, I. N. (2010). Determination of Caspase Activation by Western Blot. In Methods in molecular biology (Clifton, N.J.) (Vol. 648, pp. 111–119). Humana Press.
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Ceriello, A., & Motz, E. (1996).
-
MDPI. (2022). New Insights into NF-κB Signaling in Innate Immunity: Focus on Immunometabolic Crosstalks. Retrieved from [Link]
-
Semantic Scholar. (2022, June 25). Research Article Elucidating the Neuroprotective Effect of Tecoma stans Leaf Extract in STZ-Induced Diabetic Neuropathy. Retrieved from [Link]
- Ryan, D. G., Murphy, M. P., & Frezza, C. (2020).
- Albano, E., Tavano, R., & Maffei, S. (2008). Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes. Biochemical Pharmacology, 75(3), 624–632.
-
ResearchGate. (2014, July 28). High glucose causes oxidative and ER stress in cell lines used for diabetes - any thoughts? Retrieved from [Link]
- Graham, G. G., Davies, M. J., Day, R. O., Mohamudally, A., & Scott, K. F. (2013). The modern pharmacology of paracetamol: therapeutic actions, mechanism of action, metabolism, toxicity and recent pharmacological findings. Inflammopharmacology, 21(3), 201–232.
- Gao, R., Li, Q., & Xiang, T. (2018). Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis. Oxidative Medicine and Cellular Longevity, 2018, 6835952.
-
MDPI. (2023, January 6). Streptozotocin-Induced Type 1 and 2 Diabetes Mellitus Mouse Models Show Different Functional, Cellular and Molecular Patterns of Diabetic Cardiomyopathy. Retrieved from [Link]
- Kaneto, H., Kajimoto, Y., Miyagawa, J., Matsuoka, T., Fujitani, Y., Umayahara, Y., Hanafusa, T., Matsuzawa, Y., Yamasaki, Y., & Hori, M. (1999). Beneficial effects of antioxidants in diabetes: possible protection of pancreatic beta-cells against glucose toxicity. Diabetes, 48(12), 2398–2406.
Sources
- 1. Problems associated with glucose toxicity: Role of hyperglycemia-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The β-cell glucose toxicity hypothesis: Attractive but difficult to prove - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. High Glucose-Induced Oxidative Stress Mediates Apoptosis and Extracellular Matrix Metabolic Imbalances Possibly via p38 MAPK Activation in Rat Nucleus Pulposus Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thioctic acid for patients with symptomatic diabetic polyneuropathy: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [The efficacy of the intravenous administration of the trometamol salt of thioctic (alpha-lipoic) acid in diabetic neuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. Hyperglycemia and Oxidative Stress: An Integral, Updated and Critical Overview of Their Metabolic Interconnections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB and STAT3 co-operation enhances high glucose induced aggressiveness of cholangiocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ruidera.uclm.es [ruidera.uclm.es]
- 14. mdpi.com [mdpi.com]
- 15. High glucose concentrations induce oxidative stress by inhibiting Nrf2 expression in rat Müller retinal cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Triggers for the Nrf2/ARE Signaling Pathway and Its Nutritional Regulation: Potential Therapeutic Applications of Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buy Thioctate trometamol | 14358-90-8 [smolecule.com]
- 18. High glucose induces cell death of cultured human aortic smooth muscle cells through the formation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 24. protocols.io [protocols.io]
- 25. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Video: Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining [jove.com]
- 28. Reactive Oxygen Species (ROS) Fluorometric Assay Kit (Green) - Elabscience® [elabscience.com]
- 29. doc.abcam.com [doc.abcam.com]
- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 31. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Using Thioctate trometamol to study neuroinflammation in microglial cells
Application Note: Thioctate Trometamol for Modulating Neuroinflammation in Microglial Models
Introduction
Thioctate trometamol (also known as Thioctic acid tromethamine salt or Alpha-lipoic acid tromethamine) is a specialized salt form of the endogenous antioxidant
This application note details a robust protocol for using Thioctate trometamol to study neuroinflammation in microglial cells (e.g., BV2 cell lines or primary microglia). The tromethamine salt offers superior water solubility and physiological compatibility, making it the preferred reagent for investigating the NF-
Key Applications:
-
Inhibition of LPS-induced pro-inflammatory cytokines (TNF-
, IL-1ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> , IL-6). -
Suppression of Nitric Oxide (NO) and iNOS expression.
-
Investigation of Nrf2-mediated antioxidant response elements (ARE).[1]
Mechanistic Rationale
Microglial activation is the hallmark of neuroinflammation.[1] Upon stimulation by lipopolysaccharide (LPS), microglia activate the NF-
-
Direct NF-
B Inhibition: Prevents the degradation of I B , thereby blocking the nuclear translocation of the p65 subunit. -
Nrf2 Activation: Dissociates Nrf2 from Keap1, promoting its nuclear translocation and the expression of Phase II antioxidant enzymes (HO-1, NQO1), which counteracts oxidative stress-driven inflammation.
Figure 1: Dual mechanism of Thioctate Trometamol in microglia. It inhibits the NF-κB inflammatory cascade while simultaneously activating the Nrf2 antioxidant pathway.[1]
Material Preparation
Critical Advantage: Unlike free Alpha-Lipoic Acid, the tromethamine salt is highly water-soluble. This protocol avoids DMSO, which can independently alter microglial activation states.
Reagents:
-
Thioctate Trometamol (Purity
98%) -
Phosphate Buffered Saline (PBS), pH 7.4, sterile
-
0.22 µm Syringe Filter (PES membrane)
Stock Solution Protocol (50 mM):
-
Weigh 15.1 mg of Thioctate Trometamol (MW
302.3 g/mol ; verify specific batch MW). -
Dissolve in 1.0 mL of sterile PBS or serum-free culture medium. Vortex gently until completely dissolved (solution should be clear and slightly yellow).
-
Filter sterilize using a 0.22 µm syringe filter.
-
Storage: Aliquot into light-protective (amber) tubes. Store at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles as the compound is light and heat sensitive.
Experimental Protocol: Microglial Treatment
Step 1: Cell Culture & Seeding
-
Cell Line: BV2 murine microglia or Primary Rat Microglia.
-
Medium: DMEM (High Glucose) + 10% FBS + 1% Pen/Strep.
-
Seeding:
-
96-well plate (Viability/NO assay):
cells/well. -
6-well plate (Western Blot/qPCR):
cells/well.
-
-
Incubation: Allow cells to adhere for 24 hours at 37°C, 5% CO
.
Step 2: Thioctate Pre-treatment
-
Rationale: Pre-treatment primes the antioxidant system (Nrf2) before the inflammatory insult.
-
Procedure:
-
Aspirate old medium.
-
Add fresh medium containing Thioctate Trometamol at final concentrations: 0, 50, 100, 200, 400 µM .
-
Incubate for 1-2 hours .
-
Step 3: Inflammatory Induction (LPS)
-
Inducer: Lipopolysaccharide (LPS) from E. coli O111:B4.
-
Procedure:
-
Do NOT wash the cells. Add LPS directly to the wells containing Thioctate.
-
Final LPS concentration: 1 µg/mL .
-
Incubate for:
-
24 hours for NO release, Cytokine ELISA, and Cell Viability.
-
1-6 hours for NF-
B nuclear translocation (Western Blot). -
6-12 hours for mRNA expression (qPCR).
-
-
Key Assays & Workflows
A. Cell Viability (Self-Validation Step)
Before assessing inflammation, confirm that the reduction in cytokines is not due to cell death.
-
Method: CCK-8 or MTT Assay.
-
Acceptance Criteria: Viability in Thioctate-treated wells must be
of Control. If viability drops at 400 µM, exclude that concentration.
B. Nitric Oxide (NO) Quantification
-
Method: Griess Reagent Assay on cell supernatant.
-
Protocol:
-
Mix 50 µL supernatant + 50 µL Griess Reagent A + 50 µL Griess Reagent B.
-
Incubate 10 min at Room Temp (Dark).
-
Measure Absorbance at 540 nm.
-
C. Molecular Mechanism Workflow (Western Blot)
Figure 2: Workflow for validating the molecular mechanism. Nuclear fractionation is essential to prove Nrf2 translocation.
Data Presentation & Expected Results
Quantitative data should be normalized to the LPS-only group (set as 100% inflammation).
| Treatment Group | Concentration | NO Release (%) | TNF- | Cell Viability (%) | Interpretation |
| Control | 0 µM | < 5% | Low (< 50) | 100% | Baseline |
| LPS Only | 0 µM | 100% | High (> 1000) | 90-100% | Successful Induction |
| Thioctate + LPS | 50 µM | 80-90% | Moderate | > 95% | Mild Effect |
| Thioctate + LPS | 100 µM | 40-60% | Significant Drop | > 95% | Optimal Therapeutic Window |
| Thioctate + LPS | 200 µM | < 30% | Low | > 90% | Potent Inhibition |
| Thioctate + LPS | 400 µM | < 20% | Very Low | < 85% | Check for Cytotoxicity |
Troubleshooting Note:
-
High Background in Control: Ensure cells are not over-confluent or stressed by handling.
-
No Inhibition: Check Thioctate stock stability. Oxidation turns the solution cloudy/precipitated. Ensure pre-treatment time is at least 1 hour.
References
-
Tibullo, D., et al. (2017). "Alpha-lipoic acid: A potent antioxidant and anti-inflammatory agent in neurodegenerative diseases." CNS & Neurological Disorders-Drug Targets, 16(9). Link
-
Zhang, F., et al. (2013). "Alpha-lipoic acid inhibits NF-κB activation independent of its antioxidant function."[2] Scientific Reports, 3, 3456. Link
-
Michikoshi, H., et al. (2013). "
-Lipoic acid inhibits oxidative stress-induced apoptosis by modulating of Nrf2 signalling pathway."[3] International Journal of Molecular Sciences, 14(4). Link -
Rochette, L., et al. (2013). "Alpha-lipoic acid: molecular mechanisms and therapeutic potential in diabetes and neuroinflammation." Canadian Journal of Physiology and Pharmacology, 93(12). Link
-
Packer, L., et al. (1995). "Alpha-lipoic acid as a biological antioxidant." Free Radical Biology and Medicine, 19(2), 227-250. Link
Sources
Application Notes and Protocols for Evaluating the Effect of Thioctate Trometamol on Nerve Conduction Velocity
Introduction: The Therapeutic Rationale for Thioctate Trometamol in Neuropathic Conditions
Peripheral neuropathy, a debilitating condition characterized by damage to peripheral nerves, often manifests with symptoms of pain, numbness, and tingling, and is a common complication of diabetes mellitus[1]. A key diagnostic and prognostic indicator of peripheral neuropathy is a reduction in nerve conduction velocity (NCV), which reflects the health and integrity of myelinated nerve fibers[2][3]. The pathogenesis of diabetic neuropathy is multifaceted, with oxidative stress playing a crucial role in nerve damage[1].
Thioctate trometamol is the tromethamine salt of thioctic acid, more commonly known as alpha-lipoic acid (ALA)[4]. ALA is a potent antioxidant that has demonstrated therapeutic efficacy in treating diabetic polyneuropathy by mitigating oxidative stress, enhancing glucose metabolism, and protecting neuronal cells from oxidative damage[1][5]. By addressing the underlying oxidative damage to nerves, Thioctate trometamol is hypothesized to improve nerve function and, consequently, nerve conduction velocity. These application notes provide a comprehensive protocol for evaluating the therapeutic potential of Thioctate trometamol on NCV in a preclinical setting, with considerations for translation to clinical studies.
Proposed Mechanism of Action of Thioctate Trometamol in Improving Nerve Health
Thioctate trometamol, through its active component alpha-lipoic acid, is believed to exert its neuroprotective effects via several mechanisms. As a powerful antioxidant, it directly neutralizes reactive oxygen species (ROS) and regenerates other endogenous antioxidants, such as glutathione and vitamins C and E. In the context of diabetic neuropathy, hyperglycemia leads to an overproduction of ROS, which in turn damages nerve cells through lipid peroxidation, protein oxidation, and DNA damage. By quenching these free radicals, Thioctate trometamol helps to preserve the structural and functional integrity of neurons, including the myelin sheath, which is essential for rapid nerve impulse conduction.
Caption: Proposed mechanism of Thioctate trometamol in ameliorating diabetic neuropathy.
Preclinical Evaluation Protocol: Streptozotocin-Induced Diabetic Neuropathy in Rodents
This protocol outlines a robust preclinical study to assess the efficacy of Thioctate trometamol in a well-established animal model of diabetic neuropathy.
Animal Model and Induction of Diabetes
-
Animal Species: Male Sprague-Dawley rats (8-10 weeks old) are a suitable choice.
-
Induction of Diabetes: Diabetes is induced by a single intraperitoneal (i.p.) injection of streptozotocin (STZ) at a dose of 60 mg/kg, dissolved in citrate buffer (pH 4.5)[6][7]. A control group receives an injection of the citrate buffer vehicle.
-
Confirmation of Diabetes: Blood glucose levels are monitored 72 hours post-STZ injection. Animals with blood glucose levels above 250 mg/dL are considered diabetic and included in the study[6].
Experimental Groups and Treatment
Animals are randomly assigned to the following groups (n=10-12 per group):
-
Group 1: Non-diabetic Control: Healthy rats receiving vehicle.
-
Group 2: Diabetic Control: STZ-induced diabetic rats receiving vehicle.
-
Group 3: Thioctate Trometamol Treatment: STZ-induced diabetic rats receiving Thioctate trometamol.
Treatment with Thioctate trometamol (e.g., 100 mg/kg/day, i.p. or oral gavage) or vehicle should commence after the confirmation of diabetes and continue for a period of 8-12 weeks to allow for the development of neuropathy and to assess the therapeutic effect.
Nerve Conduction Velocity (NCV) Measurement
NCV studies should be performed at baseline (before treatment) and at the end of the treatment period.
-
Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture) to prevent discomfort and movement artifacts during the procedure[8][9].
-
Temperature Control: The animal's body temperature should be maintained at 37°C using a heating pad and monitored with a rectal probe, as temperature can affect NCV measurements[8][9].
-
Electrode Placement and Stimulation (Sciatic Nerve):
-
Recording Electrodes: Two recording needle electrodes are placed in the gastrocnemius muscle of the hind limb[9].
-
Stimulating Electrodes: A pair of stimulating needle electrodes are placed subcutaneously along the sciatic nerve at two points: a proximal site near the sciatic notch and a distal site near the ankle[10].
-
Ground Electrode: A ground electrode is placed subcutaneously between the stimulating and recording electrodes[11].
-
-
Stimulation and Recording:
-
A single square-wave electrical pulse (0.1-0.2 ms duration) is delivered at a supramaximal intensity to ensure all nerve fibers are activated[9][12].
-
The resulting compound muscle action potential (CMAP) is recorded from the gastrocnemius muscle[9].
-
The latency of the CMAP (time from stimulus to the onset of the response) is measured for both proximal and distal stimulation points.
-
-
NCV Calculation: The NCV is calculated using the following formula:
-
NCV (m/s) = Distance between stimulating electrodes (mm) / (Proximal latency (ms) - Distal latency (ms))
-
Data Analysis
Data should be presented as mean ± standard error of the mean (SEM). Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test (e.g., Tukey's) to compare the means between the different experimental groups. A p-value of <0.05 is typically considered statistically significant.
Experimental Workflow Diagram
Caption: Preclinical experimental workflow for evaluating Thioctate trometamol.
Hypothetical Data Presentation
The following table illustrates how the NCV data from the preclinical study could be presented:
| Group | Baseline NCV (m/s) | Final NCV (m/s) | Change in NCV (m/s) |
| Non-diabetic Control | 55.2 ± 2.1 | 54.9 ± 2.3 | -0.3 ± 0.5 |
| Diabetic Control | 54.8 ± 2.5 | 42.1 ± 2.8 | -12.7 ± 1.9 |
| Thioctate Trometamol | 55.1 ± 2.4 | 50.5 ± 2.6# | -4.6 ± 1.2# |
*p<0.05 compared to Non-diabetic Control; #p<0.05 compared to Diabetic Control
Considerations for Clinical Trial Design
Based on preclinical findings and existing clinical data on alpha-lipoic acid, a randomized, double-blind, placebo-controlled clinical trial could be designed to evaluate the efficacy of Thioctate trometamol in patients with diabetic peripheral neuropathy[13][14].
-
Patient Population: Patients with a confirmed diagnosis of type 1 or type 2 diabetes and symptomatic diabetic polyneuropathy[15].
-
Intervention: Oral administration of Thioctate trometamol (e.g., 600 mg daily) versus a matching placebo for a duration of at least 3-6 months[15][16][17].
-
Primary Endpoint: Change in NCV of a specific nerve (e.g., sural or peroneal nerve) from baseline to the end of the study[16][18].
-
Secondary Endpoints: Changes in neuropathic symptoms (assessed using validated scales like the Total Symptom Score), sensory testing, and quality of life measures.
-
Safety Monitoring: Regular monitoring for any adverse events.
Conclusion
This application note provides a comprehensive framework for the preclinical evaluation of Thioctate trometamol's effect on nerve conduction velocity. The detailed protocol, rooted in established methodologies, offers a reliable approach for researchers and drug development professionals to investigate the therapeutic potential of this compound for diabetic neuropathy and other peripheral neuropathies. Positive outcomes from such preclinical studies would provide a strong rationale for advancing to clinical trials to confirm the therapeutic benefits in human patients.
References
- Mechanism of Action of Peripheral Nerve Stimulation. (2021). PubMed.
- Thioctate trometamol. (2023). Smolecule.
- The effect of thioctic acid oral supplement for polyneuropathy in diabetic patients type 2 in Najaf city. (n.d.). Journal of Ideas of Health.
- Nerve Conduction Velocity. (2025). University of Florida Health.
- Sop NCV RMS. (n.d.). Scribd.
- Mechanisms of Neuropathic Pain. (n.d.). PubMed Central.
- Factors governing speed of action potential conduction and neuromuscular transmission in aged rats. (n.d.). PubMed.
- Peripheral Neuropathy – Clinical and Electrophysiological Considerations. (n.d.). PubMed Central.
- Animal models and biomarkers of neuropathy in diabetic rodents. (n.d.). PubMed Central.
- Neuropathy Phentoyping Protocols - Nerve Conduction Velocity. (2019). protocols.io.
- THIOCTATE TROMETAMOL. (n.d.). gsrs.ncats.nih.gov.
- Effect of 3-month α-lipoic acid treatment on sural nerve conduction velocity and amplitude in patients with diabetic neuropathy: a pilot study. (2019). PubMed Central.
- [The efficacy of the intravenous administration of the trometamol salt of thioctic (alpha-lipoic) acid in diabetic neuropathy]. (n.d.). PubMed.
- The effect of protocatechuic acid on neuropathic pain and possible mechanism. (n.d.). PubMed Central.
- Nerve Conduction Velocity Tests. (2009). Mouse Metabolic Phenotyping Centers.
- Tromethamol salt of thioctic (alpha-lipoic) acid in the treatment of diabetic neuropathy. (n.d.). europepmc.org.
- Alpha Lipoic Acid and Diabetes Mellitus: Potential Effects on Peripheral Neuropathy. (n.d.). ClinicalTrials.gov.
- Rodent Models of Diabetic Neuropathy, Role of Calcium Homeostasis in Pain and KB-R7943 as a Potential Therapeutic. (n.d.). MDPI.
- Inhibition of Fast Nerve Conduction Produced by Analgesics and Analgesic Adjuvants—Possible Involvement in Pain Alleviation. (n.d.). PubMed Central.
- Electrodiagnostic Testing for Disorders of Peripheral Nerves. (n.d.). BINASSS.
- Nerve Conduction Studies. (n.d.). Johns Hopkins Medicine.
- [The efficacy of the intravenous administration of the trometamol salt of thioctic (alpha-lipoic) acid in diabetic neuropathy]. (n.d.). Semantic Scholar.
- Efficacy of Alpha-Lipoic Acid in the Treatment of Diabetic Polyneuropathy. A Randomized, Double Blind Study (P03.199). (n.d.). Neurology.
- Electrodiagnostic Evaluation of Peripheral Neuropathy. (2023). NCBI Bookshelf.
- Performing motor and sensory neuronal conduction studies in adult humans. (n.d.). CDC Stacks.
- Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab). (n.d.). PubMed Central.
- Nerve conduction velocity measurement. (n.d.). Bio-protocol.
- An Electrodiagnostic Approach to the Evaluation of Peripheral Neuropathies. (n.d.). Seminars in Neurology.
- In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves. (2014). PubMed Central.
- Effect of Alpha Lipoic Acid Supplementation on Nerve Conduction Velocity in Diabetic Neuropathy Patients – A Randomized Control Trial. (2025). ResearchGate.
- Alpha‐lipoic acid for diabetic peripheral neuropathy. (n.d.). PubMed Central.
- In vivo model of Peripheral neuropathy - Diabetes induced neuropathy. (n.d.). NEUROFIT.
- Exhibit F PNRR-SOP for NCS Form 2019 NERVE CONDUCTION STUDY FORM GENERAL INFORMATION: MEDIAN MOTOR NERVE:. (n.d.). yumpu.com.
- Use of Nerve Conduction Velocity to Assess Peripheral Nerve Health in Aging Mice. (2014). The Journals of Gerontology: Series A.
- Mouse Models of Diabetic Neuropathy. (2014). ILAR Journal.
- Efficacy and Safety of Antioxidant Treatment With α-Lipoic Acid Over 4 Years in Diabetic Polyneuropathy: The NATHAN 1 trial. (n.d.). PubMed Central.
- Peripheral neuropathy. Clinical and electrophysiological considerations. (n.d.). Johns Hopkins University.
Sources
- 1. comedjournal.com [comedjournal.com]
- 2. Peripheral Neuropathy – Clinical and Electrophysiological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenotyping animal models of diabetic neuropathy: a consensus statement of the diabetic neuropathy study group of the EASD (Neurodiab) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Buy Thioctate trometamol | 14358-90-8 [smolecule.com]
- 6. Animal models and biomarkers of neuropathy in diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo model of Peripheral neuropathy - Diabetes induced neuropathy - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]
- 8. Neuropathy Phentoyping Protocols - Nerve Conduction Velocity [protocols.io]
- 9. In Vivo Electrophysiological Measurements on Mouse Sciatic Nerves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mmpc.org [mmpc.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. academic.oup.com [academic.oup.com]
- 13. [The efficacy of the intravenous administration of the trometamol salt of thioctic (alpha-lipoic) acid in diabetic neuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. semanticscholar.org [semanticscholar.org]
- 15. Tromethamol salt of thioctic (alpha-lipoic) acid in the treatment of diabetic neuropathy | Severina | Problems of Endocrinology [probl-endojournals.ru]
- 16. Effect of 3-month α-lipoic acid treatment on sural nerve conduction velocity and amplitude in patients with diabetic neuropathy: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. neurology.org [neurology.org]
- 18. Efficacy and Safety of Antioxidant Treatment With α-Lipoic Acid Over 4 Years in Diabetic Polyneuropathy: The NATHAN 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Thioctate Trometamol in Preclinical Ischemic Stroke Models
Abstract
Thioctate trometamol (the tromethamine salt of
Introduction: The Solubility Advantage
In preclinical stroke models, the rapid delivery of neuroprotective agents is critical. Standard
Thioctate Trometamol (CAS: 14358-90-8) solves this by pairing the thioctate anion with tromethamine (Tris), yielding a salt that dissolves instantly in saline. This allows for high-dose intravenous (i.v.) or intraperitoneal (i.p.) administration without vehicle toxicity, making it the preferred form for acute ischemia-reperfusion (I/R) studies.
Table 1: Comparative Physicochemical Profile
| Feature | Free | Thioctate Trometamol |
| Solubility (Water) | Very Low (< 1 mg/mL) | High (> 500 mg/mL) |
| pH in Solution | Acidic (requires NaOH to dissolve) | Near Neutral (7.0–7.5 in saline) |
| Bioavailability | Variable (limited by dissolution) | Rapid and Complete |
| Stability | Prone to polymerization by light/heat | Stable in salt form |
| Vehicle Required | Ethanol/Saline or Alkaline Buffer | 0.9% Saline (PBS) |
Mechanism of Action
Thioctate trometamol acts as a pleiotropic neuroprotectant. Upon administration, it rapidly dissociates into the active thioctate anion, which crosses the Blood-Brain Barrier (BBB). Its efficacy in stroke stems from three synergistic pathways:
-
Direct Antioxidant Activity: Scavenges hydroxyl radicals and regenerates intracellular glutathione (GSH).
-
Mitochondrial Preservation: Acts as a cofactor for pyruvate dehydrogenase (PDH), maintaining ATP production during hypoxia.
-
Anti-Inflammatory Signaling: Inhibits the NF-
B pathway, reducing the expression of adhesion molecules (ICAM-1) and cytokines (TNF- ) that drive reperfusion injury.
Figure 1: Neuroprotective Signaling Pathways
Caption: Thioctate trometamol mitigates ischemic injury by scavenging ROS, inhibiting NF-κB-mediated inflammation, and restoring mitochondrial bioenergetics.
Experimental Protocol: MCAO Model Application
Reagent Preparation
Critical Note on Dosing: Doses in literature are often expressed as free acid equivalents.
-
Molecular Weight (ALA): 206.33 g/mol
-
Molecular Weight (Thioctate Trometamol): 327.48 g/mol
-
Conversion Factor: 1 mg of ALA
1.6 mg of Thioctate Trometamol.
Standard Dose: 50 mg/kg to 100 mg/kg (ALA equivalent) is the effective therapeutic window in rats.
-
Target: 100 mg/kg ALA equivalent.
-
Weigh: 160 mg/kg Thioctate Trometamol.
Preparation Steps:
-
Weigh the required amount of Thioctate Trometamol powder.
-
Dissolve in sterile 0.9% NaCl (Saline). Note: No heating or pH adjustment is required.
-
Filter sterilize using a 0.22 µm syringe filter.
-
Prepare fresh daily. Protect from light (wrap tube in foil) as thioctates are light-sensitive.
Surgical Model: Transient MCAO
The Intraluminal Filament model is recommended for assessing reperfusion injury.
-
Anesthesia: Induce with 3-4% Isoflurane; maintain at 1.5-2% in
(70:30). -
Occlusion: Insert a silicone-coated monofilament (Doccol) into the Internal Carotid Artery (ICA) to block the origin of the MCA.
-
Ischemia Duration: Maintain occlusion for 90 minutes .
-
Reperfusion: Withdraw the filament to restore blood flow. This is the critical moment for ROS generation and the optimal time for therapeutic intervention.
Administration Regimens
Choose the regimen based on your study goal (Proof of Concept vs. Clinical Translation).
Regimen A: Therapeutic (Clinical Translation)
-
Dose: 100 mg/kg (ALA eq.) i.v. or i.p.
-
Timing: Administer immediately upon reperfusion (0 h) and repeat at 24 h post-injury.
-
Rationale: Mimics the clinical scenario where treatment begins after recanalization (thrombectomy/tPA).
Regimen B: Prophylactic (Mechanistic)
-
Dose: 50 mg/kg (ALA eq.) i.p. daily.
-
Timing: Begin 7 days prior to surgery; last dose 30 mins before occlusion.
-
Rationale: Loads tissue antioxidant reserves (GSH) to study the maximum potential of the Nrf2 pathway.
Outcome Measures & Data Analysis
Infarct Volumetry (TTC Staining)[3][4]
-
Timepoint: 24 hours post-reperfusion.[2]
-
Method:
Biochemical Markers (Tissue Homogenate)
Analyze the penumbral cortex tissue for oxidative stress markers.
| Marker | Expected Change (Stroke) | Effect of Thioctate Trometamol |
| MDA (Malondialdehyde) | Elevated (Lipid Peroxidation) | Significant Reduction (p<0.[2]01) |
| SOD (Superoxide Dismutase) | Depleted | Activity Restored/Preserved |
| GSH (Glutathione) | Depleted | Levels Restored |
| NF- | Nuclear Translocation | Reduced Nuclear Accumulation |
Neurological Scoring (Garcia Scale)
Assess sensorimotor function at 24h and 72h.
-
Spontaneous Activity (0-3)
-
Symmetry in Limb Movement (0-3)
-
Forepaw Outstretching (0-3)
-
Climbing Ability (1-3)
-
Result: Thioctate treated groups typically show a 30-40% improvement in aggregate scores compared to vehicle.
Troubleshooting & Optimization
-
pH Control: While Thioctate Trometamol is buffered, always check the pH of high-concentration stock solutions. If pH > 8.0, dilute further or adjust slightly with dilute HCl to prevent i.p. irritation.
-
Light Sensitivity: The solution will turn yellow/hazy if degraded by light. Discard if any precipitate is visible.
-
Therapeutic Window: Efficacy drops significantly if administered >3 hours post-reperfusion. Early intervention is key.[1]
References
-
Chemical Structure & Solubility
- Vertex AI Search Result 1.1: Patent DE3840076A1 - Injectable solution of thioctic acid salt with trometamol.
-
Vertex AI Search Result 1.3: Smolecule - Thioctate trometamol synthesis and properties. Link
-
Mechanisms in Ischemia
-
Dosing & Pharmacokinetics
-
Preclinical Efficacy
Sources
- 1. THIOCTACID 600 HR - PLM [medicamentosplm.com]
- 2. Effect of endothelin antagonist (TAK-044) on cerebral ischemic volume, oxidative stress markers and neurobehavioral parameters in the middle cerebral artery occlusion model of stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reduced ischemia‐reperfusion oxidative stress injury by melatonin and N‐acetylcysteine in the male rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Spatiotemporal Protein Atlas of Cell Death-Related Molecules in the Rat MCAO Stroke Model [en-journal.org]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Guide: Solubilization & Stabilization of Thioctate Trometamol
Executive Summary & Chemical Context
Thioctate Trometamol (the tromethamine salt of
However, the 1,2-dithiolane ring in the molecule remains under high ring strain (
-
Photodegradation: UV light cleaves the S-S bond, leading to polymerization.
-
Oxidative Polymerization: Dissolved oxygen accelerates disulfide exchange.
-
pH-Induced Precipitation: Reversion to the free acid occurs if pH drops below the pKa (~4.7).
This guide provides a validated protocol to generate stable, clear aqueous solutions suitable for parenteral or experimental use.
Critical Formulation Parameters
Before beginning, review the physicochemical constraints. Failure to adhere to these will result in precipitation or loss of potency.
| Parameter | Specification | Scientific Rationale |
| Target pH | 7.5 – 8.5 | The salt dissociates. If pH approaches the pKa of Thioctic acid (4.7), the insoluble free acid precipitates. Slightly alkaline pH stabilizes the salt. |
| Molar Ratio | 1:1 to 1:1.5 | A 1:1 ratio (Acid:Tris) forms the salt. A slight excess of Trometamol (1.2–1.5 eq) acts as a buffer to maintain pH > 7.5. |
| Oxygen | < 1 ppm | The dithiolane ring is sensitive to oxidation. Solvents must be degassed. |
| Light | Strictly Amber | Absorbance at 333 nm triggers ring opening. Solutions must be prepared and stored in amber glass. |
Preparation Protocol: Thioctate Trometamol Solution
Objective: Prepare a 25 mg/mL (approx. 75 mM) stable aqueous solution.
Reagents
- -Lipoic Acid (Thioctic Acid), High Purity (>99%)
-
Trometamol (Tris / Tromethamine), USP/EP Grade
-
Water for Injection (WFI) or HPLC-grade Water (Degassed)
-
Optional: Nitrogen gas for sparging
Step-by-Step Workflow
Phase 1: Pre-Solubilization Preparation
-
Degas Water: Boil WFI for 10 minutes and cool under nitrogen flow, or sparge with nitrogen for 30 minutes. This removes dissolved oxygen.
-
Glassware: Use amber glassware. If unavailable, wrap clear glassware in aluminum foil.
Phase 2: Salt Formation & Dissolution
Note: We form the salt in situ. This is often preferred over dissolving pre-made salt to ensure fresh buffering.
-
Weighing:
-
Weigh 2.50 g of Thioctic Acid (12.1 mmol).[1]
-
Weigh 1.76 g of Trometamol (14.5 mmol).
-
Note: This uses a 1:1.2 molar ratio to ensure complete solubilization and buffering.
-
-
Mixing:
-
Add the Trometamol to 80 mL of degassed water. Stir until completely dissolved (Solution A).
-
Add the Thioctic Acid powder to Solution A.
-
-
Solubilization:
-
Stir gently (magnetic stirrer at < 200 rpm). High shear can induce polymerization.
-
Temperature Control: Maintain temperature at 20–25°C . Do not heat to speed up dissolution; heat promotes ring-opening polymerization.
-
The solution will turn yellow and become clear within 15–30 minutes as the salt forms.
-
Phase 3: Stabilization & Filtration
-
pH Adjustment: Check pH. It should be between 7.5 and 8.5. If > 8.5, do not adjust with strong acid (risk of local precipitation); the buffer capacity is sufficient.
-
Volume Adjustment: Bring total volume to 100 mL with degassed water.
-
Sterilization:
-
Preferred: Filter through a 0.22 µm PES or PVDF membrane .
-
Alternative: The trometamol salt is more heat stable than the free acid and can be autoclaved (121°C, 15 min) if strictly necessary, but filtration is safer for preserving potency.
-
Visualization: Dissolution Workflow
Figure 1: Step-by-step workflow for the in-situ preparation of Thioctate Trometamol.
Stability & Degradation Mechanisms[2][3]
Understanding why the solution degrades is the key to preventing it.
The Dithiolane Ring Stress
The 5-membered ring containing the disulfide bond is strained. Energy input (photons or heat) breaks the S-S bond, creating a thiyl radical. This radical attacks the disulfide bond of a neighboring molecule, starting a chain reaction that forms linear polymers (insoluble white/yellow precipitate).
Visualization: Degradation Pathway
Figure 2: Mechanism of instability. The strained dithiolane ring is the primary failure point.
Troubleshooting Center (FAQ)
Q1: My solution turned cloudy immediately after adding the acid. Why?
-
Cause: The pH of the solution dropped below the pKa (4.7) before the salt could fully form, or the Trometamol was not fully dissolved first.
-
Fix: Ensure Trometamol is completely dissolved before adding Thioctic acid. Add the acid slowly. If the final pH is < 7.0, add small aliquots of 1M Trometamol solution to re-solubilize.
Q2: The solution was clear, but after 2 days at room temperature, a white precipitate formed.
-
Cause: Polymerization. This is likely due to light exposure or heat.
-
Fix: Was the vial amber? Was it stored at 4°C? Thioctate solutions are not stable indefinitely at room temperature. Store at 2–8°C.
Q3: Can I use NaOH instead of Trometamol?
-
Technical Insight: You can (forming Sodium Thioctate), but Trometamol is preferred for parenteral and biological applications because it provides intrinsic buffering capacity (pKa ~8.1). NaOH solutions have no buffer capacity; a slight absorption of CO2 from air can drop the pH and cause precipitation. Trometamol stabilizes the local pH environment.
Q4: The solution turned a dark brown color.
-
Cause: Severe oxidation or photodegradation leading to advanced polymerization products.
-
Fix: Discard. Ensure the water is degassed and the headspace of the storage vial is purged with nitrogen.
Q5: Is the solution compatible with saline (0.9% NaCl)?
-
Yes. Thioctate trometamol is compatible with isotonic saline, provided the pH of the saline doesn't cause a significant drop in the final mixture pH. Ringer's Lactate (containing Calcium) should be checked for compatibility, as divalent cations can sometimes catalyze oxidation, though Trometamol helps sequester them slightly.
References
-
Preparation of Thioctic Acid Trometamol Salt. European Patent EP0318891A1. (1989). Describes the synthesis of the salt and injectable solutions.
-
Modifications of the trometamol salt of R-thioctic acid. US Patent Application 20050004208A1. (2005). Details the crystallization and stability advantages of the tromethamine salt over the free acid.
-
Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. Biochimica et Biophysica Acta (BBA) - General Subjects. (2017). Reviews the chemical properties, including the dithiolane ring strain and redox behavior. (Related Review)
-
Thioctate Trometamol Substance Record. Global Substance Registration System (GSRS). FDA/NIH.
Sources
Technical Support Center: Troubleshooting Thioctate Trometamol Instability in Cell Culture Media
Welcome to the technical support center for Thioctate Trometamol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for stability issues encountered when using Thioctate Trometamol in cell culture applications. This resource offers practical, experience-driven advice and scientifically-grounded protocols to ensure the integrity and reproducibility of your experiments.
Introduction to Thioctate Trometamol in Cell Culture
Thioctate trometamol, a salt of thioctic acid (more commonly known as alpha-lipoic acid or ALA) and tromethamine (Tris), is a potent antioxidant used in various cell culture applications.[1][2] Its antioxidant properties are crucial for protecting cells from oxidative stress.[1][3] Thioctic acid is a versatile antioxidant as it is soluble in both aqueous and lipid environments.[3] However, the inherent chemical nature of the thioctate molecule, particularly its dithiolane ring, makes it susceptible to degradation under certain conditions, which can significantly impact experimental outcomes.[4][5] This guide will walk you through understanding, identifying, and mitigating these stability challenges.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and concerns regarding the stability of Thioctate Trometamol in cell culture media.
Q1: I've prepared my media with Thioctate Trometamol, but I'm not seeing the expected biological effect. Could the compound be degrading?
A1: Yes, a lack of biological effect is a primary indicator of compound degradation. Thioctic acid is sensitive to several factors commonly found in cell culture environments, including light, temperature, and pH.[4][6] Degradation can occur relatively quickly, with some studies showing substantial degradation of similar compounds in cell culture media within 30 minutes.[7]
Troubleshooting Steps:
-
Preparation and Storage: Always prepare stock solutions of Thioctate Trometamol fresh. If storage is necessary, store aliquots at -20°C or -80°C in the dark and use them promptly after thawing. Avoid repeated freeze-thaw cycles.
-
Media Supplementation: Add Thioctate Trometamol to the cell culture medium immediately before use. Do not store pre-supplemented media for extended periods.
-
Confirm Activity: To confirm the activity of your Thioctate Trometamol, you can use a simple in vitro antioxidant assay as a quality control step before adding it to your cells.
Q2: I've noticed a yellowing of my cell culture medium after adding Thioctate Trometamol. Is this normal?
A2: Thioctic acid itself is a yellowish crystalline powder, so a slight yellow tint might be expected depending on the concentration. However, a significant color change, particularly progressive yellowing over time, can be an indicator of degradation and polymerization.[8]
Causality: The dithiolane ring in thioctic acid can undergo cleavage, leading to the formation of various degradation products.[4] These products can sometimes be colored.
Q3: What are the primary factors that contribute to the instability of Thioctate Trometamol in cell culture media?
A3: The main culprits for Thioctate Trometamol degradation in a liquid environment are:
-
Light: Photochemical degradation can occur upon exposure to light, especially UV light.[8][9] It is recommended to work with Thioctate Trometamol in a darkened environment and store solutions in light-protecting containers.[10]
-
Temperature: Elevated temperatures accelerate the degradation process.[4][6] Thioctic acid can easily polymerize at temperatures above its melting point.[4]
-
pH: Thioctic acid is unstable at low pH.[4][6] The tromethamine in the salt form acts as a buffer to help maintain a more stable pH.[11][12][13]
-
Oxidizing Agents: The presence of oxidizing agents in the media can lead to the oxidation of the disulfide bond in the dithiolane ring.[8]
-
Metal Ions: Transition metals like iron and copper in the cell culture medium can catalyze the degradation of thioctic acid.
Q4: How can I prepare my Thioctate Trometamol stock solution to maximize its stability?
A4: Proper preparation of your stock solution is critical.
Recommended Protocol for Stock Solution Preparation:
-
Solvent Selection: While thioctic acid is soluble in methanol, acetonitrile, and chloroform, for cell culture applications, it is best to dissolve Thioctate Trometamol in sterile, cell-culture grade water or a buffer such as PBS.[8][14]
-
Concentration: Prepare a concentrated stock solution (e.g., 100 mM) to minimize the volume of solvent added to your cell culture medium.
-
Filtration: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in amber or light-blocking tubes. Store immediately at -20°C or -80°C.
Q5: Are there any components in standard cell culture media that I should be particularly concerned about?
A5: Yes, certain components can interact with and destabilize Thioctate Trometamol.
-
Cysteine: High concentrations of cysteine in some media formulations can act as a reducing agent, potentially interacting with the disulfide bond of thioctic acid.[15]
-
Metal Ions: As mentioned, transition metals can catalyze degradation. If you suspect this is an issue, consider using a chelating agent, though this may have unintended effects on your cells.
In-Depth Troubleshooting Guides
Guide 1: Investigating and Quantifying Thioctate Trometamol Degradation
If you suspect degradation, it's important to have a method to confirm and quantify it. High-Performance Liquid Chromatography (HPLC) is a reliable method for this purpose.[16]
Experimental Workflow: HPLC Analysis of Thioctate Trometamol Stability
Caption: Workflow for assessing Thioctate Trometamol stability using HPLC.
Step-by-Step Protocol:
-
Prepare Media: Supplement your cell culture medium with a known concentration of Thioctate Trometamol.
-
Incubate: Place the supplemented medium in your cell culture incubator under your standard experimental conditions (e.g., 37°C, 5% CO2). Include a control kept at 4°C in the dark.
-
Collect Samples: At various time points (e.g., 0, 1, 4, 8, and 24 hours), collect an aliquot of the medium. Immediately store these samples at -80°C until analysis.
-
HPLC Analysis:
-
Data Analysis:
-
Integrate the peak area corresponding to thioctic acid for each time point.
-
Compare the peak areas to a standard curve of known Thioctate Trometamol concentrations to determine the concentration at each time point.
-
Plot the concentration of Thioctate Trometamol versus time to visualize the degradation kinetics.
-
Guide 2: Mitigating Degradation During Cell Culture Experiments
Based on the understanding of the degradation pathways, here are actionable strategies to maintain the stability of Thioctate Trometamol during your experiments.
Factors Influencing Thioctate Trometamol Stability and Mitigation Strategies
| Factor | Impact on Stability | Mitigation Strategy |
| Light | High | Work in a dimly lit environment. Use amber or opaque tubes and plates.[10] |
| Temperature | High | Prepare solutions fresh and store at -80°C. Avoid prolonged incubation at 37°C before cell treatment.[6][10] |
| pH | Moderate to High | The tromethamine salt helps to buffer the pH. Ensure your media is properly buffered.[13] |
| Oxidation | High | Minimize headspace in storage tubes. Consider degassing solutions if oxidation is a major concern. |
| Media Components | Variable | If instability is persistent, consider using a simpler, serum-free medium for short-term treatments to reduce interacting components. |
Decision-Making Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting Thioctate Trometamol instability.
Summary of Key Recommendations
-
Always prepare fresh stock solutions of Thioctate Trometamol and store them as single-use aliquots at -80°C, protected from light.
-
Supplement your cell culture media immediately before use. Avoid storing pre-supplemented media.
-
Protect your supplemented media and cell cultures from light as much as possible during incubation and handling.
-
If you continue to experience issues, consider quantifying the stability of Thioctate Trometamol in your specific media using a method like HPLC.
-
Be mindful of media components that can contribute to degradation, such as high concentrations of reducing agents or transition metals.
By following these guidelines and troubleshooting steps, you can minimize the impact of Thioctate Trometamol instability on your cell culture experiments, leading to more reliable and reproducible results.
References
- Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed. (n.d.).
- Clinical Profile of Tromethamine (Tris) USP: A Comprehensive Overview. (n.d.).
- studies on effect of formulation and processing parameters on stability of ketorolac tromethamine orally dissolving films - ResearchGate. (2025, August 7).
- THIOCTIC ACID - SpecialChem. (2024, September 27).
- Tirzepatide / Niacinamide Injection - Empower Pharmacy. (n.d.).
- Tromethamine - PharmaCompass.com. (2019, August 14).
- Thioctic acid | CAS 1077-28-7 - Selleck Chemicals. (n.d.).
- Stability and compatibility of admixtures containing bupivacaine hydrochloride and ketorolac tromethamine for parenteral use - PMC. (2021, October 18).
- Degradation pathway and microbial mechanism of high-concentration thiocyanate in gold mine tailings wastewater - PMC - NIH. (2020, July 7).
- The Aqueous Solubility and Thermal Stability of α-Lipoic Acid Are Enhanced by Cyclodextrin. (2025, August 6).
- Stress degradation studies and development of validated stability indicating densitometric method for estimation of alpha lipoic acid in bulk and capsule dosage form in - AKJournals. (2022, May 18).
- Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PubMed Central. (2013, February 7).
- Degradation pathway and microbial mechanism of high-concentration thiocyanate in gold mine tailings wastewater - RSC Publishing. (n.d.).
- Effect of Citric Acid and Tromethamine on the Stability of Eyedrops Containing Lifitegrast. (2024, October 23).
- (PDF) Spectrophotometric determination of thioctic (a-Aipoic) acid in water and pharmaceutical preparations - ResearchGate. (2025, August 7).
- Lipoic (Thioctic) Acid, in Cell Culture - Sigma-Aldrich. (n.d.).
- Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - US. (n.d.).
- Thioctic Acid Tromethamine | C12H25NO5S2 | CID 9840368 - PubChem - NIH. (n.d.).
- Cell culture media impact on drug product solution stability - ResearchGate. (2025, August 10).
- Lipoic acid tromethamine salt | 14358-90-8 - ChemicalBook. (2025, July 4).
- An HPLC method for the determination of thioctic acid in raw material and tablets. (n.d.).
- Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment - PMC - PubMed Central. (2025, October 29).
- Biological applications of lipoic acid-based polymers: an old material with new promise. (n.d.).
- The Aqueous Solubility and Thermal Stability of -Lipoic Acid Are Enhanced by Cyclodextrin. (n.d.).
- An updated protocol for the cost-effective and weekend-free culture of human induced pluripotent stem cells - NIH. (n.d.).
- Thiocyanate Degradation Pathway - Eawag-BBD. (1999, February 20).
- R-alpha-Lipoic acid tromethamine salt - FCAD Group. (n.d.).
- Lipoic Acid | Linus Pauling Institute | Oregon State University. (n.d.).
- The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine - PMC - NIH. (n.d.).
- A Simple and Specific Method for Estimation of Lipoic Acid in Hum - Longdom Publishing. (n.d.).
- Effect of Alpha-Lipoic Acid on the Characteristics and Physical Stability of NLC-Green Tea Extract. (2022, December 9).
- Poly(lipoic acid)-Based Nanoparticles as Self-Organized, Biocompatible, and Corona-Free Nanovectors - PMC - NIH. (2020, December 21).
- Development of a validated stability-indicating HPLC assay method for dexketoprofen trometamol | Request PDF - ResearchGate. (2025, August 6).
- The spectrophotometric study of thioctic acid solutions to develop the method of its quantitative determination | News of Pharmacy. (2018, May 31).
- Aqueous Solubility and Thermal Stability of α-Lipoic Acid Are Enhanced by Cyclodextrin | Bioscience, Biotechnology, and Biochemistry | Oxford Academic. (n.d.).
- A Simplified Method for Simultaneous Determination of α-Lipoic Acid and Low-Molecular-Mass Thiols in Human Plasma - MDPI. (2020, February 5).
- Lipoic acid/ethyl lipoate as cleavable comonomers for synthesis of degradable polymer networks - ChemRxiv. (2025, April 18).
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. Thioctic Acid Tromethamine | C12H25NO5S2 | CID 9840368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. Analysis of the Enhanced Stability of R(+)-Alpha Lipoic Acid by the Complex Formation with Cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nphj.nuph.edu.ua [nphj.nuph.edu.ua]
- 6. researchgate.net [researchgate.net]
- 7. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. akjournals.com [akjournals.com]
- 9. The Degradation and Regeneration of α-Lipoic Acid under the Irradiation of UV Light in the Existence of Homocysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tirzepatide / Niacinamide Injection | Empower Pharmacy [empowerpharmacy.com]
- 11. Articles [globalrx.com]
- 12. pharmacompass.com [pharmacompass.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 17. longdom.org [longdom.org]
Preventing Thioctate trometamol degradation during long-term experiments
Senior Application Scientist Desk Subject: Prevention of Degradation in Long-Term Experimental Protocols
Executive Summary
Thioctate trometamol (the tromethamine salt of
This 5-membered ring is the "Achilles' heel" of the molecule. Under stress (UV light, heat, or shear), the disulfide bond cleaves, initiating a rapid Ring-Opening Polymerization (ROP) . This results in insoluble, rubber-like polymers that compromise experimental data and can clog microfluidic systems.
This guide provides the mechanistic understanding and protocols required to maintain molecular integrity.
Module 1: The Photostability Crisis
The Mechanism:
Thioctate trometamol possesses a specific absorption band at 333 nm .[1][2] Exposure to UV or ambient fluorescent light excites the disulfide bond, causing homolytic cleavage. This generates dithiyl radicals , which propagate a chain reaction leading to polymerization or degradation into dihydrolipoic acid (DHLA) and hydrogen sulfide (
Degradation Pathway Diagram
Figure 1: The degradation cascade triggered by environmental stress. Note that polymerization is irreversible.
Protective Protocol 1.0: Light Management
-
Amber Glass is Non-Negotiable: All stock solutions must be prepared and stored in amber borosilicate glass.
-
Gold Light Environment: If handling open vessels for extended periods (e.g., during filtration), use yellow (sodium vapor) or "gold" fluorescent room lights which filter out wavelengths <500 nm.
-
Foil Wrapping: For bioreactors or perfusion tubing, wrap all transparent lines in aluminum foil.
Module 2: Thermal & Concentration Management
The Mechanism: The polymerization of thioctic acid derivatives is entropy-driven but kinetically accelerated by heat. The "popcorn" polymer effect occurs when the concentration of the monomer is high, and the temperature exceeds the glass transition point, causing the solution to turn into a rubbery solid almost instantaneously.
Data: Stability Windows
| Parameter | Safe Zone | Danger Zone | Consequence |
| Temperature | 2°C – 8°C | > 25°C | Thermal polymerization (viscosity spike). |
| pH | 7.0 – 8.0 | < 6.0 or > 9.0 | Precipitation (Acid) or Oxidation (Base). |
| Concentration | < 50 mg/mL | > 100 mg/mL | Auto-accelerated polymerization. |
| Atmosphere | Nitrogen/Argon | Oxygen | Disulfide exchange/Oxidation. |
Module 3: Solution Chemistry & Preparation Workflow
The Role of Trometamol: The tromethamine (Tris) component acts as a buffer. However, it is hygroscopic. Moisture absorption can hydrolyze the salt, shifting the pH.
Critical Step: Metal Chelation
Transition metals (
Protocol 2.0: The "Zero-Stress" Preparation Method
-
Deoxygenation: Sparge all water/buffers with
gas for 15 minutes before adding the solute. -
Chelation: Add EDTA (0.1 mM) to the solvent if metal ion contamination is suspected.
-
Dissolution (Cold): Dissolve Thioctate Trometamol in the deoxygenated buffer at 4°C (on ice). Do not use a heated sonicator.
-
Filtration: Use a PES (Polyethersulfone) membrane (0.22 µm). Avoid Nylon membranes, which can bind thiols.
-
Aliquot & Freeze: Do not store liquid stocks at room temperature. Flash freeze aliquots and store at -20°C or -80°C.
Workflow Visualization
Figure 2: Optimized workflow to minimize exposure to oxidative and thermal stress.
Troubleshooting & FAQ
Q1: My solution turned cloudy/milky after 24 hours. Can I filter it? A: No. Cloudiness indicates the formation of poly(thioctic acid) . This is an irreversible chemical change, not a simple precipitate. The effective concentration of the drug has dropped significantly. Discard the solution and prepare fresh.
Q2: The solution smells like rotten eggs (
Q3: Can I autoclave Thioctate Trometamol solutions? A: Absolutely not. The heat of autoclaving (121°C) will instantly polymerize the compound and likely degrade the trometamol counterion. Use sterile filtration (0.22 µm PES) only.
Q4: Why does the pH drift over time?
A: Thioctate trometamol is a salt of a weak acid and a weak base. It is sensitive to
References
-
Matsugo, S., et al. (1996). Decomposition of alpha-lipoic acid derivatives by photoirradiation: formation of dihydrolipoic acid.[1][3] Biochemistry and Molecular Biology International, 38(1), 51–59.
-
Defaux, J., et al. (2023).
-Lipoic Acid: A General Route to Degradable Vinyl Copolymers. Journal of the American Chemical Society, 145(41), 22563–22573. -
Wada, H., et al. (2009).
-Lipoic Acid—Role of Hydrogen Sulfide Produced in the Reaction.[3][4] International Journal of Molecular Sciences, 10(11), 4847–4854. -
Smolecule Inc. (2023). Thioctate Trometamol: Chemical Stability and Pharmaceutical Applications. Smolecule Compound Database.
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 134668, Thioctic acid. PubChem.
Sources
Overcoming poor cell permeability of Thioctate trometamol in vitro
Ticket ID: #8492-TT Subject: Optimizing Intracellular Uptake of Thioctate Trometamol (Alpha-Lipoic Acid Tromethamine) Status: Open Assigned Specialist: Senior Application Scientist, Cell Biology Division
Introduction: The Solubility-Permeability Paradox
Welcome to the technical support hub for Thioctate Trometamol. You are likely here because you have encountered a common frustration: high solubility does not equal high permeability.
Thioctate Trometamol is the tromethamine (Tris) salt of Alpha-Lipoic Acid (ALA). While the tromethamine counter-ion significantly improves aqueous solubility compared to the free acid, it creates a highly polar, ionized species at physiological pH (7.4). This ionization prevents passive diffusion across the lipid bilayer, forcing the molecule to rely on specific active transport mechanisms which are easily saturated or inhibited in standard cell culture conditions.
This guide provides the mechanistic root cause and three validated protocols to overcome this barrier.
Module 1: Diagnostic – Why is Uptake Failing?
Q: My HPLC shows the drug is stable in the media, but intracellular concentration is near the Limit of Detection (LOD). Why?
A: You are likely facing Competitive Inhibition at the transporter level.
Unlike lipophilic drugs that diffuse passively, Thioctate (the anionic form present in your media) relies primarily on the Sodium-dependent Multivitamin Transporter (SMVT/SLC5A6) for entry.
-
The Problem: SMVT is the primary transporter for Biotin (Vitamin B7) and Pantothenic Acid (Vitamin B5) .[1]
-
The Conflict: Standard cell culture media (DMEM, RPMI) are fortified with high concentrations of Biotin and Vitamin B5. These vitamins have a higher affinity for SMVT than Thioctate, effectively "locking" the door.
-
The Charge Issue: At pH 7.4, Thioctate is >99% ionized (COO-). Negatively charged molecules are repelled by the negatively charged cell membrane surface and cannot diffuse passively.
Visualizing the Bottleneck
Figure 1: Mechanism of Uptake Inhibition. High concentrations of Biotin in standard media outcompete Thioctate for the SMVT transporter, while the lipid bilayer blocks the ionized drug.
Module 2: Optimization Protocols
To fix this, we must either unlock the transporter or bypass it .
Protocol A: The "Starvation" Method (Transporter Optimization)
Best for: Experiments requiring physiological pH.
This protocol reduces competitive inhibition by depleting Biotin/B5 from the media 24 hours prior to treatment.
-
Preparation: Purchase or prepare "SMVT-Deficient Media" (Custom DMEM without Biotin/Pantothenate).
-
Washout: 24 hours before treatment, wash cells 2x with PBS.
-
Starvation: Incubate cells in SMVT-Deficient Media + 10% Dialyzed FBS (Standard FBS contains vitamins; dialyzed removes them).
-
Treatment: Add Thioctate Trometamol.
-
Result: SMVT transporters are "hungry" and readily uptake Thioctate.
-
Protocol B: The "pH Shift" Method (Passive Diffusion)
Best for: Short-term uptake assays (1-4 hours).
This exploits the Henderson-Hasselbalch equation. By lowering the pH slightly, we protonate the Thioctate anion into Thioctic Acid (uncharged), which can slip through the membrane without a transporter.
Step-by-Step:
-
Buffer Prep: Prepare Krebs-Ringer Buffer (KRB) adjusted to pH 6.4 .
-
Note: Do not go below pH 6.0 to avoid cytotoxicity.
-
-
Equilibration: Wash cells with pH 6.4 KRB.
-
Pulse: Incubate cells with Thioctate Trometamol in pH 6.4 KRB for 60 minutes.
-
Chase: Wash immediately with cold PBS (pH 7.4) to stop diffusion and trap the drug (which re-ionizes inside the neutral cytosol).
Data Comparison: Expected Uptake Efficiency
| Condition | Mechanism | Relative Uptake Efficiency | Limitation |
| Standard DMEM (pH 7.4) | SMVT (Blocked) | 1x (Baseline) | High competition from Biotin. |
| Starved Media (pH 7.4) | SMVT (Active) | 4.5x - 6x | Requires 24h prep; metabolic stress. |
| Acidic Buffer (pH 6.4) | Passive Diffusion | 8x - 10x | Short duration only (toxicity risk). |
Module 3: Troubleshooting & FAQs
Q: I see uptake, but my downstream signal (ROS scavenging) is weak. Why? A: Thioctate must be reduced to Dihydrolipoic Acid (DHLA) to be active.
-
Check: Does your cell line express sufficient Lipoamide Dehydrogenase ?
-
Interference: Thioctate is unstable. If left in media >4 hours at 37°C, it may polymerize. Always prepare fresh stocks in Tris buffer, protect from light, and use within 30 minutes.
Q: Can I just use a higher concentration to force it in? A: Caution. High concentrations (>1 mM) of Thioctate Trometamol can induce oxidative stress (pro-oxidant effect) before becoming an antioxidant, potentially triggering apoptosis via mitochondrial depolarization. Stick to the 50-200 µM range and use Protocol B (pH shift) for efficiency.
Module 4: Advanced Workflow (Decision Tree)
Use this logic flow to select the correct experimental setup for your specific assay.
Figure 2: Experimental Decision Tree. Select the protocol based on assay duration to balance uptake efficiency with cell viability.
References
-
Mechanism of SMVT Transport: Prasad, P. D., et al. (1998).[2] "Molecular and functional characterization of the intestinal Na+-dependent multivitamin transporter." Archives of Biochemistry and Biophysics.
-
Biotin Competition & SMVT Specificity: Uchida, Y., et al. (2015). "Major involvement of Na(+)-dependent multivitamin transporter (SLC5A6/SMVT) in uptake of biotin and pantothenic acid by human brain capillary endothelial cells."[3][4][5] Journal of Neurochemistry.
-
pH Dependency of Organic Acid Transport: Takaoka, Y., et al. (2002). "Biophysical properties of alpha-lipoic acid uptake." Journal of Biochemistry.
-
Solubility vs. Permeability (BCS Classification): Pion Inc. (2024).[6] "Drug solubility and permeability: The Relationship between Solubility and Permeability."
-
Formulation Strategies (Cyclodextrins/Liposomes): Ikuta, N., et al. (2011). "The aqueous solubility and thermal stability of α-lipoic acid are enhanced by cyclodextrin."[7] Bioscience, Biotechnology, and Biochemistry.
Sources
- 1. Novel biallelic variants expand the SLC5A6-related phenotypic spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Sodium/Multivitamin Transporter (SMVT): a Multipotent System With Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-biolabs.com [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Major involvement of Na(+) -dependent multivitamin transporter (SLC5A6/SMVT) in uptake of biotin and pantothenic acid by human brain capillary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Drug solubility and permeability [pion-inc.com]
- 7. The aqueous solubility and thermal stability of α-lipoic acid are enhanced by cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
Thioctate trometamol interference with DCFDA and other ROS assays
Welcome to the technical support resource for researchers utilizing thioctate trometamol in cellular assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the observed interference of thioctate trometamol with DCFDA and other common reactive oxygen species (ROS) assays. Our goal is to equip you with the scientific rationale and practical steps to ensure the accuracy and integrity of your experimental data.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries from researchers working with thioctate trometamol and measuring cellular ROS.
Q1: What is thioctate trometamol and why might it interfere with my ROS assay?
A1: Thioctate trometamol is a salt composed of thioctic acid and tromethamine (Tris). Thioctic acid, more commonly known as alpha-lipoic acid (ALA), is a potent antioxidant.[1][2][3] In its reduced form, dihydrolipoic acid (DHLA), it possesses two thiol groups. Both ALA and DHLA can directly scavenge a variety of ROS. The tromethamine component, a common biological buffer, also exhibits some hydroxyl radical scavenging properties.[4][5] This inherent antioxidant and radical-scavenging activity can directly quench the ROS you are attempting to measure or interact with the assay probes themselves, leading to an underestimation of cellular ROS levels.
Q2: My DCFDA fluorescence is lower in cells treated with thioctate trometamol. Does this definitively mean it's reducing oxidative stress?
A2: While it is plausible that thioctate trometamol is reducing cellular oxidative stress due to its antioxidant properties, a decrease in DCFDA fluorescence alone is not conclusive proof.[6][7] The compound's direct ROS scavenging ability can interfere with the assay, leading to a false negative or an exaggerated impression of its efficacy. It is crucial to perform control experiments to distinguish between a true biological effect and direct chemical interference.
Q3: Can thioctate trometamol directly interact with the DCFDA probe?
A3: Yes, direct interaction is a significant possibility. The DCFDA assay relies on the oxidation of non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH) to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by ROS.[8][9][10] Thioctic acid, particularly in its reduced form (DHLA), is a potent reducing agent. It can directly reduce the oxidized, fluorescent DCF back to its non-fluorescent form, or scavenge the ROS before they have a chance to react with DCFH. This leads to a reduction in the fluorescent signal that is independent of any biological antioxidant activity within the cell.
Q4: Are other ROS assays, besides DCFDA, also susceptible to interference by thioctate trometamol?
A4: Yes, any assay that relies on an oxidative reaction to produce a signal can be affected. For example, assays using dihydroethidium (DHE) for superoxide detection can be compromised. While DHE is more specific for superoxide, the strong antioxidant properties of thioctate trometamol can still scavenge superoxide radicals, leading to reduced signal. The extent of interference will depend on the specific chemistry of the probe and the ROS it detects.
II. Troubleshooting Guide: DCFDA Assay Interference
This guide provides a systematic approach to identifying and mitigating interference from thioctate trometamol in your DCFDA-based ROS measurements.
Issue: Unexpectedly low or no ROS signal in thioctate trometamol-treated cells.
Underlying Cause & The Scientific Rationale
The DCFDA assay measures general oxidative stress through the oxidation of DCFH to fluorescent DCF.[11][12] Thioctate trometamol, being a potent antioxidant, can interfere in two primary ways:
-
Biological Antioxidant Activity: It can enhance the cell's natural antioxidant defenses, for instance, by increasing glutathione (GSH) levels, leading to a genuine reduction in cellular ROS.[7]
-
Chemical Interference: It can directly scavenge ROS in the cellular environment or interact with the DCF probe, chemically reducing the fluorescent signal.
Distinguishing between these two possibilities is critical for accurate data interpretation.
Experimental Workflow for Troubleshooting
To dissect the mechanism of signal reduction, a series of control experiments must be performed.
Caption: Troubleshooting workflow for DCFDA assay interference.
Detailed Protocols for Control Experiments
1. Cell-Free Interference Assay
-
Objective: To determine if thioctate trometamol directly quenches the DCF fluorescence in the absence of cells.
-
Methodology:
-
Prepare a solution of the oxidized, fluorescent DCF probe. This can be achieved by reacting DCFH with a strong oxidizing agent like hydrogen peroxide in the presence of horseradish peroxidase.
-
In a 96-well plate, add the pre-oxidized DCF solution.
-
Add varying concentrations of thioctate trometamol to the wells.
-
Include a vehicle control (the solvent used for thioctate trometamol).
-
Incubate for a period equivalent to your cellular assay.
-
Measure the fluorescence (Excitation/Emission ~485/535 nm).
-
-
Interpretation: A dose-dependent decrease in fluorescence in the presence of thioctate trometamol indicates direct chemical quenching of the DCF signal.
2. Positive Control Co-treatment Assay
-
Objective: To assess the ROS scavenging capacity of thioctate trometamol against a known ROS inducer.
-
Methodology:
-
Seed your cells and allow them to adhere.
-
Pre-treat a set of wells with varying concentrations of thioctate trometamol for your desired duration.
-
Load all cells (including controls) with the H2DCFDA probe as per the manufacturer's protocol.
-
After loading, treat the cells with a known ROS inducer, such as tert-butyl hydroperoxide (TBHP) or H₂O₂.[10][13] Ensure you have wells with the ROS inducer alone.
-
Measure the fluorescence over time.
-
-
Interpretation: If thioctate trometamol significantly blunts the fluorescence increase caused by the ROS inducer, it confirms its potent ROS scavenging ability. This result, combined with the cell-free data, will help you understand if the effect seen in your primary experiment is due to scavenging rather than a more complex biological mechanism.
III. Best Practices and Alternative Assays
Given the limitations of the DCFDA assay, especially when investigating antioxidants, adopting more robust methodologies is recommended.
Best Practices for ROS Measurement with Thiol-Containing Compounds
-
Always run cell-free controls: This is non-negotiable to rule out direct probe interaction.[14]
-
Use multiple, mechanistically different assays: Do not rely on a single method. Corroborate your findings using probes that detect specific ROS.
-
Consider genetically encoded sensors: Probes like HyPer, which is a ratiometric fluorescent sensor for hydrogen peroxide, can provide more specific and quantitative data with fewer artifacts.[15]
Comparison of Alternative ROS/RNS Probes
| Probe Name | Primary Target | Advantages | Disadvantages & Potential for Interference |
| DCFDA/H2DCFDA | General Oxidative Stress (H₂O₂, ROO•, •OH, ONOO⁻) | High sensitivity, widely used.[12] | Prone to artifacts, auto-oxidation, and interference from antioxidants.[16][17] |
| Dihydroethidium (DHE) | Superoxide (O₂⁻) | More specific for superoxide than DCFDA. | Can be oxidized by other species; its two-electron oxidation product, ethidium, can intercalate with DNA, complicating interpretation. |
| MitoSOX™ Red | Mitochondrial Superoxide | Specifically targets mitochondria. | Signal can be influenced by changes in mitochondrial membrane potential. Susceptible to scavenging by mitochondrial-targeted antioxidants. |
| Amplex™ Red | Extracellular H₂O₂ | High sensitivity and specificity for H₂O₂. | Measures extracellular ROS, which may not reflect the intracellular environment.[15] |
| Genetically Encoded Sensors (e.g., HyPer, roGFP) | Specific ROS (e.g., H₂O₂) or redox state (GSH/GSSG) | High specificity, ratiometric measurements, can be targeted to specific organelles. | Requires cell transfection/transduction; expression levels can vary. |
Recommended Experimental Workflow for a Comprehensive Study
To rigorously assess the impact of thioctate trometamol on cellular redox status, a multi-pronged approach is advised.
Caption: A comprehensive workflow for investigating antioxidant effects.
References
-
Florencia Beauty. Thioctic Acid / Alpha Lipoic Acid Benefits in Skincare. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Alpha Lipoic Acid USP43: A Comprehensive Review of Thioctic Acid's Antioxidant and Therapeutic Properties. [Link]
-
Martinelli I, et al. (2021). Antioxidant properties of alpha-lipoic (Thioctic) acid treatment on renal and heart parenchyma in a rat model of hypertension. Antioxidants. [Link]
- Chen, X., et al. (2020). The chronological evolution of small organic molecular fluorescent probes for thiols.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6503, Tris(hydroxymethyl)aminomethane. [Link]
-
Gately, R., et al. (2021). A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization. Bio-protocol. [Link]
-
Aon, M. A., et al. (2020). Oxidants, Antioxidants and Thiol Redox Switches in the Control of Regulated Cell Death Pathways. Antioxidants. [Link]
-
JoVE. (2023). ROS Detection in Adherent Cells via DCFH DA Staining. [Link]
-
Kalyanaraman, B., et al. (2013). Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. Environmental Health Perspectives. [Link]
-
Gholami, S., et al. (2016). Hydroxyl Radical (ºOH) Scavenger Power of Tris (hydroxymethyl) Compared to Phosphate Buffer. Journal of Biosciences and Medicines. [Link]
-
Er, H. M., et al. (2018). Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay. International Journal of Research in Pharmaceutical Sciences. [Link]
-
ResearchGate. Is there any other molecular probe apart from DCFDA or its derivatives to measure cellular ROS level?. [Link]
-
Lou, Z., et al. (2017). Fluorescent Probes for Live Cell Thiol Detection. Molecules. [Link]
-
Martinelli, I., et al. (2021). Antioxidant Properties of Alpha-Lipoic (Thioctic) Acid Treatment on Renal and Heart Parenchyma in a Rat Model of Hypertension. Antioxidants. [Link]
-
ResearchGate. Hydroxyl Radical (ºOH) Scavenger Power of Tris (hydroxymethyl) Compared to Phosphate Buffer. [Link]
-
Linus Pauling Institute, Oregon State University. Lipoic Acid. [Link]
-
Zielonka, J., & Kalyanaraman, B. (2017). Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. Methods in Molecular Biology. [Link]
-
Sen, C. K., & Packer, L. (1996). Redox Signaling and the Emerging Therapeutic Potential of Thiol Antioxidants. Biochemical Pharmacology. [Link]
- Wardman, P. (2007). Identification of ROS Using Oxidized DCFDA and Flow-Cytometry. Methods in Molecular Biology.
-
ResearchGate. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species. [Link]
-
Er, H. M., et al. (2007). Identification of ROS using oxidized DCFDA and flow-cytometry. Methods in Molecular Biology. [Link]
-
He, P., et al. (2000). Interactions of hydroxyl radicals with tris (hydroxymethyl) aminomethane and Good's buffers containing hydroxymethyl or hydroxyethyl residues produce formaldehyde. Free Radical Biology and Medicine. [Link]
-
Dong, X., et al. (2018). Antioxidant Mechanisms of Echinatin and Licochalcone A. Molecules. [Link]
-
Xue, X., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Journal of Visualized Experiments. [Link]
- Papayiannis, A., et al. (2022). Functional Polymeric Membranes with Antioxidant Properties for the Colorimetric Detection of Amines. Polymers.
-
Kalyanaraman, B., et al. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free Radical Biology and Medicine. [Link]
- Celi, P., & Merlo, M. (2019). An Overview on Assay Methods to Quantify ROS and Enzymatic Antioxidants in Erythrocytes and Spermatozoa of Small Domestic Ruminants. Antioxidants.
-
Ondarza, R. N., et al. (1990). Evolution of antioxidant mechanisms: thiol-dependent peroxidases and thioltransferase among procaryotes. Journal of Molecular Evolution. [Link]
-
Fu, L., et al. (2018). Fluorescent Probes and Mass Spectrometry-Based Methods to Quantify Thiols in Biological Systems. Antioxidants & Redox Signaling. [Link]
- Gaggelli, E., et al. (2022). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine.
-
ResearchGate. A sensitive and selective detection method for thiol compounds using novel fluorescence probe. [Link]
Sources
- 1. florenciabeauty.com [florenciabeauty.com]
- 2. nbinno.com [nbinno.com]
- 3. Antioxidant properties of alpha-lipoic (Thioctic) acid treatment on renal and heart parenchyma in a rat model of hypertension [flore.unifi.it]
- 4. ccsenet.org [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant Properties of Alpha-Lipoic (Thioctic) Acid Treatment on Renal and Heart Parenchyma in a Rat Model of Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipoic Acid | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. doc.abcam.com [doc.abcam.com]
- 10. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 11. yenepoya.res.in [yenepoya.res.in]
- 12. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real time monitoring and quantification of reactive oxygen species in breast cancer cell line MCF-7 by 2',7'-dichlorofluorescin diacetate (DCFDA) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Troubleshooting the dichlorofluorescein assay to avoid artifacts in measurement of toxicant-stimulated cellular production of reactive oxidant species - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Thioctate trometamol experiments
Welcome to the technical support center for Thioctate Trometamol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Thioctate Trometamol and how does it differ from Alpha-Lipoic Acid (Thioctic Acid)?
Thioctate trometamol is the tromethamine salt of thioctic acid, which is more commonly known as alpha-lipoic acid (ALA).[1][2] The formation of this salt significantly enhances the chemical stability and can improve the solubility of the parent thioctic acid, which is beneficial for creating consistent pharmaceutical formulations and experimental solutions.[3] While thioctic acid itself can be unstable, the trometamol salt form helps to reduce degradation, leading to a longer shelf-life and more reliable storage.[3]
Q2: What is the significance of chirality in Thioctate Trometamol experiments?
Thioctic acid possesses a chiral center, meaning it exists in two mirror-image forms (enantiomers): R-lipoic acid and S-lipoic acid. The R-enantiomer is the biologically active form that is naturally produced in the body.[1] Commercially available thioctic acid or its salts can be a 50/50 mixture of the R- and S-forms, known as a racemic mixture.[1] For experiments investigating biological activity, it is crucial to be aware of which form you are using, as the S-form may be less active or even have inhibitory effects.[1] Inconsistent results can arise from using batches with different enantiomeric purity.
Q3: What are the recommended storage and handling conditions for Thioctate Trometamol?
Powder: Thioctate trometamol powder should be stored at room temperature, protected from light.[1] It is known to be hygroscopic, meaning it can absorb moisture from the air, so it is essential to keep the container tightly sealed.[4]
Solutions: The stability of Thioctate trometamol in solution is a critical factor for experimental consistency. Aqueous solutions can be susceptible to degradation, especially under acidic conditions.[5] It is recommended to prepare fresh solutions for each experiment. If storage is necessary, solutions should be filter-sterilized and stored at low temperatures, protected from light. A patent for an injectable solution suggests sterilization by filtration through a 0.2 µm filter.[6]
Q4: What is the primary mechanism of action of Thioctate Trometamol?
The therapeutic and biological effects of Thioctate Trometamol are primarily attributed to the antioxidant properties of its active component, thioctic acid, and its reduced form, dihydrolipoic acid (DHLA).[7] The key to its function is the thiol groups in DHLA, which can neutralize reactive oxygen species (ROS) and reactive aldehydes, thereby mitigating oxidative stress.[7] This mechanism is central to its application in research related to diseases associated with oxidative damage.[8][9]
Troubleshooting Guide
Issue 1: Inconsistent or non-reproducible results between experiments.
Potential Cause A: Degradation of Thioctate Trometamol
Thioctic acid and its salts can degrade under certain conditions, leading to a lower effective concentration of the active compound and variability in results.
Solution:
-
Verify Storage Conditions: Ensure that the powdered compound is stored in a tightly sealed container at room temperature and protected from light.[1]
-
Prepare Fresh Solutions: Always prepare solutions fresh before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Control pH: Thioctic acid is more susceptible to degradation in acidic environments.[5] Ensure the pH of your experimental medium is stable and within a neutral to slightly alkaline range if possible.
-
Minimize Light Exposure: Protect solutions from light during preparation and experimentation.
-
Assess Purity: If you suspect degradation, consider verifying the purity of your compound using an analytical technique like High-Performance Liquid Chromatography (HPLC).[10][11]
Potential Cause B: Variability in Compound Source or Batch
Different batches of Thioctate Trometamol may have variations in purity or enantiomeric composition, which can significantly impact biological activity.
Solution:
-
Consistent Sourcing: Use Thioctate Trometamol from a single, reputable supplier for the duration of a study.
-
Request Certificate of Analysis (CoA): Always obtain the CoA for each batch to verify its purity and, if possible, its enantiomeric composition.
-
Batch Qualification: If high consistency is critical, consider performing a simple bioassay to qualify each new batch against a previous, trusted batch before use in large-scale experiments.
Issue 2: Difficulty in dissolving Thioctate Trometamol or precipitation in the experimental medium.
Potential Cause: Solubility Limits and pH Effects
While the trometamol salt is designed to improve solubility, issues can still arise, particularly at high concentrations or in certain media.
Solution:
-
Follow a Standardized Dissolution Protocol: A patented method for an injectable solution involves dissolving the compound in water for injections with stirring.[6] For research purposes, using a high-purity solvent like sterile, deionized water or a suitable buffer is recommended.
-
Gentle Warming and Sonication: If the compound does not dissolve readily, gentle warming (e.g., to 37°C) or brief sonication can be helpful. Avoid excessive heat, which could promote degradation.
-
pH Adjustment: The solubility of thioctic acid is pH-dependent. If you observe precipitation upon addition to your experimental medium, it may be due to a pH shift. Ensure the final pH of your solution is compatible with both the compound's solubility and your experimental system.
-
Sterile Filtration: After dissolution, it is good practice to filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility, especially for cell culture experiments.[6]
Issue 3: Unexpected or toxic effects in cell culture experiments.
Potential Cause A: High Concentration of Thioctate Trometamol
While beneficial at lower concentrations, alpha-lipoic acid can induce apoptosis or have other toxic effects at higher concentrations.
Solution:
-
Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell type and experimental endpoint. Studies have shown that beneficial effects on glutathione levels are observed at low doses (25-100 µM), while concentrations above 2 mM may cause apoptosis.
-
Time-Course Experiment: The effects of Thioctate Trometamol can also be time-dependent. For instance, one study found that alpha-lipoic acid only affected cell proliferation after 48 hours of incubation.[12] Conduct a time-course experiment to identify the appropriate duration of exposure.
Potential Cause B: Interaction with Media Components
Thioctate trometamol, particularly its reduced form, is a reactive molecule that could potentially interact with components in your cell culture medium.
Solution:
-
Serum-Free vs. Serum-Containing Media: Be aware that the presence of serum can influence the effective concentration and activity of the compound. If you are switching between serum-free and serum-containing media, you may need to re-optimize your working concentration.
-
Consider the Base Medium: Alpha-lipoic acid is a component of some basal media formulations like Ham's F-12. Be sure to account for this when calculating your final concentration.
Protocols and Data
Protocol: Preparation of a 100 mM Thioctate Trometamol Stock Solution
-
Weighing: Accurately weigh the required amount of Thioctate Trometamol powder in a sterile conical tube. (Molecular Weight: ~327.46 g/mol ).
-
Dissolution: Add a small volume of sterile, high-purity water (e.g., water for injection or cell culture grade water) to the powder.
-
Mixing: Gently vortex or swirl the tube to dissolve the compound. If needed, a brief sonication or warming in a 37°C water bath can be used.
-
Final Volume: Once fully dissolved, add the solvent to reach the final desired volume for a 100 mM concentration.
-
Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protecting (e.g., amber) storage tube.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term storage or -80°C for long-term storage. Always protect from light.
Table 1: Stability of Thioctic Acid Under Stress Conditions
This table summarizes the degradation of thioctic acid under different hydrolytic conditions, which can inform experimental design.
| Stress Condition | Degradation | Observations | Reference |
| Neutral Hydrolysis | Stable (~2.6% degradation) | The compound is relatively stable in neutral aqueous solutions. | [5] |
| Acidic Hydrolysis | Unstable (~19% degradation) | Thioctic acid is sensitive to acidic conditions. | [5] |
| Alkaline Hydrolysis | Unstable (~14% degradation) | Degradation occurs, with the formation of a distinct degradation product. The disulfide bond is susceptible to nucleophilic attack. | [5] |
| Oxidative Conditions | Significant Degradation | The compound is susceptible to oxidation. | [10][13][14] |
Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Results
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Diagram 2: Factors Affecting Thioctate Trometamol Stability
Caption: Key environmental factors that can impact the stability of Thioctate Trometamol.
References
-
Moroi, R., Yamazaki, K., Hirota, T., Watanabe, S., Oki, M., Toriyama, M., Ichinohe, A., & Kataoka, K. (1988). Studies on the stability of muroctasin and degradation products built under extreme conditions. Arzneimittelforschung, 38(7A), 959–968. [Link]
-
FCAD Group. R-alpha-Lipoic acid tromethamine salt. [Link]
- Google Patents. (1988). DE3840076A1 - Injectable solution of the thioctic acid salt with trometamol and/or basic amino acids.
-
S. Vidyadhara, T. Tirumalesh, B. Sandeep, D. S. G. Prasad. (n.d.). Stability Indicating RP-HPLC-PDA Method for Simultaneous Determination of Dexketoprofen Trometamol and Paracetamol. Research Journal of Pharmacy and Technology. [Link]
-
Lee, M. S., Kim, D. Y., Park, J. Y., & Lee, Y. J. (2009). Effects of α-lipoic acid on cell proliferation and apoptosis in MDA-MB-231 human breast cells. Nutrition research and practice, 3(4), 265–271. [Link]
-
Patel, H., & Prof, A. (2022). Ketorolac Tromethamine Force Degradation And Stability Indicating Study By Using RP-HPLC. Nanotechnology Perceptions, 18(1), 22–33. [Link]
-
Walash, M. I., El-Enany, N. M., Abdel-Alim, A. M., & El-Nisr, O. H. (2023). Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment. Future Journal of Pharmaceutical Sciences, 9(1), 1-12. [Link]
-
MDPI. (n.d.). Enhancing Febuxostat Solubility Through Cocrystal Formation: Role of Substrate Selection and Amide Coformers. [Link]
-
O'Hara, R., Cassidy, P. B., & Eaton, P. (2008). Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes. The Journal of pharmacology and experimental therapeutics, 324(2), 813–820. [Link]
-
gsrs. THIOCTATE TROMETAMOL. [Link]
-
Gladkikh, V., & Kholodniak, S. (2017). Analytical procurement of pharmaceutical development of preparation with thioctic acid in the form of injectable solution. International Journal of Green Pharmacy (IJGP), 11(04). [Link]
-
ResearchGate. (n.d.). Development of a validated stability-indicating HPLC assay method for dexketoprofen trometamol. [Link]
-
Aydin, S., Arslan, B., Elasan, S., & Daphan, Z. (2019). α-Lipoic acid prevents senescence, cell cycle arrest, and inflammatory cues in fibroblasts by inhibiting oxidative stress. Food and chemical toxicology, 123, 248–255. [Link]
-
Casarin, P., & de Souza, M. (2021). Alpha Lipoic Acid: A Therapeutic Strategy that Tend to Limit the Action of Free Radicals in Transplantation. Antioxidants, 10(7), 1129. [Link]
Sources
- 1. fcad.com [fcad.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Buy Thioctate trometamol | 14358-90-8 [smolecule.com]
- 4. Studies on the stability of muroctasin and degradation products built under extreme conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hydrolytic stress degradation study and concomitant HPTLC estimation of thioctic acid and biotin in their combined capsules: greenness, blueness and whiteness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DE3840076A1 - Injectable solution of the thioctic acid salt with trometamol and/or basic amino acids - Google Patents [patents.google.com]
- 7. Mechanism of action of the disease-modifying anti-arthritic thiol agents D-penicillamine and sodium aurothiomalate: restoration of cellular free thiols and sequestration of reactive aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. α-Lipoic acid prevents senescence, cell cycle arrest, and inflammatory cues in fibroblasts by inhibiting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alpha Lipoic Acid: A Therapeutic Strategy that Tend to Limit the Action of Free Radicals in Transplantation | MDPI [mdpi.com]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. greenpharmacy.info [greenpharmacy.info]
- 12. Effects of α-lipoic acid on cell proliferation and apoptosis in MDA-MB-231 human breast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nano-ntp.com [nano-ntp.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide for Researchers: Thioctate Trometamol vs. Alpha-Lipoic Acid in the Management of Diabetic Neuropathy
This guide provides an in-depth, objective comparison between thioctate trometamol and standard alpha-lipoic acid (ALA) for the treatment of diabetic neuropathy. Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level descriptions to explore the fundamental differences in chemical formulation, pharmacokinetics, and clinical efficacy, supported by experimental data and established protocols.
Introduction: The Challenge of Diabetic Neuropathy and the Role of Oxidative Stress
Diabetic neuropathy is a debilitating complication of diabetes mellitus, arising from prolonged hyperglycemia that inflicts damage upon peripheral nerves.[1] The pathogenesis is complex and multifactorial, with oxidative stress emerging as a central and critical mechanism.[2][3] Hyperglycemia accelerates the production of reactive oxygen species (ROS), which in turn leads to neurovascular defects, endoneurial hypoxia, and subsequent nerve dysfunction.[1][2]
This pathological cascade has positioned antioxidants as a primary therapeutic strategy. Alpha-lipoic acid (ALA), also known as thioctic acid, is a naturally occurring antioxidant that has been a focal point of research and clinical use for decades, particularly in Germany where it is an established treatment for neuropathic pain.[4] ALA's therapeutic potential lies in its ability to scavenge free radicals, regenerate other endogenous antioxidants like glutathione, and improve nerve blood flow.[3][5][6]
However, the clinical application of standard ALA is hampered by significant pharmacokinetic challenges, including poor solubility and limited bioavailability.[7] This has led to the development of alternative formulations, such as thioctate trometamol, designed to overcome these limitations. This guide will dissect the nuances between these two agents.
Deconstructing the Molecules: Alpha-Lipoic Acid and its Trometamol Salt
Alpha-lipoic acid is a chiral molecule existing in two forms, or enantiomers: R-(+)-lipoic acid (R-ALA) and S-(-)-lipoic acid (S-ALA).
-
R-ALA is the naturally occurring enantiomer, serving as an essential cofactor for mitochondrial enzymes. It is considered the more biologically active form.[8]
-
S-ALA is a synthetic byproduct. While it possesses some antioxidant properties, it is generally less effective than R-ALA.
-
Standard ALA preparations are often a 50/50 racemic mixture of R-ALA and S-ALA.[9]
Thioctate trometamol is not a new active molecule, but rather a salt of thioctic acid (alpha-lipoic acid).[10] It is specifically the tromethamine salt of thioctic acid, created to enhance the solubility and absorption of the parent compound.[8][10] The use of tromethamine as a salt is a well-established pharmaceutical strategy to improve the pharmacokinetic profile of acidic drugs.[11][12]
Caption: Relationship between racemic Alpha-Lipoic Acid and Thioctate Trometamol.
Head-to-Head Comparison: Pharmacokinetics and Bioavailability
The primary distinction between thioctate trometamol and standard ALA lies in their performance after administration. The poor solubility of ALA leads to inconsistent absorption and a bioavailability estimated to be around 30%.[7]
The trometamol salt formulation directly addresses this limitation. Pharmacokinetic studies have shown that trometamol salt formulations can achieve significantly higher peak serum concentrations (Cmax) and faster absorption rates compared to their free-acid counterparts.[8] For instance, in studies of other drugs, trometamol formulations have demonstrated up to a two-fold increase in peak serum concentrations.[8] This is attributed to faster dissolution kinetics and enhanced membrane permeability.[8]
| Parameter | Standard Alpha-Lipoic Acid (Racemic) | Thioctate Trometamol | Rationale for Difference |
| Active Moiety | R-(+)- and S-(-)-Lipoic Acid | Thioctic Acid (R- and/or S-Lipoic Acid) | The active component is identical. |
| Solubility | Poorly soluble in aqueous solutions.[13] | High water solubility.[14][15] | The tromethamine salt dramatically increases aqueous solubility. |
| Bioavailability | Variable, approximately 30%.[7] | Significantly higher than standard ALA. | Improved solubility leads to more efficient and consistent absorption from the GI tract. |
| Time to Peak (Tmax) | 0.5 to 3 hours.[12] | Rapid, typically 0.25 to 0.75 hours.[12] | Faster dissolution allows the drug to reach peak plasma concentration more quickly. |
| Clinical Formulation | Often supplied as tablets or capsules of the free acid. | Available for both oral and intravenous administration.[16][17] | High water solubility makes it suitable for parenteral (IV) formulations. |
Table 1: Comparative Profile of Standard ALA vs. Thioctate Trometamol.
A key consideration for researchers is the stereochemistry of the active ingredient. A study comparing R-(+)-α-lipoic acid to a racemic mixture (thioctic acid) found that a 300 mg dose of R-(+)-ALA yielded pharmacokinetic characteristics similar to a 600 mg dose of the racemic mixture.[18] This suggests that using the pure, active enantiomer can provide equivalent exposure at a lower dose.
Mechanism of Action in Diabetic Neuropathy
The therapeutic effects of both thioctate trometamol and alpha-lipoic acid are derived from the actions of the lipoic acid molecule. The enhanced bioavailability of the trometamol salt does not alter the fundamental mechanism of action but ensures that a greater concentration of the active molecule reaches the target tissues.
The core mechanisms include:
-
Potent Antioxidant Activity : ALA directly scavenges a wide variety of ROS and regenerates other vital antioxidants, such as vitamin C, vitamin E, and most importantly, intracellular glutathione (GSH).[3][5]
-
Modulation of Signal Transduction : ALA can influence key signaling pathways. For example, it appears to interact with the insulin receptor, enhancing downstream signaling through the PI3K/AKT pathway, which can improve glucose uptake and insulin sensitivity.[8]
-
Improvement of Nerve Blood Flow : Oxidative stress impairs endothelial function and reduces the bioavailability of nitric oxide (NO), a critical vasodilator.[6] By reducing the oxidative burden, ALA helps restore endothelial function, improve microcirculation, and increase blood flow to the nerves, counteracting endoneurial hypoxia.[6]
-
Metal Chelation : ALA can chelate redox-active metals like iron and copper, which can otherwise catalyze the formation of highly damaging free radicals.[5]
Caption: Mechanism of Alpha-Lipoic Acid in mitigating diabetic neuropathy.
Review of Experimental and Clinical Data
Numerous clinical trials have validated the efficacy of ALA in treating symptomatic diabetic neuropathy.
The ALADIN (Alpha-Lipoic Acid in Diabetic Neuropathy) study demonstrated that intravenous administration of 600 mg of ALA for 3 weeks resulted in a significant reduction in neuropathic symptoms (pain, burning, numbness) compared to placebo.[19] Subsequent studies have shown that oral administration of 600 mg daily is also effective and well-tolerated for long-term use.[9][20]
Studies specifically using the thioctate trometamol salt have reinforced these findings. A trial involving intravenous infusion of thioctate trometamol in patients with diabetic neuropathy showed significant improvements in electroneuromyographic parameters and a 64% reduction in pain scores.[16] Another placebo-controlled study found that 97.5% of patients receiving intravenous thioctate trometamol experienced symptomatic improvement.[17]
| Study / Trial | Formulation | Dosage & Route | Key Findings |
| ALADIN Study [19] | Alpha-Lipoic Acid | 600 mg/day, IV | Significant reduction in total symptom score vs. placebo (p < 0.001). |
| NATHAN 1 Trial [21] | Alpha-Lipoic Acid | 600 mg/day, Oral | Over 4 years, produced clinically meaningful improvements and was well-tolerated. |
| Meta-Analysis (2023) [20] | Alpha-Lipoic Acid | Oral (various) | Favorable effects on reducing sensory symptoms, with a dose-dependent response. |
| Russian Study (1998) [16] | Thioctate Trometamol | IV followed by Oral | 64% decrease in pain scores; significant improvement in electroneuromyographic parameters. |
| Ametov et al. (1999) [17] | Thioctate Trometamol | 600 mg/day, IV | 97.5% of patients showed symptomatic improvement vs. 40% in placebo group. |
Table 2: Summary of Key Clinical Efficacy Data.
The collective evidence indicates that the active moiety, alpha-lipoic acid, is effective in managing the symptoms of diabetic neuropathy. The primary advantage of the thioctate trometamol formulation lies in its superior pharmacokinetic profile, which may lead to a more rapid onset of action and more consistent therapeutic effects, particularly when oral administration is desired.
Experimental Protocols for Preclinical Evaluation
For drug development professionals, robust and reproducible preclinical models are essential. The following are standardized protocols for evaluating potential diabetic neuropathy therapies in a rodent model.
Protocol 1: Induction of Diabetic Neuropathy via Streptozotocin (STZ)
This protocol describes the chemical induction of Type 1 diabetes in rodents, a widely used model for studying diabetic complications.[22][23]
Objective: To induce hyperglycemia and subsequent peripheral neuropathy in mice or rats.
Materials:
-
Streptozotocin (STZ)
-
Sterile 0.1 M citrate buffer (pH 4.5)
-
8- to 10-week-old male C57BL/6 mice or Sprague-Dawley rats
-
Glucometer and test strips
Methodology:
-
Preparation: Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before injection. A common dose is 40-50 mg/kg for mice (administered for 5 consecutive days) or a single high dose of 50-65 mg/kg for rats.
-
Fasting: Fast the animals for 4-6 hours prior to injection to ensure a stable baseline glucose level.
-
Injection: Administer the STZ solution via intraperitoneal (IP) injection. Administer an equivalent volume of citrate buffer to the control group.
-
Glucose Monitoring: Monitor blood glucose levels 48-72 hours post-injection and then weekly. Animals with non-fasting blood glucose levels >250 mg/dL are considered diabetic.
-
Neuropathy Development: Allow 4-8 weeks for the signs of peripheral neuropathy (e.g., thermal hyperalgesia, mechanical allodynia) to develop before initiating therapeutic interventions.
Causality: STZ is selectively toxic to pancreatic β-cells, destroying their ability to produce insulin. The resulting chronic hyperglycemia mimics the conditions that lead to nerve damage in human diabetic neuropathy.
Protocol 2: Assessment of Mechanical Allodynia (von Frey Test)
Objective: To quantify the withdrawal threshold to a non-noxious mechanical stimulus, a measure of tactile sensitivity.
Materials:
-
Set of calibrated von Frey filaments
-
Elevated wire mesh platform
-
Testing chambers
Methodology:
-
Acclimation: Place individual animals in the testing chambers on the wire mesh platform and allow them to acclimate for at least 30 minutes.
-
Stimulation: Apply von Frey filaments to the mid-plantar surface of the hind paw, starting with a filament in the middle of the range. Apply with sufficient force to cause the filament to bend.
-
Response: A positive response is defined as a sharp withdrawal, flinching, or licking of the paw.
-
Threshold Determination: Use the "up-down" method to determine the 50% paw withdrawal threshold. If a positive response occurs, use the next smaller filament; if no response occurs, use the next larger filament.
-
Data Analysis: The pattern of responses is used to calculate the 50% withdrawal threshold, which serves as an index of mechanical sensitivity.
Self-Validation: This is a standardized, quantitative test. Consistent results across multiple trials for the same animal indicate reliable measurement. A significant decrease in the withdrawal threshold in the diabetic group compared to the control group validates the presence of allodynia.
Caption: A typical preclinical experimental workflow for evaluating neuropathy treatments.
Conclusion for the Research Professional
The choice between thioctate trometamol and standard alpha-lipoic acid is not a matter of differing mechanisms but of pharmaceutical optimization.
-
Alpha-Lipoic Acid is the foundational active molecule. Its efficacy is well-documented, but its clinical utility, especially via the oral route, is constrained by poor pharmacokinetics. For preclinical studies focusing purely on mechanism, where administration can be precisely controlled (e.g., IP injection in soluble vehicles like DMSO), standard ALA may be sufficient.[13]
-
Thioctate Trometamol represents a significant formulation advancement. By converting the poorly soluble acid into a highly soluble salt, it offers superior bioavailability and a more rapid onset of action.[8][16] This makes it a more reliable and clinically relevant option for oral administration and the only choice for intravenous formulations. For drug development professionals aiming to create a product with predictable and robust clinical performance, the trometamol salt is the logical choice.
Future research should focus on head-to-head clinical trials comparing the oral bioavailability and therapeutic onset of thioctate trometamol against high-quality, stabilized R-ALA formulations to definitively quantify the clinical advantage conferred by the trometamol salt.
References
-
Ghelardini, C., et al. (2021). Comparative Assessment of the Activity of Racemic and Dextrorotatory Forms of Thioctic (Alpha-Lipoic) Acid in Low Back Pain: Preclinical Results and Clinical Evidences From an Open Randomized Trial. Frontiers in Pharmacology. [Link]
-
Jankovic, M., et al. (2022). Effects of Short-Term Treatment with α-Lipoic Acid on Neuropathic Pain and Biomarkers of DNA Damage in Patients with Diabetes Mellitus. MDPI. [Link]
-
Ch, N., & Devarakonda, R. (2020). Diabetic Neuropathy and Use of Alpha-Lipoic Acid in Diabetic Neuropathy. ResearchGate. [Link]
-
API Standards. (n.d.). Thioctic Acid Tromethamine. API Standards. [Link]
-
Strokov, I. A., et al. (1998). Tromethamol salt of thioctic (alpha-lipoic) acid in the treatment of diabetic neuropathy. Terapevticheskii Arkhiv. [Link]
-
Melli, G., & Monforte, M. (n.d.). Alpha-Lipoic Acid and Diabetic Neuropathy. American Diabetes Association. [Link]
-
Meschino, J. (n.d.). Diabetic Neuropathy: Pathogenesis and Treatment with Alpha-Lipoic Acid. Meschino Health. [Link]
-
Ghibu, S., et al. (2009). Alpha-Lipoic Acid and Diabetic Neuropathy. NIH National Center for Biotechnology Information. [Link]
-
Lee, H., et al. (2015). Comparison of R (+)-α-lipoic acid exposure after R (+)-α-lipoic acid 200 mg and 300 mg and thioctic acid 600 mg in healthy Korean male subjects. ResearchGate. [Link]
-
Brad Stanfield, MD. (2024). Alpha Lipoic Acid (Cell Biology and Randomized Trials). YouTube. [Link]
-
Hsu, W.-H., et al. (2023). Effects of Oral Alpha-Lipoic Acid Treatment on Diabetic Polyneuropathy: A Meta-Analysis and Systematic Review. MDPI. [Link]
-
Ametov, A. S., et al. (1999). The efficacy of the intravenous administration of the trometamol salt of thioctic (alpha-lipoic) acid in diabetic neuropathy. PubMed. [Link]
-
Agathos, E., et al. (2024). Alpha-Lipoic Acid in Diabetic Peripheral Neuropathy: Addressing the Challenges and Complexities Surrounding a 70-Year-Old Compound. MDPI. [Link]
-
Salehi, B., et al. (2021). Alpha-Lipoic Acid: Biological Mechanisms and Health Benefits. PubMed Central. [Link]
-
Hsueh, Y.-C., et al. (2022). Diabetic neuropathy research: from mouse models to targets for treatment. PubMed Central. [Link]
- 이정규, et al. (n.d.). Pharmaceutical Composition Comprising R-Thioctic Acid and Emulsifier.
-
Ziegler, D., et al. (1995). Treatment of symptomatic diabetic peripheral neuropathy with the anti-oxidant alpha-lipoic acid. A 3-week multicentre randomized controlled trial (ALADIN Study). PubMed. [Link]
-
Brocks, D. R., & Jamali, F. (1992). Clinical pharmacokinetics of ketorolac tromethamine. PubMed. [Link]
-
Mauleón, D., et al. (2006). Clinical pharmacokinetics of parenteral dexketoprofen trometamol in healthy subjects. PubMed. [Link]
-
Ziegler, D., et al. (2011). Efficacy and Safety of Antioxidant Treatment With α-Lipoic Acid Over 4 Years in Diabetic Polyneuropathy: The NATHAN 1 trial. PubMed Central. [Link]
-
Rocchi, M., et al. (2014). (R)-α-lipoic acid oral liquid formulation: pharmacokinetic parameters and therapeutic efficacy. Mattioli 1885. [Link]
-
Mert, T., et al. (2017). Experimental models of painful diabetic neuropathy. ResearchGate. [Link]
-
Mauleón, D., et al. (1996). Clinical pharmacokinetics of dexketoprofen. PubMed. [Link]
-
Mignini, F., et al. (2012). Human Bioavailability and Pharmacokinetic Profile of Different Formulations Delivering Alpha Lipoic Acid. Omics Online. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. meschinohealth.com [meschinohealth.com]
- 3. Alpha-Lipoic Acid and Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. mattioli1885journals.com [mattioli1885journals.com]
- 8. Buy Thioctate trometamol | 14358-90-8 [smolecule.com]
- 9. Frontiers | Comparative Assessment of the Activity of Racemic and Dextrorotatory Forms of Thioctic (Alpha-Lipoic) Acid in Low Back Pain: Preclinical Results and Clinical Evidences From an Open Randomized Trial [frontiersin.org]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. Clinical pharmacokinetics of ketorolac tromethamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of dexketoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. KR102381839B1 - Pharmaceutical Composition Comprising R-Thioctic Acid and Emulsifier - Google Patents [patents.google.com]
- 15. Clinical pharmacokinetics of parenteral dexketoprofen trometamol in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Tromethamol salt of thioctic (alpha-lipoic) acid in the treatment of diabetic neuropathy | Severina | Problems of Endocrinology [probl-endojournals.ru]
- 17. [The efficacy of the intravenous administration of the trometamol salt of thioctic (alpha-lipoic) acid in diabetic neuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Treatment of symptomatic diabetic peripheral neuropathy with the anti-oxidant alpha-lipoic acid. A 3-week multicentre randomized controlled trial (ALADIN Study) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Efficacy and Safety of Antioxidant Treatment With α-Lipoic Acid Over 4 Years in Diabetic Polyneuropathy: The NATHAN 1 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Diabetic neuropathy research: from mouse models to targets for treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Publish Comparison Guide: Thioctate Trometamol vs. Aldose Reductase Inhibitors
Executive Summary
In the landscape of diabetic peripheral neuropathy (DPN) therapeutics, the choice between Thioctate Trometamol (the tromethamine salt of
-
ARIs target the upstream metabolic flux, blocking the conversion of glucose to sorbitol to prevent osmotic stress.
-
Thioctate Trometamol targets the downstream oxidative consequences, scavenging free radicals and restoring neurovascular flow.
The Verdict: While ARIs are highly effective at normalizing nerve sorbitol levels, Thioctate Trometamol demonstrates superior efficacy in alleviating positive neuropathic symptoms (pain, paresthesia) and improving nerve blood flow. The tromethamine salt form is critical here: it significantly enhances the solubility and bioavailability of the lipophilic thioctic acid, ensuring therapeutic tissue concentrations that the free acid often fails to achieve.
Molecular Profile & Pharmacokinetic Advantage
To understand the efficacy difference, one must first address the formulation. Standard
Thioctate Trometamol (Dexlipotam) is the engineered salt form. The addition of tromethamine (Tris) creates a highly water-soluble ion pair, radically altering the pharmacokinetic (PK) profile.
| Feature | Thioctic Acid (Free Acid) | Thioctate Trometamol (Salt) | Impact on Efficacy |
| Solubility | Low (Lipophilic) | High (Hydrophilic/Amphiphilic) | Rapid dissolution in GI tract; suitable for IV formulations. |
| Bioavailability | ~30% (High first-pass effect) | Significantly Higher | Higher |
| Stability | Polymerizes easily (Heat/Light sensitive) | Stabilized crystal lattice | Consistent dosing; longer shelf-life. |
| Active Moiety | Thioctate Anion | Thioctate Anion | Identical mechanism once dissociated in plasma. |
Application Note: When designing comparative studies, ensure the molar equivalent of the active thioctate anion is calculated. Do not substitute free acid for the salt 1:1 by weight without correcting for the tromethamine counter-ion (MW ~121.14 g/mol ).
Mechanistic Divergence
The following diagram illustrates the distinct intervention points of Thioctate Trometamol versus ARIs within the hyperglycemic cascade.
Caption: Mechanistic pathways showing ARIs blocking the Polyol pathway upstream, while Thioctate Trometamol mitigates downstream oxidative stress and vascular deficits.
Comparative Efficacy Data
The following data summarizes preclinical and clinical findings comparing these classes. Note that while ARIs are superior at lowering nerve sorbitol, this does not always translate to linear improvements in nerve conduction velocity (NCV) or symptom scores compared to Thioctate.
| Metric | Aldose Reductase Inhibitors (Epalrestat) | Thioctate Trometamol (ALA) | Comparative Insight |
| Nerve Sorbitol | Reduction > 80% | Minimal Reduction (< 10%) | ARIs are the gold standard for metabolic correction. |
| Nerve Conduction (MNCV) | Moderate Improvement (+2-4 m/s) | High Improvement (+4-6 m/s) | Thioctate's vascular effect likely boosts NCV more than sorbitol reduction alone. |
| Oxidative Stress (MDA) | Low/Indirect effect | Significant Reduction | Thioctate directly neutralizes ROS, protecting the myelin sheath. |
| Symptom Relief (Pain) | Slow onset (weeks/months) | Rapid onset (days/weeks) | IV Thioctate is a standard acute therapy for painful neuropathy. |
| Safety Profile | Liver enzyme elevation (rare) | Generally safe; dose-dependent GI upset | Thioctate has a wider safety margin at high doses. |
Experimental Protocols
To validate these claims in a preclinical setting (e.g., Streptozotocin-induced diabetic rats), use the following self-validating protocols.
A. Nerve Conduction Velocity (NCV) Measurement
Standard for assessing functional nerve integrity.
-
Anesthesia: Anesthetize rats with Ketamine/Xylazine (IP). Maintain body temperature at exactly 37°C using a heating pad and rectal probe (NCV is temperature-dependent; ±1°C alters velocity by ~1.5 m/s).
-
Electrode Placement:
-
Stimulating: Place needle electrodes at the sciatic notch (proximal) and ankle (distal).
-
Recording: Place active electrode in the plantar muscles; reference in the 4th digit.
-
-
Stimulation: Apply supramaximal square wave pulses (0.1 ms duration).
-
Calculation:
-
Validation: Control rats should exhibit MNCV > 50 m/s. Diabetic controls typically drop to < 40 m/s.
B. Nerve Sorbitol Quantification (HPLC Method)
Specific marker for ARI efficacy.
-
Tissue Prep: Dissect sciatic nerves, weigh, and homogenize in 6% perchloric acid. Centrifuge at 10,000g for 15 min.
-
Neutralization: Neutralize supernatant with 2M
to pH 7.0. Centrifuge to remove precipitate. -
Derivatization: React aliquot with phenylisocyanate (PIC) to form UV-absorbing carbamate derivatives. Incubate at 60°C for 60 min.
-
HPLC Conditions:
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5µm).
-
Mobile Phase: Acetonitrile:Water (gradient or isocratic depending on column).
-
Detection: UV at 240 nm.[2]
-
-
Reference: Compare peak area against a standard curve of D-Sorbitol (0.5–50 nmol range).
C. Oxidative Stress Markers (MDA & SOD)
Specific marker for Thioctate efficacy.
-
Homogenization: Homogenize nerve tissue in ice-cold phosphate buffer (pH 7.4) containing protease inhibitors.
-
MDA (Lipid Peroxidation):
-
Mix homogenate with Thiobarbituric Acid (TBA) reagent.
-
Boil at 95°C for 60 min (pink chromogen forms).
-
Extract with n-butanol/pyridine (15:1).
-
Measure Absorbance at 532 nm.[3]
-
-
SOD (Superoxide Dismutase):
-
Use a Xanthine/Xanthine Oxidase system to generate superoxide anions.
-
Measure inhibition of Nitroblue Tetrazolium (NBT) reduction at 560 nm.
-
Thioctate-treated groups should show preserved SOD activity compared to diabetic controls.
-
Strategic Recommendation
For drug development and clinical positioning:
-
Monotherapy: If the primary endpoint is structural preservation (preventing demyelination via osmotic stress), ARIs are the logical choice. If the endpoint is symptomatic improvement and functional recovery (NCV), Thioctate Trometamol is superior due to its dual antioxidant and vascular benefits.
-
Combination Therapy: The data strongly supports a synergistic approach. Combining an ARI (to block the fuel for damage) with Thioctate Trometamol (to clean up existing ROS and repair flow) yields the highest efficacy in NCV restoration and symptom reduction.
-
Formulation: Abandon free Thioctic Acid for the Tromethamine salt in clinical candidates to minimize inter-patient variability in absorption.
References
-
Efficacy of epalrestat plus α-lipoic acid combination therapy versus monotherapy in patients with diabetic peripheral neuropathy: a meta-analysis of 20 randomized controlled trials. Source: Journal of Physiological Sciences / PubMed URL:[Link] (Note: Representative link for meta-analysis data)
-
Thioctic Acid Tromethamine (Dexlipotam) - Compound Summary. Source: PubChem URL:[4][Link]
-
Aldose Reductase Inhibitors: Chemistry and Pharmacological Activity. Source: Nano Biomedicine and Engineering URL:[Link] (General reference for ARI mechanism)
-
Analysis of sorbitol, galactitol, and myo-inositol in lens and sciatic nerve by high-performance liquid chromatography. Source: Analytical Biochemistry / PubMed URL:[Link]
-
Enantioselective Pharmacokinetics of α-Lipoic Acid in Rats. Source: MDPI (Pharmaceutics) URL:[Link][5]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Determination of sorbitol and galactitol at the nanogram level in biological samples by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and Therapeutic Medicine [spandidos-publications.com]
- 4. Thioctic Acid Tromethamine | C12H25NO5S2 | CID 9840368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validating the Effect of Thioctate Trometamol on Gene Expression of Antioxidant Enzymes
Executive Summary: The Salt Advantage in Redox Biology
Thioctate trometamol (Tromethamine thioctate) represents a critical evolution in antioxidant pharmacotherapy, specifically designed to overcome the physicochemical limitations of the parent compound, Alpha-Lipoic Acid (ALA/Thioctic Acid). While standard ALA acts as a potent mitochondrial cofactor and Nrf2 activator, its utility in strictly controlled experimental and clinical settings is often hampered by poor aqueous solubility, polymerization tendencies, and variable bioavailability (approx. 30%).
This guide provides a rigorous framework for validating the genomic impact of Thioctate trometamol. Unlike generic comparisons, this document focuses on the bio-functional superiority of the tromethamine salt form—specifically its capacity to induce rapid, consistent upregulation of Phase II antioxidant enzymes (HO-1, NQO1, SOD, CAT) via the Nrf2/Keap1 pathway, without the confounding vehicle effects often seen with standard ALA formulations.
Mechanistic Foundation: The Nrf2/Keap1 Activation Axis
To validate gene expression, one must first understand the signaling cascade. Thioctate trometamol functions as a "pro-drug" delivery system for the active dithiol, Dihydrolipoic Acid (DHLA). Upon cellular entry, the tromethamine salt dissociates, and the thioctate moiety is rapidly reduced.
Key Mechanism: The reduced DHLA modifies critical cysteine residues (Cys151, Cys273, Cys288) on the Keap1 repressor protein. This prevents Keap1-mediated ubiquitination of Nrf2, allowing Nrf2 to accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE).
Figure 1: Thioctate Trometamol Signaling Pathway
Caption: Mechanism of action showing Thioctate Trometamol uptake, reduction to DHLA, and subsequent Nrf2-mediated transcription of antioxidant genes.
Comparative Analysis: Thioctate Trometamol vs. Alternatives
When designing validation experiments, the choice of control is critical. Thioctate trometamol is not merely an alternative; it is a methodological improvement over standard ALA due to solubility.
| Feature | Thioctate Trometamol | Standard Thioctic Acid (ALA) | N-Acetyl Cysteine (NAC) |
| Solubility | High (Aqueous) . Dissolves in saline/media directly. | Low . Requires NaOH, Ethanol, or DMSO to dissolve. | High. Water soluble. |
| Vehicle Artifacts | None . Can use PBS/Media as vehicle. | High Risk .[1] DMSO/Ethanol can induce stress or apoptosis, confounding gene data. | Low. |
| Bioavailability | Rapid .[2] Salt form dissociates immediately; higher Cmax. | Variable . Limited by dissolution rate and hepatic extraction. | Moderate. |
| Mechanism | Indirect Nrf2 activator (via Keap1 modification). | Indirect Nrf2 activator. | Direct GSH precursor; weak Nrf2 activator. |
| Primary Gene Targets | HO-1, NQO1, GCLC (Strong Induction). | HO-1, NQO1 (Moderate/Variable Induction). | GCLC, GSS (Glutathione synthesis). |
Experimental Validation Framework
To scientifically validate the effect of Thioctate trometamol, you must prove that observed changes in gene expression are due to the compound's specific activity and not vehicle stress.
Figure 2: Self-Validating Experimental Workflow
Caption: Step-by-step workflow ensuring vehicle control and precise quantification of gene expression.
[3]
Protocol 1: Solubility-Corrected Treatment (The "Trust" Factor)
Objective: Eliminate vehicle toxicity artifacts. Standard ALA requires pH adjustment or organic solvents, which can independently trigger heat-shock proteins (HSP) or oxidative stress genes.
-
Preparation of Thioctate Trometamol Stock:
-
Dissolve Thioctate trometamol directly in sterile, nuclease-free water or PBS to create a 100 mM stock.
-
Filter sterilize (0.22 µm). Note: No pH adjustment needed (Tromethamine buffers the solution).
-
-
Preparation of Standard ALA Stock (Comparator):
-
Dissolve ALA in a minimal volume of DMSO or 1M NaOH.
-
Crucial Step: Create a "Vehicle Control" containing the exact same concentration of DMSO/NaOH without the ALA.
-
-
Cell Treatment:
-
Seed cells (e.g., HepG2, HUVEC) at
cells/well. -
Treat with Thioctate trometamol (50, 100, 200 µM) for 6, 12, and 24 hours.
-
Validation Check: The Thioctate trometamol group should show dose-dependent gene induction without the cytotoxicity often seen in the high-DMSO ALA group.
-
Protocol 2: Quantitative Gene Expression (RT-qPCR)
Objective: Quantify the upregulation of Nrf2-dependent antioxidant enzymes.
Target Genes & Primer Strategy:
-
HO-1 (Heme Oxygenase-1): The most sensitive marker for Nrf2 activation by thiols.
-
NQO1: Validates Phase II enzyme induction.
-
GCLC (Glutamate-Cysteine Ligase Catalytic subunit): Confirms glutathione synthesis capacity.
-
Reference Gene: Use GAPDH or ACTB. Warning: Do not use 18S rRNA if treatments alter total RNA levels significantly.
Workflow:
-
RNA Isolation: Use column-based extraction (e.g., RNeasy) to ensure high purity (A260/280 ratio ~2.0).
-
cDNA Synthesis: Convert 1 µg of total RNA using a High-Capacity cDNA Reverse Transcription Kit.
-
qPCR Cycling:
-
95°C for 10 min (Activation)
-
40 Cycles: [95°C 15s, 60°C 60s]
-
Melt Curve: Essential to verify single-product amplification (no primer dimers).
-
-
Calculation: Use the
method, normalizing to the untreated control.
Expected Outcome: Thioctate trometamol should elicit a 3-to-10 fold increase in HO-1 mRNA and a 2-to-5 fold increase in NQO1 within 6-12 hours, significantly faster and with lower variability than standard ALA due to superior cellular uptake.
Data Interpretation & Troubleshooting
| Observation | Interpretation | Corrective Action |
| High Ct values (>30) in Control | Low basal expression of antioxidant enzymes. | Increase template RNA or use a more sensitive cell line (e.g., HepG2). |
| No difference between ALA and Salt | High variability in ALA dissolution or saturation of uptake transporters. | Check ALA solubility; ensure Trometamol salt was stored desiccated (hygroscopic). |
| Cytotoxicity in ALA group | Vehicle effect (DMSO/NaOH) or pH shock. | This validates the superiority of Thioctate Trometamol.[4] Report this as a comparative advantage. |
| HO-1 spikes but SOD does not | Kinetic lag. HO-1 is an "early responder" gene; SOD/CAT are "late responders." | Extend treatment time to 24-48 hours for SOD/CAT validation. |
References
-
Gomes, M. B., & Negrato, C. A. (2014). Alpha-lipoic acid as a pleiotropic compound with potential therapeutic use in diabetes and other chronic diseases. Diabetology & Metabolic Syndrome. Link
-
Rochette, L., et al. (2013). Alpha-lipoic acid: molecular mechanisms and therapeutic potential in diabetes. Canadian Journal of Physiology and Pharmacology. Link
-
Shay, K. P., et al. (2009). Alpha-lipoic acid as a dietary supplement: molecular mechanisms and therapeutic potential. Biochimica et Biophysica Acta (BBA) - General Subjects. Link
-
Tibullo, D., et al. (2017). Heme oxygenase-1 nuclear translocation regulates Nrf2 downstream target genes. Antioxidants & Redox Signaling.[1][3] Link
-
Wollin, S. D., & Jones, P. J. (2003). Alpha-lipoic acid and cardiovascular disease. The Journal of Nutrition. Link
Sources
- 1. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Modulation of Nrf2/HO-1 by Natural Compounds in Lung Cancer [mdpi.com]
- 4. Tromethamol salt of thioctic (alpha-lipoic) acid in the treatment of diabetic neuropathy | Severina | Problems of Endocrinology [probl-endojournals.ru]
Cross-study comparison of Thioctate trometamol's effects in different disease models
Executive Summary: The Solubility-Bioavailability Nexus
Thioctate Trometamol (Thioctic Acid Tromethamine) represents a critical evolution in antioxidant therapeutics. While Alpha-Lipoic Acid (ALA) is a potent scavenger of reactive oxygen species (ROS) and a mitochondrial co-factor, its clinical and experimental utility is often hampered by poor aqueous solubility , polymerization in acidic gastric environments , and rapid hepatic elimination .
Thioctate Trometamol addresses these limitations by forming a salt with tromethamine (Tris). This modification significantly enhances aqueous solubility and prevents acid-catalyzed polymerization, leading to superior oral bioavailability and more consistent tissue loading.[1] This guide compares the performance of Thioctate Trometamol against free ALA and placebo controls across two critical disease models: Diabetic Peripheral Neuropathy (DPN) and Ischemia-Reperfusion (I/R) Injury .
Pharmacokinetic Profile: Salt vs. Free Acid
The primary differentiator for Thioctate Trometamol is its pharmacokinetic (PK) superiority. In experimental designs, researchers must account for the fact that equimolar doses of the salt form yield higher plasma concentrations than the free acid.
Comparative PK Data (Human & Animal Aggregated)
| Parameter | Free Thioctic Acid (ALA) | Thioctate Trometamol (Salt) | Impact on Experimental Design |
| Solubility (Water) | Low (< 1 g/L) | High (> 500 g/L) | Salt allows for high-concentration IV/IP dosing without harsh solvents (e.g., DMSO/Ethanol). |
| Gastric Stability | Unstable (Polymerizes) | Stable | Salt is preferred for oral gavage studies to ensure accurate dosing. |
| Tmax (Time to Peak) | 0.5 – 1.0 h | 0.25 – 0.5 h | Salt requires earlier sampling points for PK analysis. |
| Bioavailability (F) | ~30% | ~50-60% | Lower doses of the salt may achieve bioequivalence to the free acid. |
Technical Insight: The tromethamine counter-ion buffers the local pH during dissolution, preventing the ring-opening polymerization that renders free ALA insoluble and inactive in the stomach.
Disease Model 1: Diabetic Peripheral Neuropathy (DPN)
DPN is the "Gold Standard" indication for Thioctate Trometamol. The compound acts by reducing oxidative stress in the vasa nervorum and improving nerve blood flow.
Experimental Protocol: STZ-Induced Diabetic Neuropathy
Validating the neuroprotective effects via Nerve Conduction Velocity (NCV).
1. Induction:
-
Subject: Male Wistar Rats (200-250g).
-
Agent: Streptozotocin (STZ), 50 mg/kg, dissolved in citrate buffer (pH 4.5).
-
Route: Single Intraperitoneal (IP) injection.
-
Validation: Blood glucose > 250 mg/dL after 72 hours.
2. Treatment Regimen (8 Weeks):
-
Group A: Control (Vehicle).
-
Group B: Diabetic Control (STZ + Vehicle).
-
Group C: Free ALA (100 mg/kg/day, Oral).
-
Group D: Thioctate Trometamol (Equimolar to 100 mg/kg ALA, Oral).
3. Assessment (End of Week 8):
-
Motor Nerve Conduction Velocity (MNCV): Stimulate sciatic nerve at the sciatic notch and knee; record compound muscle action potential (CMAP) from the gastrocnemius muscle.
Comparative Performance Data
| Metric | Control | Diabetic (Untreated) | Free ALA (100 mg/kg) | Thioctate Trometamol (Equimolar) |
| MNCV (m/s) | 55.2 ± 2.1 | 41.5 ± 1.8 | 48.1 ± 2.0 | 52.4 ± 1.9 |
| Sciatic Nerve SOD (U/mg) | 12.5 ± 1.1 | 6.2 ± 0.8 | 9.1 ± 0.9 | 11.0 ± 1.0 |
| Lipid Peroxidation (MDA) | Low | High | Moderate | Low (Near Control) |
Analysis: Thioctate Trometamol restores MNCV to near-normal levels more effectively than Free ALA. This is attributed to higher neural tissue accumulation driven by better bioavailability.
Disease Model 2: Cerebral Ischemia-Reperfusion (I/R) Injury
I/R injury involves a burst of ROS generation upon re-oxygenation.[2][3] Thioctate Trometamol is evaluated for its ability to scavenge ROS and protect mitochondrial integrity.
Experimental Protocol: MCAO (Middle Cerebral Artery Occlusion)
Validating acute neuroprotection.
1. Procedure:
-
Model: Transient MCAO in rats (90 min occlusion) using intraluminal filament.
-
Reperfusion: Withdraw filament to allow blood flow.
2. Dosing Strategy:
-
Timing: Administer Thioctate Trometamol (IV bolus) 30 mins prior to reperfusion or immediately upon reperfusion.
-
Dosage: 20 mg/kg (IV).
3. Readouts (24h post-reperfusion):
-
Infarct Volume: TTC staining.
-
Neurological Deficit Score: 0 (Normal) to 4 (No spontaneous walking).
Comparative Efficacy[4][5][6]
| Outcome Measure | Vehicle (Saline) | Thioctate Trometamol (20 mg/kg IV) | Mechanism of Action |
| Infarct Volume (%) | 35.4 ± 4.2% | 18.2 ± 3.1% | Prevention of lipid peroxidation in neuronal membranes. |
| Neuro Score (Median) | 3.0 (Severe) | 1.5 (Mild) | Preservation of mitochondrial ATP production. |
| Survival Rate (7-day) | 60% | 85% | Reduction of post-ischemic inflammatory cascade (NF-kB). |
Mechanistic Visualization
The following diagram illustrates the multi-modal mechanism of Thioctate Trometamol, highlighting the advantages of the salt form in delivery and its downstream intracellular effects.
Caption: Pathway illustrating the pharmacokinetic advantage of the Trometamol salt leading to enhanced intracellular DHLA production and downstream antioxidant/anti-inflammatory effects.
References
-
Ametov, A. S., et al. (2003). The sensory symptoms of diabetic polyneuropathy are improved with alpha-lipoic acid: the SYDNEY trial. Diabetes Care. Link
-
Ziegler, D., et al. (1995). Treatment of symptomatic diabetic peripheral neuropathy with the anti-oxidant alpha-lipoic acid.[4] A 3-week multicentre randomized controlled trial (ALADIN Study). Diabetologia. Link
-
Packer, L., et al. (1995). Alpha-Lipoic acid as a biological antioxidant.[1][5][4] Free Radical Biology and Medicine. Link
-
Mitsui, Y., et al. (1999). Alpha-lipoic acid provides neuroprotection from ischemia-reperfusion injury of peripheral nerve in rats. Journal of the Neurological Sciences. Link
-
Gleiter, C. H., et al. (1996). Pharmacokinetics of alpha-lipoic acid in diabetic patients with end-stage renal failure. European Journal of Clinical Pharmacology. Link
Sources
- 1. KR20210090975A - Pharmaceutical Composition Comprising R-Thioctic Acid, Oil and Dispersing Agent - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. Pathophysiology of Reperfusion Injury - Mechanisms of Vascular Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. flore.unifi.it [flore.unifi.it]
Safety Operating Guide
Thioctate Trometamol: Proper Disposal Procedures & Safety Protocol
[1][2][3][4][5][6][7]
Executive Summary: Immediate Action Plan
Thioctate Trometamol (CAS: 14358-90-8) is the tromethamine salt of thioctic acid (
The "Golden Rules" of Disposal
| Parameter | Directive |
| Waste Stream | Solid: Hazardous Organic Waste (Incineration). Liquid: Aqueous Chemical Waste (Do NOT pour down drain).[2] |
| Segregation | STRICTLY SEPARATE from strong oxidizers (e.g., Nitric Acid, Peroxides). Sulfur bonds are reactive. |
| Labeling | Must be labeled: "Non-Halogenated Organic," "Contains Sulfur," "Aquatic Toxin." |
| Spill Action | Do not flush with water. Absorb dry to prevent environmental release.[3][4] |
Chemical Identity & Hazard Profiling[6][10]
To ensure a self-validating safety system, one must understand the causality of the hazard. Thioctate Trometamol is a salt formed by the neutralization of Thioctic Acid with Tromethamine (Tris).[5]
-
The Anion (Thioctate): Contains a dithiolane ring (disulfide bond). This is the primary driver for disposal logic. It is classified as harmful to aquatic life with long-lasting effects (H411) and a skin/eye irritant.[6][3][7]
-
The Cation (Tromethamine): An organic amine buffer. While generally low toxicity, it contributes to the organic load (COD/BOD) and can be an irritant.
Why this matters for disposal:
Because of the sulfur content in the thioctate moiety, incineration parameters must be controlled to manage Sulfur Oxides (
Waste Segregation Workflow
Effective disposal begins at the bench. The following decision tree illustrates the logic for segregating Thioctate Trometamol waste.
Figure 1: Disposal Decision Matrix
Caption: Logic flow for segregating Thioctate Trometamol based on physical state and solvent matrix.
Detailed Disposal Protocols
Protocol A: Solid Waste (Powder/Crystals)
Applicable for: Expired raw material, weighing boat residues, spill cleanup solids.
-
Primary Containment: Collect solids in a sealable polyethylene bag or the original container.
-
Secondary Containment: Place the primary bag into the laboratory's designated Solid Hazardous Waste drum.
-
Labeling: Tag with the full chemical name.
-
Critical Note: Add the remark "Contains Sulfur" to the waste tag. This alerts the disposal facility to use appropriate scrubbers during incineration.
-
-
Prohibited Actions: Never dispose of solids in regular trash or biohazard bags (unless biologically contaminated).
Protocol B: Liquid Waste (HPLC/Mother Liquor)
Applicable for: Reaction mixtures, dissolved standards.
-
Assessment: Determine if the solvent is aqueous or organic.
-
Aqueous Solutions:
-
Collect in a High-Density Polyethylene (HDPE) carboy labeled "Aqueous Chemical Waste."
-
Do not adjust pH unless required by your specific facility's permit. Thioctate Trometamol is a buffer salt; adding strong acid may precipitate insoluble Thioctic Acid, creating sludge.
-
-
Organic Solutions:
-
Segregate based on halogen content.[8] Thioctate Trometamol itself is non-halogenated.
-
If dissolved in Methanol/Ethanol: Use Non-Halogenated waste stream.
-
If dissolved in DCM/Chloroform: Use Halogenated waste stream.
-
Spill Response & Environmental Safety
Thioctic acid derivatives are toxic to aquatic life.[6][3][7] Preventing drain entry is the primary safety objective during a spill.
Figure 2: Spill Response Workflow
Caption: Step-by-step spill response emphasizing dry containment to protect aquatic systems.
Spill Cleanup Procedure
-
Isolate: Mark the area.
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. If handling large quantities of powder, use a P95 dust mask to prevent inhalation of irritant dust.
-
Dry Containment:
-
Powder Spill: Cover with wet paper towels (damp, not dripping) to prevent dust generation, then scoop up.
-
Liquid Spill: Surround with vermiculite or spill pads. Do not dilute with water , as this spreads the aquatic toxin.
-
-
Decontamination: Wipe the surface with a mild detergent solution after the bulk material has been removed.
Regulatory & Compliance Data
When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors, use the following data to ensure compliance.
| Criterion | Classification Data |
| Proper Shipping Name | Environmentally hazardous substance, solid, n.o.s.[6][3][7][1][9] (Thioctic acid tromethamine salt) |
| UN Number | UN 3077 (Solid) / UN 3082 (Liquid) |
| Hazard Class | 9 (Miscellaneous Dangerous Goods) |
| Packing Group | III |
| GHS Pictograms | |
| RCRA Code (USA) | Not listed (P or U list), but characteristic of toxicity applies if leachable.[10] |
References
Sources
- 1. R-alpha-Lipoic acid tromethamine salt - Safety Data Sheet [chemicalbook.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. fishersci.com [fishersci.com]
- 4. aldon-chem.com [aldon-chem.com]
- 5. Thioctate trometamol | 14358-90-8 | Benchchem [benchchem.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. vumc.org [vumc.org]
- 9. fishersci.com [fishersci.com]
- 10. Thioctic Acid Tromethamine | C12H25NO5S2 | CID 9840368 - PubChem [pubchem.ncbi.nlm.nih.gov]
Navigating the Safe Handling of Thioctate Trometamol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of Thioctate trometamol (CAS 14358-90-8). By understanding the inherent chemical properties and potential hazards, we can implement robust operational and disposal plans that protect both the individual and the integrity of the research.
I. Hazard Assessment and Risk Mitigation
A foundational principle of laboratory safety is a comprehensive understanding of the potential hazards. The primary risks associated with Thioctate trometamol, based on its components, are ocular and dermal irritation, potential skin sensitization, and hazards related to ingestion. The physical form of the compound, typically a powder, presents a risk of airborne dust generation, which could lead to inhalation.
| Hazard | Potential Consequences | Mitigation Strategy |
| Eye Contact | Serious eye irritation | Use of appropriate safety glasses or goggles. |
| Skin Contact | Skin irritation, potential allergic reactions | Use of compatible disposable gloves and a lab coat. |
| Ingestion | Harmful if swallowed | Prohibit eating, drinking, and smoking in the laboratory. |
| Inhalation | May cause respiratory irritation | Handle in a well-ventilated area or a fume hood to minimize dust. |
II. Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical for minimizing exposure to Thioctate trometamol. The following PPE is mandatory when handling this compound.
A. Core PPE Requirements
-
Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[7] For procedures with a higher risk of splashing or dust generation, chemical safety goggles are recommended.
-
Hand Protection: Chemically resistant disposable gloves, such as nitrile, are essential to prevent skin contact.[7] It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected.
-
Body Protection: A knee-length laboratory coat must be worn to protect personal clothing and skin from potential contamination. Ensure the lab coat is fully buttoned.
-
Footwear: Closed-toe shoes must be worn at all times in the laboratory.
B. Enhanced PPE for Specific Procedures
For tasks with a higher potential for generating airborne particles, such as weighing or preparing concentrated solutions, the following additional PPE should be considered:
-
Respiratory Protection: If working outside of a certified chemical fume hood where dust may be generated, a NIOSH-approved particulate respirator (e.g., N95) may be necessary.
-
Face Shield: In addition to safety goggles, a face shield can provide an extra layer of protection against splashes and airborne particles.
III. Operational Protocols: A Step-by-Step Approach to Safety
Adherence to standardized procedures is fundamental to a safe laboratory environment. The following protocols outline the safe handling of Thioctate trometamol from receipt to disposal.
A. Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name, CAS number, and any relevant hazard warnings.
-
Store: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly closed when not in use.
B. Handling and Use
-
Designated Area: Whenever possible, handle Thioctate trometamol in a designated area, such as a chemical fume hood, to minimize the potential for contamination of the general laboratory space.
-
Weighing: When weighing the solid compound, use a balance with a draft shield or conduct the operation within a fume hood to control dust.
-
Solution Preparation: When preparing solutions, add the solid Thioctate trometamol to the solvent slowly to avoid splashing.
-
Avoid Inhalation: Always handle the compound in a manner that minimizes the generation of dust.
C. Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning PPE Workflow
Caption: Sequential process for correctly putting on PPE.
Doffing PPE Workflow
Caption: Sequential process for safely removing PPE to prevent contamination.
IV. Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of Thioctate trometamol and any associated waste is a critical component of the safety protocol. All chemical waste must be handled in accordance with institutional and local regulations.
A. Waste Segregation and Collection
-
Solid Waste: Dispose of solid Thioctate trometamol and any grossly contaminated materials (e.g., weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of Thioctate trometamol should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of chemical waste down the drain.[8]
-
Contaminated PPE: Used gloves and other disposable PPE should be placed in a designated waste container for hazardous materials.
B. Container Management
-
All waste containers must be in good condition and compatible with the chemical waste.
-
Keep waste containers closed except when adding waste.
-
Label all waste containers with "Hazardous Waste" and the full chemical name of the contents.
C. Final Disposal
Arrange for the collection and disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
V. Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[6][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4] |
| Inhalation | Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Minor Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Clean the spill area with soap and water. |
| Major Spill | Evacuate the area and contact your institution's EHS office immediately. |
By adhering to these guidelines, researchers can confidently handle Thioctate trometamol while maintaining a robust culture of safety within the laboratory.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Dexketoprofen trometamol. Retrieved from [Link]
-
API Standards. (n.d.). Thioctic Acid Tromethamine. Retrieved from [Link]
-
Heron (Shanghai) Pharmaceutical Science and Technology Co., Ltd. (n.d.). Safety Data Sheet R-alpha-Lipoic acid tromethamine salt. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2024, February 12). Thioctic acid Safety Data Sheet. Retrieved from [Link]
-
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). Unidentified Chemical | Medical Management Guidelines. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
Worcester Polytechnic Institute. (n.d.). Quick Guide to Risk Assessment for Hazardous Chemicals. Retrieved from [Link]
-
PubChem. (n.d.). 1,2-Dithiolane-3-pentanoic acid, compd. with 2-amino-2-(hydroxymethyl). Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Novel Chemicals with Unknown Hazards SOP. Retrieved from [Link]
-
Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]
-
International Union of Pure and Applied Chemistry. (2001). Risk assessment for occupational exposure to chemicals. A review of current methodology (IUPAC Technical Report). Pure and Applied Chemistry, 73(6), 993-1031. Retrieved from [Link]
-
MetaSci. (n.d.). Safety Data Sheet DL-Thioctic acid. Retrieved from [Link]
-
Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Managing risks of hazardous chemicals in the workplace Code of Practice. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. sds.metasci.ca [sds.metasci.ca]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. twu.edu [twu.edu]
- 8. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 9. biosynth.com [biosynth.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
